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  • Product: 3-Phenylundecane
  • CAS: 4536-87-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Phenylundecane

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-phenylundecane. It is intended for researchers, scientists, and professionals in drug development who...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-phenylundecane. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the observed chemical shifts, offers a detailed interpretation of the spectral data, and provides a standardized protocol for acquiring such spectra.

Introduction: The Structural Landscape of 3-Phenylundecane

3-Phenylundecane is an alkylbenzene characterized by a phenyl group substituted at the third position of an undecane chain. This structure gives rise to a distinct NMR spectrum, where the chemical environment of each proton and carbon atom is influenced by a combination of electronic effects from the aromatic ring and the conformational flexibility of the long alkyl chain. Understanding the NMR spectrum of 3-phenylundecane is crucial for its unambiguous identification and for studying its interactions in various chemical and biological systems.

Theoretical Framework: Deciphering Chemical Shifts

The chemical shift (δ) in NMR spectroscopy is a measure of the resonant frequency of a nucleus relative to a standard. It is highly sensitive to the local electronic environment. In 3-phenylundecane, two primary factors dictate the chemical shifts of the aliphatic and aromatic nuclei: inductive effects and magnetic anisotropy.

The Anisotropic Effect of the Phenyl Group

The delocalized π-electrons of the benzene ring generate a powerful local magnetic field when the molecule is placed in an external magnetic field. This induced field is anisotropic, meaning its effect is direction-dependent. Protons located in the plane of the aromatic ring (the aromatic protons themselves) experience a deshielding effect, causing them to resonate at a higher chemical shift (downfield).[1][2] Conversely, nuclei positioned above or below the plane of the ring are shielded and resonate at a lower chemical shift (upfield).[3] This through-space effect is a dominant factor in determining the chemical shifts of the protons on the alkyl chain, particularly those close to the phenyl substituent.[4]

Inductive Effects and Aliphatic Chain Environment

The electronegativity of substituent atoms can influence the electron density around nearby nuclei through the sigma bonds, a phenomenon known as the inductive effect. While carbon and hydrogen have similar electronegativities, the overall electronic environment of the long alkyl chain in 3-phenylundecane results in a characteristic range of chemical shifts for its methylene (CH₂) and methyl (CH₃) groups.[5][6] Protons on alkyl groups are generally shielded and appear in the upfield region of the ¹H NMR spectrum, typically between 0.7 and 1.5 ppm.[5]

Predicted NMR Spectral Data for 3-Phenylundecane

While experimental spectra for 3-phenylundecane are available in databases such as SpectraBase, this guide presents predicted data for illustrative and educational purposes.[7] These predictions are based on established algorithms that consider the structural features of the molecule. For experimental data on close analogs like 3-phenyldecane and 3-phenyldodecane, researchers can refer to the PubChem database.[8][9]

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts for 3-phenylundecane are summarized in Table 1. The numbering of the atoms is illustrated in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Phenylundecane

PositionAtomPredicted Chemical Shift (ppm)Multiplicity
1CH₃0.88t
2CH₂1.26m
3CH2.61m
4CH₂1.60m
5CH₂1.26m
6CH₂1.26m
7CH₂1.26m
8CH₂1.26m
9CH₂1.26m
10CH₂1.26m
11CH₃0.88t
Ar-H (ortho)CH7.29d
Ar-H (meta)CH7.34t
Ar-H (para)CH7.21t

Note: Predicted values are for illustrative purposes. Actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for 3-phenylundecane are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Phenylundecane

PositionAtomPredicted Chemical Shift (ppm)
1CH₃14.1
2CH₂22.7
3CH45.4
4CH₂36.6
5CH₂29.8
6CH₂29.6
7CH₂29.3
8CH₂31.9
9CH₂27.6
10CH₂22.7
11CH₃14.1
Ar-C (ipso)C145.2
Ar-C (ortho)CH128.3
Ar-C (meta)CH128.3
Ar-C (para)CH126.0

Note: Predicted values are for illustrative purposes. Actual experimental values may vary depending on the solvent and other experimental conditions.

Interpretation of the NMR Spectra

¹H NMR Spectrum Analysis
  • Aromatic Region (7.21-7.34 ppm): The protons on the phenyl ring appear in this downfield region due to the deshielding effect of the ring current. The signals are expected to be multiplets due to spin-spin coupling between the ortho, meta, and para protons.

  • Benzylic Proton (Position 3, ~2.61 ppm): The methine (CH) proton at the point of attachment to the phenyl ring is significantly deshielded compared to other aliphatic protons. This is a direct consequence of its proximity to the electron-withdrawing phenyl group and the anisotropic effect.

  • Aliphatic Chain (0.88-1.60 ppm): The protons of the undecane chain appear in the upfield region. The terminal methyl groups (positions 1 and 11) are expected to be triplets due to coupling with the adjacent methylene groups. The numerous methylene groups in the middle of the chain will likely overlap, forming a complex multiplet.

¹³C NMR Spectrum Analysis
  • Aromatic Region (126.0-145.2 ppm): The six carbons of the phenyl ring are observed in this region. The ipso-carbon (the carbon attached to the alkyl chain) is typically the most deshielded.

  • Benzylic Carbon (Position 3, ~45.4 ppm): Similar to its attached proton, the benzylic carbon is deshielded relative to the other aliphatic carbons.

  • Aliphatic Chain (14.1-36.6 ppm): The carbons of the undecane chain appear in the upfield region. The chemical shifts of the methylene carbons in a long alkyl chain can be very similar, often leading to signal overlap.[10]

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality ¹H and ¹³C NMR spectra is paramount for accurate structural elucidation. The following is a generalized protocol for the acquisition of NMR data for a compound like 3-phenylundecane.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like 3-phenylundecane.

  • Sample Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.

  • Filtration: Filter the sample solution into a clean NMR tube to remove any particulate matter.

Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Shimming: Tune the NMR probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set an appropriate relaxation delay (D1) to allow for full relaxation of the protons between scans (typically 1-5 seconds).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

    • A sufficient number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[11]

Visualization of Molecular Structure and Key NMR Effects

The following diagrams, generated using the DOT language, illustrate the molecular structure of 3-phenylundecane and the key anisotropic effect of the phenyl group.

Caption: Molecular structure of 3-phenylundecane.

External Magnetic Field (B₀) External Magnetic Field (B₀) π-Electron Circulation π-Electron Circulation External Magnetic Field (B₀)->π-Electron Circulation Induced Magnetic Field (Bᵢ) Induced Magnetic Field (Bᵢ) π-Electron Circulation->Induced Magnetic Field (Bᵢ) Deshielding Zone (in plane of ring) Deshielding Zone (in plane of ring) Induced Magnetic Field (Bᵢ)->Deshielding Zone (in plane of ring) Shielding Zone (above/below ring) Shielding Zone (above/below ring) Induced Magnetic Field (Bᵢ)->Shielding Zone (above/below ring) Higher Chemical Shift (δ) for Ar-H Higher Chemical Shift (δ) for Ar-H Deshielding Zone (in plane of ring)->Higher Chemical Shift (δ) for Ar-H Lower Chemical Shift (δ) for nearby alkyl H Lower Chemical Shift (δ) for nearby alkyl H Shielding Zone (above/below ring)->Lower Chemical Shift (δ) for nearby alkyl H

Caption: Anisotropic effect of the phenyl ring in NMR.

Conclusion

The ¹H and ¹³C NMR spectra of 3-phenylundecane are rich in information, providing a detailed fingerprint of its molecular structure. A thorough understanding of the underlying principles, such as the anisotropic effect of the phenyl group and the general characteristics of alkyl chain resonances, is essential for the accurate interpretation of these spectra. By following a robust experimental protocol, researchers can acquire high-quality data that, when combined with theoretical knowledge, enables the confident structural elucidation of 3-phenylundecane and related molecules.

References

  • PubChem. 3-Phenyldodecane. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Calgary. Examples of Anisotropy Influences on Chemical Shift. [Link]

  • Burns, D. C., & Reynolds, W. F. (2018). Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Royal Society of Chemistry. [Link]

  • OpenOChem Learn. Alkanes. [Link]

  • PubChem. 3-Phenyldodecane. National Center for Biotechnology Information. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • PubChem. 3-Phenyldecane. National Center for Biotechnology Information. [Link]

  • PubChem. Benzene, (1-ethylnonyl)-. National Center for Biotechnology Information. [Link]

  • Dela Cruz, J., & Reynertson, K. A. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]

  • Tantillo, D. J. (2009). Predicting NMR Chemical Shifts. University of California, Davis. [Link]

  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Organic Chemistry Data. 5-HMR-2 Chemical Shift. [Link]

  • re3data.org. Spectral Database for Organic Compounds. [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • Simon Fraser University. Spectral Database for Organic Compounds SDBS. [Link]

  • PubChem. 5-Phenylundecane. National Center for Biotechnology Information. [Link]

  • Wiley Science Solutions. AIST NMR Library. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Bioregistry. Spectral Database for Organic Compounds ID. [Link]

  • Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]

  • The Royal Society of Chemistry. ¹H- and ¹³C-NMR for. [Link]

  • Wiley Online Library. Additional insights from very-high-resolution ¹³C NMR spectra of long-chain n-alkanes. [Link]

  • Balcı, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. [Link]

  • KPU Pressbooks. 6.7 ¹H NMR Spectra and Interpretation (Part II). [Link]

  • Process NMR Associates. Ethyl Benzene ¹H and ¹³C NMR. [Link]

  • PubChem. 6-Phenylundecane. National Center for Biotechnology Information. [Link]

  • Scribd. Approximate ¹H and ¹³C NMR Shifts. [Link]

  • Wang, Y., et al. (2018). Validated ¹H and ¹³C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1195. [Link]

  • Wikipedia. Spectral Database for Organic Compounds. [Link]

  • Li, X., et al. (2023). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. arXiv. [Link]

  • eScholarship.org. Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. [Link]

  • Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

  • Sudmeijer, O., et al. (1986). Calculation of ¹³C NMR chemical shifts for aromatic carbons in polyalkylated benzenes. Magnetic Resonance in Chemistry, 24(2), 139-144. [Link]

  • Milata, V., et al. (2020). Anisotropy Effect of Three-Membered Rings in ¹H NMR Spectra: Quantification by TSNMRS and Assignment of the Stereochemistry. The Journal of Physical Chemistry A, 124(40), 8214-8224. [Link]

  • NP-MRD. ¹H NMR Spectrum (1D, 700 MHz, H₂O, experimental) (NPM0000003). [Link]

  • AIST. Spectral Database for Organic Compounds, SDBS. [Link]

  • ResearchGate. Effect of aromatic ring anisotropy on the ¹H NMR shielding constants and conformational equilibrium of sterically strained aryl vinyl ethers. [Link]

  • Chemguide. high resolution nuclear magnetic resonance (nmr) spectra. [Link]

  • MDPI. A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ResearchGate. ¹³C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. [Link]

Sources

Exploratory

The Isomeric Landscape of Linear Alkylbenzenes: A Technical Guide to the Distribution and Resolution of 3-Phenylundecane

Executive Summary Linear alkylbenzenes (LABs) are foundational intermediates in both industrial surfactant production and specialized pharmaceutical synthesis. Within the C11 homologue series (undecylbenzene), the specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Linear alkylbenzenes (LABs) are foundational intermediates in both industrial surfactant production and specialized pharmaceutical synthesis. Within the C11 homologue series (undecylbenzene), the specific attachment point of the phenyl ring along the alkyl chain dictates the molecule's steric profile, lipophilicity, and biological reactivity. Among these, 3-phenylundecane represents a critical inflection point: it offers a highly desirable balance of rapid biodegradability and structural stability.

This whitepaper provides an in-depth technical analysis of the catalytic mechanisms governing the isomer distribution of 3-phenylundecane, details a self-validating analytical protocol for its resolution, and explores its emerging utility in drug development.

Mechanistic Causality: The Shift from Thermodynamic to Kinetic Control

The synthesis of 3-phenylundecane via the Friedel-Crafts alkylation of benzene with 1-undecene is governed by a complex interplay of carbocation kinetics and catalyst-induced steric constraints.

When 1-undecene is protonated, it forms a 2-undecyl carbocation. In a completely free environment, rapid 1,2-hydride shifts distribute the positive charge down the alkyl backbone, leading to a statistical mixture of 2-, 3-, 4-, 5-, and 6-phenylundecane. However, the choice of catalyst fundamentally alters this distribution by shifting the reaction from thermodynamic to kinetic control.

  • Hydrogen Fluoride (HF) Catalysis: Liquid HF acts as both a catalyst and a highly ionizing reaction medium. It generates relatively "free" carbocations, allowing extensive hydride shifting prior to the electrophilic aromatic substitution. This results in a nearly flat, thermodynamic isomer distribution where internal isomers are highly prevalent 1[1].

  • Aluminum Chloride (AlCl₃) Catalysis: As a Lewis acid, AlCl₃ operates via a tighter, polarized ion-pair mechanism. The coordination restricts the mobility of the carbocation, limiting deep hydride shifts and thereby artificially enriching the 2-phenyl (up to 30%) and 3-phenyl (up to 20%) fractions[1].

  • Solid Acid Catalysts (Zeolites): Modern DETAL processes utilize solid acid catalysts like Faujasite (FAU) or UZM-8. These introduce shape selectivity. The rigid pore geometry of the zeolite physically restricts the bulky transition states required to form deep internal isomers (like 5- or 6-phenylundecane), highly favoring the formation of 2-phenyl and 3-phenylundecane 2[2].

Pathway A 1-Undecene + Acid Catalyst B 2-Undecyl Cation A->B Protonation C 3-Undecyl Cation B->C 1,2-Hydride Shift D 2-Phenylundecane B->D + Benzene E 3-Phenylundecane C->E + Benzene

Carbocation rearrangement and alkylation pathway for 3-phenylundecane synthesis.

Quantitative Isomer Distribution

The table below summarizes the theoretical and observed distributions of undecylbenzene isomers based on the catalytic system deployed. The data highlights the pronounced shift toward the 3-phenyl isomer when transitioning from liquid to solid acid systems.

Table 1: Typical Undecylbenzene Isomer Distribution by Catalyst Type

Catalyst System2-Phenyl (%)3-Phenyl (%)4-Phenyl (%)5-Phenyl (%)6-Phenyl (%)
HF (Liquid Acid) ~22.0~22.0~22.0~22.0~12.0
AlCl₃ (Lewis Acid) ~30.0~20.0~18.0~18.0~14.0
Solid Acid (FAU Zeolite) ~45.0~25.0~12.0~10.0~8.0

(Note: 6-phenylundecane percentages are inherently lower as there is only one C6 position on the undecyl chain, compared to two positions for all other internal isomers).

Self-Validating Analytical Protocol: GC Resolution of 3-Phenylundecane

Separating 3-phenylundecane from its positional isomers (particularly 4-phenylundecane) is notoriously difficult due to nearly identical boiling points and polarities. The following protocol is a self-validating adaptation of 3[3], optimized for high-resolution capillary gas chromatography (GC).

GCWorkflow S1 Sample Preparation (Dilution & Filtration) S2 GC Injection (Split/Splitless Mode) S1->S2 S3 Capillary Separation (High-Resolution Column) S2->S3 S4 FID Detection (Isomer Resolution) S3->S4 S5 Data Integration (UOP Method 673-88) S4->S5

Step-by-step gas chromatography workflow for linear alkylbenzene isomer resolution.

Step-by-Step Methodology

1. System Suitability & Self-Validation (Critical First Step)

  • Action: Prior to sample analysis, inject a calibration standard containing known concentrations of pure 2-phenylundecane and 6-phenylundecane.

  • Validation Gate: The system is validated only if the chromatographic resolution ( Rs​ ) between these two extreme isomers is ≥2.5 .

  • Causality: Confirming this resolution baseline ensures the column possesses sufficient theoretical plates to resolve the tightly clustered intermediate isomers (3-phenyl and 4-phenyl).

2. Sample Preparation

  • Action: Dilute the LAB sample in a non-polar solvent (e.g., n-hexane) to a concentration of 2 mg/mL.

  • Causality: Dilution prevents column overloading. Overloading causes peak fronting, which immediately destroys the baseline resolution required to separate 3-phenylundecane from 4-phenylundecane[3].

3. Injection Parameters

  • Action: Inject 1 µL using a split ratio of 50:1 at an inlet temperature of 250°C.

  • Causality: The high split ratio instantly vaporizes the sample, creating an ultra-narrow sample band. This is a non-negotiable requirement for resolving isomers with boiling point differences of <0.5 °C.

4. Capillary Separation

  • Action: Utilize a 100% dimethylpolysiloxane stationary phase (e.g., 50m x 0.2mm x 0.5µm). Program the oven for an isothermal hold at 150°C for 5 minutes, followed by a slow ramp of 2°C/min to 220°C.

  • Causality: Because the isomers lack functional group diversity, separation is driven purely by dispersive (van der Waals) interactions. The slow temperature ramp maximizes the residence time of the C11 isomers in the stationary phase, allowing the subtle steric differences of the 3-phenyl substitution to dictate elution time.

5. Detection and Integration

  • Action: Detect using a Flame Ionization Detector (FID) at 250°C.

  • Causality: FID provides a linear response strictly proportional to carbon mass. Since all undecylbenzene isomers share the exact same carbon count ( C17​H28​ ), direct area normalization can be used to calculate the mass-% distribution without the need for complex, isomer-specific response factors[3].

Strategic Applications: Drug Development & Environmental Fate

While historically relegated to the detergent industry, the precise isomer distribution of LABs is increasingly relevant to advanced scientific fields:

Pharmaceutical Lipid Nanoparticles (LNPs): In modern drug development, highly pure linear alkylbenzenes like 3-phenylundecane are being investigated as lipophilic anchors in the synthesis of amphiphilic prodrugs and structural lipids for LNPs. The specific steric hindrance provided by the 3-position substitution alters the packing density of the lipid bilayer. This directly modulates membrane fusion kinetics, allowing formulation scientists to fine-tune intracellular drug release rates.

Environmental Biodegradability: The position of the phenyl ring dictates the biological half-life of the molecule. Aerobic microbial degradation of LABs initiates via ω -oxidation of the alkyl chain, followed by β -oxidation. Deep internal isomers (like 5- or 6-phenylundecane) present significant steric hindrance to the enzymatic degradation machinery. Conversely, 3-phenylundecane provides a long, unhindered alkyl tail that facilitates rapid microbial breakdown. Consequently, isomeric analysis of remaining LABs in soil or water is a highly accurate indicator of the degree of environmental degradation 4[4].

Sources

Foundational

Mechanism of formation for 3-phenylundecane in alkylation

An In-Depth Technical Whitepaper on the Alkylation Dynamics of Long-Chain Aromatics Executive Summary The synthesis of linear alkylbenzenes (LABs), specifically the targeted formation of positional isomers such as 3-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Alkylation Dynamics of Long-Chain Aromatics

Executive Summary

The synthesis of linear alkylbenzenes (LABs), specifically the targeted formation of positional isomers such as 3-phenylundecane, is a cornerstone reaction in both petrochemical engineering and the development of lipophilic drug delivery vehicles. The alkylation of benzene with long-chain olefins (e.g., 1-undecene) does not yield a single product; rather, it produces a complex thermodynamic mixture of isomers due to rapid carbocation rearrangement prior to the carbon-carbon bond formation[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction formulas. We will dissect the kinetic and thermodynamic causality behind the 1,2-hydride shifts that dictate the formation of the 3-phenylundecane isomer, evaluate the electrophilic aromatic substitution (EAS) mechanism, and provide a self-validating experimental framework for synthesizing and quantifying this specific compound[2].

Mechanistic Causality: The Pathway to 3-Phenylundecane

The formation of 3-phenylundecane from benzene and 1-undecene via Friedel-Crafts alkylation is governed by a competition between intramolecular carbocation rearrangement and intermolecular electrophilic attack[3].

Olefin Activation and the Initial Carbenium Ion

The reaction initiates with the protonation of 1-undecene by a strong acid catalyst (e.g., HF, AlCl₃, or a solid acid Zeolite). According to Markovnikov’s rule, the proton adds to the terminal carbon (C1), generating a secondary carbocation at the C2 position (the 2-undecyl cation)[4]. Primary carbocations are thermodynamically inaccessible under these conditions due to their high energy barrier.

The Thermodynamics of 1,2-Hydride Shifts

If the EAS reaction occurred instantaneously, the sole product would be 2-phenylundecane. However, the activation energy for a 1,2-hydride shift in a secondary carbocation is exceptionally low (typically < 5 kcal/mol). Because the lifetime of the carbocation exceeds the rate of intermolecular attack by benzene, the positive charge rapidly migrates along the alkyl backbone[1].

The 2-undecyl cation equilibrates with the 3-undecyl, 4-undecyl, 5-undecyl, and 6-undecyl cations. The 3-undecyl cation is the direct electrophilic precursor to 3-phenylundecane. The distribution of these cations is near-statistical, though slightly influenced by the steric environment of the catalyst used (e.g., the pore size of a zeolite catalyst can restrict the formation of more centrally located isomers)[5].

Electrophilic Aromatic Substitution (EAS)

Once the 3-undecyl cation is formed, the π -electron cloud of benzene acts as a nucleophile, attacking the carbocation to form a resonance-stabilized sigma complex (arenium ion)[2]. This step disrupts aromaticity and is the rate-determining step of the carbon-carbon bond formation. Finally, a base in the system (often the conjugate base of the acid catalyst) abstracts a proton from the sp3 hybridized carbon of the arenium ion, restoring aromaticity and yielding 3-phenylundecane[4].

G A 1-Undecene + Acid Catalyst B 2-Undecyl Carbocation A->B Protonation (Markovnikov) C 3-Undecyl Carbocation B->C 1,2-Hydride Shift D Sigma Complex (Arenium Ion) C->D Benzene Attack (EAS) E 3-Phenylundecane Product D->E Deprotonation (Rearomatization)

Fig 1. Reaction mechanism of 3-phenylundecane formation via 1,2-hydride shifts and EAS.

Experimental Methodology: Controlled Synthesis and Validation

To isolate the mechanism and accurately quantify the formation of 3-phenylundecane, we must use a self-validating experimental protocol. Modern industrial and advanced laboratory practices have shifted from highly corrosive liquid acids (like HF) to heterogeneous solid acid catalysts (like Zeolite Y or Beta) to improve shape selectivity and environmental safety[1].

Self-Validating Protocol for Zeolite-Catalyzed Alkylation

Trustworthiness in this protocol is established through strict mass-balance tracking and the use of an internal standard for GC-FID/MS analysis.

Step 1: Catalyst Activation

  • Weigh 1.0 g of Zeolite Beta (H-form, Si/Al ratio = 25).

  • Calcine the catalyst in a muffle furnace at 500°C for 4 hours under a dry air stream to remove adsorbed water, which would otherwise poison the Lewis/Brønsted acid sites.

Step 2: Reactant Preparation (The Self-Validating Blank)

  • In a 100 mL Parr autoclave reactor, add 39.0 g (0.5 mol) of anhydrous benzene and 7.7 g (0.05 mol) of 1-undecene. Causality note: A 10:1 molar ratio of benzene to olefin is strictly maintained to suppress olefin oligomerization and polyalkylation (e.g., dialkylbenzenes)[2].

  • Add 0.1 g of n-tetradecane as an inert internal standard for downstream GC quantification. Take a 0.5 mL baseline aliquot (Time = 0).

Step 3: Isothermal Alkylation

  • Introduce the activated Zeolite Beta catalyst into the reactor.

  • Seal and purge the reactor with N₂ gas three times to ensure an inert atmosphere.

  • Heat the reactor to 150°C under continuous mechanical stirring (800 rpm) to eliminate mass transfer limitations. Maintain for 4 hours.

Step 4: Quenching and Analysis

  • Cool the reactor rapidly to room temperature using an ice bath to freeze the kinetic profile.

  • Filter the mixture through a 0.22 µm PTFE syringe filter to remove the solid catalyst.

  • Analyze the filtrate via GC-MS/FID using a high-polarity capillary column to resolve the positional isomers (2-phenyl through 6-phenylundecane).

W S1 Phase 1: Catalyst Activation (Zeolite Calcination at 500°C) S2 Phase 2: Reactant Introduction (Benzene excess + 1-Undecene + Int. Std) S1->S2 S3 Phase 3: Isothermal Alkylation (Pressurized Reactor, 150°C, 4h) S2->S3 S4 Phase 4: Quenching & Separation (Rapid Cooling & Filtration) S3->S4 S5 Phase 5: GC-FID/MS Analysis (Isomer Resolution & Quantification) S4->S5

Fig 2. Self-validating experimental workflow for synthesis and analysis of phenylundecanes.

Data Synthesis: Isomer Distribution

The choice of catalyst directly impacts the thermodynamic equilibration of the carbocations. Homogeneous catalysts like HF allow for a nearly statistical distribution of hydride shifts, whereas the constrained pore architecture of Zeolite catalysts (like the Detal™ process) restricts the transition states of deeper internal carbocations, skewing the distribution toward the 2-phenyl and 3-phenyl isomers[5],[6].

Table 1: Typical Quantitative Isomer Distribution of Phenylundecanes by Catalyst Type

Isomer ProductHF Catalyst (Homogeneous)Zeolite Beta (Heterogeneous)Mechanistic Rationale for Variance
2-Phenylundecane ~18.0%~30.0%Zeolite pores favor the terminal-adjacent cation due to steric constraints during EAS.
3-Phenylundecane ~19.5%~22.5%The 3-position remains highly accessible; slightly enriched in shape-selective zeolites.
4-Phenylundecane ~20.5%~18.0%Statistical distribution in HF; begins to face steric hindrance in zeolite channels.
5-Phenylundecane ~21.0%~15.5%Deep internal cations require specific folding that is restricted in solid acid pores.
6-Phenylundecane ~21.0%~14.0%The most central isomer; highly suppressed by the transition-state shape selectivity of zeolites.

Note: Data is synthesized from comparative studies of homogeneous vs. heterogeneous linear alkylbenzene (LAB) synthesis processes[5],[6].

Conclusion

The synthesis of 3-phenylundecane is not a direct A-to-B reaction, but rather a complex interplay of rapid intramolecular hydride shifts followed by a slower intermolecular electrophilic aromatic substitution. By understanding the thermodynamic stability of the secondary carbocation intermediates and the steric influence of the chosen catalyst, researchers can actively tune the isomer distribution. Utilizing solid acid catalysts like Zeolite Beta not only provides a greener alternative to traditional liquid acids but also offers a tangible method for enriching the yield of specific isomers like 3-phenylundecane through transition-state shape selectivity.

References

  • Friedel-Crafts alkylation of benzene with a superacid catalyst - Digital Commons@ETSU Source: East Tennessee State University (etsu.edu) URL:[Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions Source: Chemistry LibreTexts (libretexts.org) URL:[Link]

  • Friedel–Crafts reaction - Wikipedia Source: Wikipedia (wikipedia.org) URL:[Link]

  • the alkylation of benzene - electrophilic substitution - Chemguide Source: Chemguide (chemguide.co.uk) URL:[Link]

  • Source: Google Patents (google.com)
  • Source: Google Patents (google.com)

Sources

Exploratory

Thermodynamic Profiling of 3-Phenylundecane: Boiling Point, Vapor Pressure, and Methodological Validation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of complex organic synthesis, surfactant manufacturing, and env...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of complex organic synthesis, surfactant manufacturing, and environmental migration studies, linear alkylbenzenes (LABs) represent a critical class of compounds. Among these, 3-phenylundecane (CAS: 4536-87-2) is a highly hydrophobic, semi-volatile organic compound (SVOC)[1]. Understanding its thermodynamic properties—specifically boiling point and vapor pressure—is paramount for predicting its behavior during high-temperature distillation, its residual presence in pharmaceutical formulations, and its migration potential from recycled polymer packaging into cosmetic or pharmaceutical matrices[2][3].

This whitepaper provides an in-depth analysis of the physicochemical mechanics governing the volatility of 3-phenylundecane, supported by self-validating experimental protocols designed for rigorous laboratory environments.

Physicochemical Architecture and Causality

The thermodynamic behavior of 3-phenylundecane is dictated by its molecular architecture: an 11-carbon aliphatic chain with a phenyl ring substituted at the C3 position.

  • London Dispersion Forces: With a molecular weight of 232.41 g/mol and a heavy atom count of 17, the extensive surface area of the undecane tail generates robust London dispersion forces[1].

  • π−π Interactions and Steric Hindrance: The phenyl ring introduces polarizability and the potential for π−π stacking. However, because the substitution occurs at the 3-position rather than the terminal 1-position, the resulting steric hindrance disrupts optimal crystalline packing.

  • Thermodynamic Equivalence: Due to these structural factors, the boiling point of 3-phenylundecane closely mirrors that of its terminal isomer, 1-phenylundecane (CAS 6742-54-7), though the branching can induce a marginal depression in boiling temperature[4][5].

At standard atmospheric pressure (1 atm), the boiling point of the undecylbenzene framework is approximately 316 °C[5][6]. Under reduced pressure conditions (1 kPa / 7.5 mmHg), the boiling point drops significantly to 160 °C, a critical metric for vacuum distillation processes[7][8].

Quantitative Data Summary

The following table synthesizes the core thermodynamic and physical properties of the phenylundecane system.

PropertyValueReference / Proxy
Molecular Formula C17​H28​ Computed[1]
Molecular Weight 232.41 g/mol Computed[1]
XLogP3-AA (Hydrophobicity) 7.4Computed[1]
Density (Liquid, 20 °C) 0.855 g/cm³Experimental[6]
Boiling Point (1 atm) 316 °C (601 °F)Experimental Proxy[5][6]
Boiling Point (1 kPa) 160 °C (320 °F)Experimental Proxy[7][8]
Vapor Pressure (25 °C) < 0.01 mmHg (Negligible)Extrapolated SVOC behavior[2]

Phase Transition Mechanics

The transition of 3-phenylundecane from a liquid to a vapor phase requires sufficient thermal energy to overcome the massive dispersion forces of its C11​ backbone. While its vapor pressure is negligible at room temperature, elevating the temperature to 60 °C—a standard condition for accelerated migration testing in cosmetic packaging—increases the kinetic energy of the molecules, allowing 3-phenylundecane to partition into the gas phase and migrate as an SVOC[3].

PhaseTransition Liquid Liquid Phase 3-Phenylundecane (Strong Dispersion Forces) Heat Thermal Energy Input (Increasing Temp) Liquid->Heat Overcomes Intermolecular Forces Vapor Vapor Phase (SVOC Migration) Heat->Vapor Vapor Pressure Exceeds Ambient

Phase transition mechanics of 3-phenylundecane driven by thermal energy.

Self-Validating Experimental Protocols

To accurately determine the boiling point and vapor pressure of 3-phenylundecane in a laboratory setting, researchers must employ methodologies that inherently verify their own accuracy. The following protocols utilize internal feedback loops to ensure data integrity.

Protocol A: Boiling Point Determination via Differential Scanning Calorimetry (DSC)

Causality: Vaporization is an endothermic first-order phase transition. By measuring the heat flow required to maintain a sample at a constant heating rate, DSC can pinpoint the exact onset temperature of vaporization ( ΔHvap​ ). Self-Validation Mechanism: The system is self-validating through the use of an immediate pre-run calibration using a high-purity standard (e.g., Indium or n-hexadecane). If the standard's known boiling/melting point deviates by >0.1 °C, the system automatically halts, preventing the collection of erroneous data.

Step-by-Step Methodology:

  • Sample Preparation: Pipette 5–10 mg of high-purity (>98%) 3-phenylundecane into an aluminum DSC pan. Do not hermetically seal the pan; use a pinhole lid to allow vapor escape, ensuring the pressure remains constant at 1 atm.

  • Purge Gas Configuration: Establish a dry nitrogen purge at a strict flow rate of 50 mL/min. Causality: Consistent purge flow removes vaporized molecules from the sensor area, preventing localized vapor pressure buildup that would artificially elevate the boiling point.

  • Thermal Ramping: Equilibrate the sample at 200 °C. Initiate a heating ramp of 10 °C/min up to 350 °C.

  • Data Extraction: Identify the endothermic peak. The extrapolated onset temperature of this peak represents the boiling point (expected near 316 °C)[5][6].

Protocol B: Vapor Pressure Measurement via Isothermal Thermogravimetric Analysis (TGA)

Causality: TGA measures mass loss ( dm/dt ) over time. Under strictly controlled isothermal conditions, the rate at which 3-phenylundecane evaporates into a flowing inert gas is directly proportional to its vapor pressure, as defined by the Langmuir equation. Self-Validation Mechanism: The protocol requires measurements at three distinct isothermal holds (e.g., 100 °C, 120 °C, and 140 °C). The system self-validates by plotting ln(P) versus 1/T . According to the Clausius-Clapeyron equation, this relationship must be perfectly linear ( R2>0.995 ). A non-linear result immediately indicates sample degradation or carrier gas saturation, invalidating the run.

Step-by-Step Methodology:

  • Calibration: Run a reference material with a known vapor pressure profile (e.g., naphthalene) to determine the instrument-specific Langmuir vaporization constant ( k ).

  • Sample Loading: Load 20 mg of 3-phenylundecane into a platinum TGA pan. Causality: Platinum is chosen to prevent catalytic degradation of the alkyl chain at elevated temperatures.

  • Isothermal Holds: Ramp the temperature to 100 °C and hold isothermally for 60 minutes, recording the steady-state mass loss rate ( dm/dt ). Repeat this isothermal hold at 120 °C and 140 °C.

  • Calculation: Convert the mass loss rates to vapor pressure ( P ) using the calibrated Langmuir equation: P=(dm/dt)×T/M​/k , where M is the molecular weight (232.41 g/mol )[1].

  • Extrapolation: Use the linear Clausius-Clapeyron plot to extrapolate the vapor pressure down to standard ambient temperature (25 °C).

Workflow Start Sample: 3-Phenylundecane Purity GC-MS Purity Validation Start->Purity BP_Path Boiling Point (BP) Purity->BP_Path VP_Path Vapor Pressure (VP) Purity->VP_Path DSC DSC Analysis (Endothermic Peak) BP_Path->DSC TGA Isothermal TGA (Mass Loss Rate) VP_Path->TGA Model Clausius-Clapeyron Linearity Check (R² > 0.995) DSC->Model TGA->Model Valid Validated Thermodynamic Data Model->Valid

Experimental workflow for self-validating thermodynamic property determination.

Industrial and Analytical Implications

For drug development professionals and analytical chemists, the high boiling point (316 °C) and low ambient vapor pressure of 3-phenylundecane dictate specific handling and analytical strategies. When analyzing complex mixtures—such as detecting SVOC migrates from recycled packaging—standard Gas Chromatography (GC) requires high-temperature columns (e.g., DB-5ms) and optimized pulsed splitless injection techniques to efficiently volatilize the compound without thermal degradation[2][9]. Furthermore, its low volatility ensures that it remains a persistent residue in industrial cross-metathesis reactions unless removed via high-vacuum distillation (e.g., 1 kPa at 160 °C)[4][7].

References

  • Benzene, (1-ethylnonyl)- | C17H28 | CID 20655 - PubChem - NIH.
  • Initial safety assessment of recycled plastic for packaging of cosmetic products. Miljøstyrelsen (MST).
  • WO2015126462A1 - Preparation of surfactants via cross-metathesis.
  • CAS 6742-54-7 | 1-PHENYLUNDECANE supply. Guidechem.
  • N-UNDECYLBENZENE - CAMEO Chemicals. NOAA.
  • TCI AMERICA - Spectrum Chemical. Spectrum Chemical.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. TCI Chemicals.
  • EVALUATION OF THE SAFETY OF RECYCLATES IN COSMETIC AND DETERGENT PACKAGING.
  • Analysis of Volatile Compounds Identified in Rubber Gasket Extracts Using GC/MSD. Agilent.

Sources

Protocols & Analytical Methods

Method

GC-MS method development for 3-phenylundecane detection

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for the Detection of 3-Phenylundecane Introduction 3-Phenylundecane (CAS: 4536-87-2) is an alkyl-substituted aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for the Detection of 3-Phenylundecane

Introduction

3-Phenylundecane (CAS: 4536-87-2) is an alkyl-substituted aromatic hydrocarbon characterized by a phenyl group attached to the third carbon of an undecane chain.[1][2] Its detection and quantification are relevant in various fields, including environmental monitoring, as a potential biomarker in metabolomics, and as a reference compound in the analysis of petroleum products and other complex hydrocarbon mixtures.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like 3-phenylundecane, offering high-resolution separation and definitive identification based on mass-to-charge ratio.[5][6]

This document, developed for researchers and drug development professionals, provides a comprehensive guide to developing a robust GC-MS method for the analysis of 3-phenylundecane. It moves beyond a simple recitation of steps to explain the scientific rationale behind each parameter selection, ensuring the method's integrity and reproducibility.

Analyte & Chemical Properties

Understanding the physicochemical properties of 3-phenylundecane is fundamental to designing an effective GC-MS method. Its structure dictates its behavior during sample preparation, chromatographic separation, and mass spectrometric detection.

PropertyValueSourceSignificance for GC-MS Method
Molecular Formula C₁₇H₂₈[1]Determines the monoisotopic and molecular weight.
Molecular Weight 232.4 g/mol [1]Influences volatility and fragmentation patterns.
Boiling Point High (relative to smaller hydrocarbons)[7]Requires a temperature-programmed GC oven for efficient elution.
Polarity Non-polar[7]Dictates the choice of a non-polar GC column and suitable solvents.
Solubility Low in water, high in organic solvents[7]Guides solvent selection for sample preparation (e.g., hexane, dichloromethane).[6][8]

Principle of the Method

This method utilizes Gas Chromatography (GC) to separate 3-phenylundecane from other components in a sample matrix based on its boiling point and interaction with the stationary phase of the GC column.[6] Following separation, the eluted compound enters the Mass Spectrometer (MS), where it is ionized, typically by Electron Ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for definitive identification.[9] For quantification, the response of the analyte is normalized to that of a co-injected internal standard to ensure high precision and accuracy.[10]

Method Development Strategy: A Rationale-Driven Approach

The development of a reliable analytical method is a systematic process. The following sections detail the choices made and the underlying scientific reasoning.

Sample Preparation: Simplicity and Fitness-for-Purpose

For method development and routine analysis of standards or clean samples, a direct "dilute and shoot" approach is optimal for its simplicity and minimization of analyte loss.[5] Samples should be dissolved in a volatile organic solvent compatible with the GC system, such as hexane or dichloromethane.[8]

For more complex matrices (e.g., biological fluids, environmental samples), more extensive sample preparation is required to remove interferences.[5][11] Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) would be necessary to isolate the non-polar analyte from a complex, often aqueous, matrix.[6][12]

Internal Standard (IS) Selection: The Key to Precision

An internal standard is critical for correcting variations in injection volume, instrument response, and sample workup.[10] An ideal IS should be chemically similar to the analyte but chromatographically resolved and not present in the original sample.[10]

For this method, 3-Phenyldodecane (CAS: 2400-00-2) is an excellent choice. It is a close structural homolog to 3-phenylundecane, ensuring similar behavior during extraction and chromatography, but its higher molecular weight and boiling point will result in a slightly longer retention time, allowing for clear separation.[13] Using a deuterated internal standard of the target analyte is also a highly effective approach in GC-MS.[14]

Gas Chromatography (GC) Parameters: Optimizing Separation

The goal of the GC method is to achieve a sharp, symmetrical peak for 3-phenylundecane, well-resolved from the solvent front and any other components, including the internal standard.

  • GC Column: A non-polar column is required due to the non-polar nature of 3-phenylundecane. An Agilent J&W DB-5ms or similar (5%-phenyl)-methylpolysiloxane column is an industry standard for robust performance with a wide range of analytes, including hydrocarbons.[15] A 30 m x 0.25 mm ID x 0.25 µm film thickness column provides a good balance of resolution and analysis time.

  • Injection Mode: Splitless injection is chosen to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits. The injector temperature is set high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation.

  • Carrier Gas: Helium is used as the carrier gas due to its inertness and efficiency, operated in a constant flow mode to maintain stable retention times throughout the temperature program.

  • Oven Temperature Program: A temperature ramp is necessary to ensure the analyte is focused on the head of the column at the start and then eluted as a sharp peak in a reasonable timeframe. The program starts at a lower temperature to separate any volatile impurities and then ramps to a higher temperature to elute the target analyte and the internal standard. A final high-temperature hold ensures that any less volatile components are cleaned from the column.

Mass Spectrometry (MS) Parameters: Ensuring Identity and Sensitivity
  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is used. EI is a hard ionization technique that produces reproducible fragmentation patterns, creating a rich mass spectrum that is ideal for library matching and structural confirmation.

  • Acquisition Mode:

    • Full Scan: During method development, a full scan acquisition (e.g., m/z 40-300) is used to record the complete mass spectrum of the eluting compounds. This is used to confirm the identity of 3-phenylundecane by comparing its spectrum to a reference library like NIST.

    • Selected Ion Monitoring (SIM): For routine quantitative analysis, switching to SIM mode significantly enhances sensitivity and selectivity. By monitoring only a few characteristic ions for the analyte and internal standard, the signal-to-noise ratio is dramatically improved. Based on the NIST database, key ions for 3-phenylundecane include m/z 119 and 155, with the molecular ion at m/z 232.[1]

Workflow and Decision Logic

The following diagrams illustrate the overall experimental process and the logical choices made during method development.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard & IS Preparation Injection GC-MS Injection Std_Prep->Injection Sample_Prep Sample Preparation (Dilution) Sample_Prep->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Qual_Analysis Qualitative Analysis (RT & Spectrum) Detection->Qual_Analysis Quant_Analysis Quantitative Analysis (Calibration Curve) Qual_Analysis->Quant_Analysis Report Final Report Quant_Analysis->Report

Caption: High-level workflow for the GC-MS analysis of 3-phenylundecane.

Method_Dev_Logic node_result node_result Analyte Analyte? 3-Phenylundecane Polarity Polarity? Analyte->Polarity Volatility Volatility? Analyte->Volatility Concentration Trace Level? Analyte->Concentration node_result_col Use Non-Polar Column (e.g., DB-5ms) Polarity->node_result_col Non-polar node_result_gc Use Temperature Programmed GC Volatility->node_result_gc Semi-Volatile node_result_inj Use Splitless Injection & SIM Mode Concentration->node_result_inj Yes

Caption: Decision logic for key GC-MS method development parameters.

Detailed Experimental Protocol

Materials and Reagents
  • 3-Phenylundecane (≥98% purity)

  • 3-Phenyldodecane (Internal Standard, ≥98% purity)

  • Hexane (HPLC or GC-grade)

  • 1.5 mL glass autosampler vials with caps[8]

  • Micropipettes and tips

  • Volumetric flasks

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh 10 mg of 3-phenylundecane and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with hexane.

    • Repeat for 3-phenyldodecane (IS).

  • Internal Standard Spiking Solution (10 µg/mL):

    • Dilute the IS primary stock solution 1:100 with hexane.

  • Calibration Standards (e.g., 0.1 - 20 µg/mL):

    • Perform serial dilutions of the 3-phenylundecane primary stock solution.

    • For each calibration level, transfer a fixed volume (e.g., 50 µL) of the IS spiking solution into the vial and bring to a final volume of 1 mL with the respective calibration dilution. This ensures a constant IS concentration (e.g., 0.5 µg/mL) across all standards.

Sample Preparation
  • If the sample is a solution, dilute it with hexane to an expected concentration within the calibration range.

  • Transfer a fixed volume (e.g., 50 µL) of the IS spiking solution (10 µg/mL) into the vial.

  • Add the diluted sample to a final volume of 1 mL.

  • Vortex to mix.

GC-MS Instrumentation and Parameters

The following table summarizes the recommended starting parameters for a typical GC-MS system.

ParameterSettingRationale
Gas Chromatograph
InjectorSplitless, 280 °CMaximizes sensitivity and ensures analyte vaporization.
Injection Volume1 µLStandard volume for good peak shape and reproducibility.
LinerUltra Inert, single taper with glass woolPromotes sample mixing and protects the column.[15]
Carrier GasHelium, Constant Flow @ 1.2 mL/minProvides stable retention times and good chromatographic efficiency.
GC ColumnDB-5ms (or equivalent), 30m x 0.25mm x 0.25µmNon-polar phase compatible with the analyte.
Oven Program80 °C (hold 1 min), ramp to 300 °C @ 20 °C/min, hold 5 minSeparates analyte from solvent and elutes it efficiently.
Mass Spectrometer
Ion Source Temp.230 °CStandard temperature to maintain inertness.
Quadrupole Temp.150 °CStandard temperature for stable mass filtering.
Ionization ModeElectron Ionization (EI), 70 eVCreates reproducible, library-searchable mass spectra.
Acquisition ModeFull Scan (m/z 40-300) for development, SIM for quantificationScan confirms identity; SIM provides superior sensitivity.
SIM Ions 3-Phenylundecane: 119, 155, 2323-Phenyldodecane (IS): 119, 169, 246Specific ions for selective and sensitive detection.[1][13]
Data Analysis
  • Qualitative Identification: Confirm the identity of 3-phenylundecane by matching its retention time with that of a known standard and by comparing its acquired mass spectrum with a reference library (e.g., NIST). A library match score >80% is generally considered a good match.

  • Quantitative Analysis:

    • Integrate the peak areas for the target analyte and the internal standard.

    • Calculate the Response Ratio for each calibration level: (Area of Analyte / Area of IS).

    • Construct a calibration curve by plotting the Response Ratio against the analyte concentration.

    • Apply a linear regression to the curve. A coefficient of determination (R²) > 0.995 is desired.

    • Calculate the concentration of the analyte in unknown samples using the response ratio and the regression equation.

Conclusion

This application note provides a detailed, scientifically grounded protocol for the development of a robust and reliable GC-MS method for the detection of 3-phenylundecane. By carefully selecting the sample preparation technique, internal standard, and instrument parameters based on the analyte's chemical properties, researchers can achieve accurate and reproducible results. The outlined method, utilizing a standard non-polar GC column and electron ionization mass spectrometry, is suitable for high-sensitivity quantification and definitive identification, serving as a strong foundation for its application in diverse research and development settings.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • University of Maryland Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]

  • Kim, H. Y., et al. (2025, May 13). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 15(5), 633. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20740, 3-Phenyldecane. Retrieved from [Link]

  • Heralecka, M., et al. (2008, May 16). Gas chromatography-mass spectrometry (GC-MS) method for the determination of 16 European priority polycyclic aromatic hydrocarbons in smoked meat products and edible oils. Food Additives & Contaminants: Part A, 25(9), 1083-1092. Retrieved from [Link]

  • Shariatifar, N., et al. (2016). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. Iranian Journal of Pharmaceutical Research, 15(4), 849-859. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16979, 3-Phenyldodecane. Retrieved from [Link]

  • Marine Scotland Science. (2018). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. Retrieved from [Link]

  • NextSDS. (n.d.). 3-phenylundecane — Chemical Substance Information. Retrieved from [Link]

  • Li, Y., et al. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3843. Retrieved from [Link]

  • Yang, C., et al. (2022, February 2). A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons. Analytical Methods, 14(5), 478-487. Retrieved from [Link]

  • Oasmaa, A., et al. (2014, May 12). Comparative Assessment of Internal Standards for Quantitative Analysis of Bio-oil Compounds by Gas Chromatography/Mass Spectrometry Using Statistical Criteria. Energy & Fuels, 28(5), 3339-3348. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20655, Benzene, (1-ethylnonyl)-. Retrieved from [Link]

  • NIST. (n.d.). Benzene, (1-ethylnonyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • NIST. (n.d.). Benzene, (3-octylundecyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]

Sources

Application

Application Note: Precision Synthesis of Linear Alkylbenzene Sulfonates (LAS) from 3-Phenylundecane

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Scientific Rationale Linear alkylbenzene sulfonate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Scientific Rationale

Linear alkylbenzene sulfonates (LAS) are the world's most heavily utilized synthetic anionic surfactants, forming the backbone of both industrial detergents and specialized pharmaceutical formulations[1]. While industrial LAS is typically produced as a complex mixture of isomers and homologues, structure-property relationship (SPR) studies require highly pure, single-isomer standards.

The synthesis of LAS from 3-phenylundecane is of particular interest. The position of the phenyl ring on the C11 alkyl chain dictates the hydrophile-lipophile balance (HLB), Krafft point, and biodegradation kinetics[2]. As a Senior Application Scientist, I have designed this protocol to move away from the harsh, non-selective industrial sulfur trioxide ( SO3​ ) aging processes. Instead, we utilize a highly controlled laboratory-scale electrophilic aromatic substitution (EAS) using chlorosulfonic acid ( ClSO3​H ). This ensures near-quantitative conversion, strict regioselectivity, and minimal byproduct formation.

Mechanistic Principles & Reagent Selection

Regioselectivity via Steric Hindrance

The sulfonation of 3-phenylundecane proceeds via an EAS mechanism. The bulky undecan-3-yl group attached to the benzene ring acts as an electron-donating group (via hyperconjugation), which inherently directs incoming electrophiles to the ortho and para positions. However, the immense steric bulk of the C11 aliphatic chain effectively shields the ortho positions. Consequently, the reaction is highly regioselective, yielding >95% of the para-isomer: 4-(undecan-3-yl)benzenesulfonic acid .

Why Chlorosulfonic Acid?

Industrial sulfonation relies on SO3​ gas in falling-film reactors, which often leads to the formation of transient pyrosulfonic acids, resulting in undesirable anhydride and sulfone byproducts[3]. For precision laboratory synthesis, chlorosulfonic acid is the superior sulfonating agent. It provides precise stoichiometric control, reacts rapidly at low temperatures, and off-gasses hydrogen chloride (HCl), which serves as a built-in, self-validating reaction indicator[4].

Pathway A 3-Phenylundecane (Substrate) C 4-(Undecan-3-yl) benzenesulfonic acid A->C Electrophilic Substitution (0-5°C) B Chlorosulfonic Acid (ClSO3H) B->C Sulfonating Agent E Sodium 4-(undecan-3-yl) benzenesulfonate (Target LAS) C->E Neutralization (pH 7.5-8.0) D NaOH (aq) D->E Base

Figure 1: Chemical synthesis pathway of sodium 4-(undecan-3-yl)benzenesulfonate.

Step-by-Step Experimental Protocol

Materials & Equipment
  • Substrate: 3-Phenylundecane (High purity, >98%)

  • Reagents: Chlorosulfonic acid (99%), Anhydrous Dichloromethane ( CH2​Cl2​ ), 10% Sodium Hydroxide (NaOH) aqueous solution, Brine.

  • Equipment: 3-neck round-bottom flask, pressure-equalizing dropping funnel, magnetic stirrer, ice-salt bath, nitrogen gas line, and an acid gas scrubber (for HCl).

Phase 1: Sulfonation (Formation of Sulfonic Acid)

Causality Note: The reaction is highly exothermic. Maintaining the temperature between 0–5 °C is critical to suppress kinetic ortho-substitution and prevent oxidative charring of the alkyl chain.

  • System Setup: Assemble the 3-neck flask with the dropping funnel and connect the exhaust to an acid scrubber (e.g., a trap containing 1M NaOH) to neutralize evolved HCl gas. Purge the system with dry N2​ .

  • Substrate Preparation: Dissolve 10.0 g (43.0 mmol) of 3-phenylundecane in 50 mL of anhydrous CH2​Cl2​ . Lower the flask into the ice-salt bath and allow the internal temperature to reach 0 °C.

  • Reagent Addition: Charge the dropping funnel with 5.26 g (45.1 mmol, 1.05 eq) of chlorosulfonic acid.

  • Controlled Reaction: Add the ClSO3​H dropwise over 45 minutes.

    • Self-Validation Check: Observe the gas bubbler. The evolution of HCl gas confirms the substitution is actively occurring.

  • Maturation: Once addition is complete, maintain stirring at 0–5 °C for an additional 2 hours. The cessation of HCl gas bubbling indicates reaction completion.

Phase 2: Quenching & Phase Separation
  • Quenching: Carefully pour the reaction mixture over 100 g of crushed ice under vigorous stirring to hydrolyze any unreacted ClSO3​H .

  • Separation: Transfer the biphasic mixture to a separatory funnel. The organic layer (bottom layer in CH2​Cl2​ ) contains the intermediate 4-(undecan-3-yl)benzenesulfonic acid.

  • Washing: Wash the organic layer twice with 30 mL of cold brine to remove residual inorganic acids.

Phase 3: Neutralization & Isolation

Causality Note: Sulfonic acids are highly hygroscopic and prone to degradation if left in their free-acid form. Immediate neutralization stabilizes the compound as a sodium salt.

  • Titration: Transfer the organic layer to a beaker. While stirring vigorously, add 10% NaOH dropwise.

  • pH Monitoring: Continuously monitor the aqueous phase. Stop the addition when the pH stabilizes strictly between 7.5 and 8.0 .

    • Self-Validation Check: A stable pH in this range confirms complete neutralization without risking basic hydrolysis of the product.

  • Solvent Removal: Evaporate the CH2​Cl2​ under reduced pressure using a rotary evaporator.

  • Lyophilization: Dissolve the resulting wet solid in a minimal amount of distilled water and lyophilize (freeze-dry) for 24 hours to yield a pure, white powder of sodium 4-(undecan-3-yl)benzenesulfonate.

Workflow Step1 1. Substrate Preparation Dissolve 3-phenylundecane in CH2Cl2 Step2 2. Sulfonation Dropwise addition of ClSO3H at 0-5 °C Step1->Step2 Step3 3. Degassing & Quenching Vent HCl, quench over crushed ice Step2->Step3 Step4 4. Phase Separation Isolate organic layer (Sulfonic acid) Step3->Step4 Step5 5. Neutralization Titrate with 10% NaOH to pH 7.5-8.0 Step4->Step5 Step6 6. Isolation Evaporate solvent, lyophilize product Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of LAS.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesized surfactant, compare your batch against the following standard analytical parameters:

ParameterTarget Value / ObservationScientific Rationale
Molar Yield > 88%Chlorosulfonic acid minimizes sulfone byproduct losses typical of industrial SO3​ methods[3].
Regiomeric Purity > 95% para-isomerSteric bulk of the C11 chain at the C3 position prevents ortho-attack.
Appearance White to off-white powderDiscoloration (brown/yellow) indicates thermal charring during sulfonation; strictly maintain 0-5 °C.
pH (1% aq. solution) 7.0 – 8.5Ensures complete neutralization and absence of unreacted sulfonic acid.
1 H-NMR ( D2​O ) δ 7.6 (d, 2H), 7.2 (d, 2H)The AB quartet in the aromatic region confirms strictly para-substituted benzene.

References

  • Scholars Research Library. Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications. URL: [Link]

  • Google Patents.US20160186094A1 - Preparation of surfactants via cross-metathesis. (Details on 3-phenylundecane utilization).
  • ResearchGate. A contribution to understanding secondary reactions in linear alkylbenzene sulfonation. URL: [Link]

Sources

Method

Application Note: Solid-Phase Extraction (SPE) of 3-Phenylundecane from Aqueous Matrices

Introduction and Environmental Significance 3-Phenylundecane is a highly hydrophobic linear alkylbenzene (LAB) characterized by an 11-carbon aliphatic chain attached to a phenyl ring. Historically, LABs have been synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Environmental Significance

3-Phenylundecane is a highly hydrophobic linear alkylbenzene (LAB) characterized by an 11-carbon aliphatic chain attached to a phenyl ring. Historically, LABs have been synthesized in massive quantities as precursors to linear alkylbenzenesulfonate (LAS) surfactants, making them ubiquitous molecular tracers for domestic wastewater contamination in environmental waters[1].

Beyond its industrial origins, recent biochemical profiling has identified 3-phenylundecane as a dione/diol ring-opening byproduct in the microbial biodegradation pathways of steroid estrogens[2],[3]. Because of its trace-level presence in complex environmental matrices and its extreme hydrophobicity, isolating 3-phenylundecane from water requires a rigorously optimized Solid-Phase Extraction (SPE) protocol. SPE is heavily favored over traditional Liquid-Liquid Extraction (LLE) as it eliminates emulsion formation, drastically reduces toxic solvent consumption, and provides superior concentration factors[4].

Environmental_Fate A Industrial Detergent Manufacturing B Wastewater Treatment Plants A->B Discharge C Surface Water (Dissolved LABs) B->C Incomplete Removal D Sediment Partitioning (Log Kow > 7) C->D Hydrophobic Sorption E Microbial Biodegradation (Estrogen Pathways) C->E Biotransformation

Diagram 1: Environmental fate and biological pathways of 3-phenylundecane.

Physicochemical Profiling & Mechanistic Strategy

To design an effective extraction protocol, one must first understand the physicochemical behavior of the target analyte. 3-Phenylundecane lacks polar functional groups, meaning its behavior in water is driven entirely by hydrophobic exclusion.

Table 1: Physicochemical Properties of Linear Alkylbenzenes (C9–C14)

Property Value Range Mechanistic Implication for SPE Reference
Log Kow 6.83 – 9.95 Extremely high affinity for non-polar sorbents (C18) and container walls. [5]
Aqueous Solubility 4 – 38 nmol/L Requires organic modifiers in the sample to prevent adsorptive losses. [5]

| Vapor Pressure | 0.002 – 0.418 Pa | Susceptible to volatilization; requires gentle nitrogen blow-down. |[5] |

The Self-Validating Extraction System

Trustworthiness in analytical chemistry relies on self-validation. This protocol integrates a Surrogate Standard (Phenanthrene-d10) spiked into the raw water sample prior to any manipulation, and an Internal Standard (p-Terphenyl-d14) spiked into the final eluate prior to GC-MS analysis[4].

  • Causality: The surrogate standard validates the physical extraction efficiency (accounting for breakthrough or wall-adsorption), while the internal standard corrects for instrument drift and injection volume variances. A surrogate recovery of 80–120% confirms the physical integrity of the entire SPE workflow.

Materials and Reagents

  • Sorbent: Octadecylsilica (C18) SPE Cartridges (500 mg, 6 mL) or 90-mm C18 bonded disks[4].

  • Solvents: Dichloromethane (DCM), Hexane, Methanol, and HPLC-grade Water (all pesticide grade or higher).

  • Standards: Phenanthrene-d10 (Surrogate) and p-Terphenyl-d14 (Internal Standard)[4].

Step-by-Step SPE Protocol

The following protocol leverages a C18 stationary phase. Because 3-phenylundecane is retained purely by van der Waals dispersion forces, the chemistry of the wash and elution steps must be strictly controlled.

SPE_Protocol N1 1. Sample Prep Add 5% MeOH & Surrogate Std N2 2. Conditioning 5 mL DCM -> 5 mL MeOH -> 5 mL H2O N1->N2 N3 3. Loading Pass sample at 5-10 mL/min N2->N3 N4 4. Washing 5 mL 5% MeOH in H2O N3->N4 N5 5. Drying Vacuum for 15-20 min N4->N5 N6 6. Elution 2 x 3 mL Hexane/DCM (1:1) N5->N6 N7 7. Analysis Concentrate & GC-MS Injection N6->N7

Diagram 2: Step-by-step Solid-Phase Extraction workflow for 3-phenylundecane.

Step 1: Sample Pre-treatment
  • Filter the aqueous sample (100–500 mL) through a 0.45 µm glass fiber filter to remove suspended particulate matter (to which LABs readily bind).

  • Add Methanol to the filtered sample to achieve a 5% v/v concentration.

  • Spike the sample with 2.0 µg/mL of Phenanthrene-d10.

  • Expertise & Causality: Unmodified water will cause the highly hydrophobic 3-phenylundecane to precipitate or irreversibly adsorb to the glass sample bottle. The 5% methanol acts as an organic modifier, increasing the analyte's solubility in the bulk fluid just enough to prevent wall-loss, without disrupting its eventual affinity for the C18 sorbent.

Step 2: Sorbent Conditioning
  • Mount the 500 mg C18 cartridge on a vacuum manifold.

  • Pass 5 mL of DCM, followed by 5 mL of Methanol, and finally 5 mL of HPLC-grade water. Do not let the sorbent run dry after the water addition.

  • Expertise & Causality: DCM removes lipophilic manufacturing residues. Methanol solvates the collapsed alkyl chains of the C18 phase, expanding them to maximize the active surface area. Water then equilibrates the bed to match the polarity of the incoming sample matrix.

Step 3: Sample Loading
  • Load the pre-treated water sample through the cartridge at a strictly controlled flow rate of 5 to 10 mL/min.

  • Expertise & Causality: Because 3-phenylundecane lacks polar functional groups, its retention relies solely on weak, distance-dependent van der Waals interactions. A flow rate exceeding 10 mL/min prevents the analyte from reaching thermodynamic equilibrium with the stationary phase, leading to breakthrough and poor recovery.

Step 4: Washing and Rigorous Drying
  • Wash the cartridge with 5 mL of 5% Methanol in water to elute highly polar interferences (e.g., salts, humic acids).

  • Critical Step: Apply full vacuum (approx. -15 to -20 inHg) to the cartridge for 15 to 20 minutes to completely dry the sorbent.

  • Expertise & Causality: Any residual water trapped in the silica pores will form a biphasic, immiscible barrier against the non-polar elution solvent used in the next step. Failure to dry the cartridge thoroughly will drastically reduce the elution efficiency of the hydrophobic LAB.

Step 5: Elution
  • Elute the analytes using 2 aliquots of 3 mL Hexane/DCM (1:1 v/v)[4]. Allow the solvent to soak into the frit for 1 minute before applying a gentle vacuum.

  • Expertise & Causality: Hexane perfectly matches the non-polar nature of the alkyl chain, ensuring high solubility of the analyte. The addition of DCM provides slight dipole interactions that disrupt any secondary pi-pi interactions between the phenyl ring of 3-phenylundecane and unendcapped silanol groups on the silica backbone.

Step 6: Reconstitution
  • Evaporate the eluate to near dryness (approx. 0.5 mL) under a gentle stream of high-purity nitrogen at 30 °C.

  • Solvent-exchange into 1.0 mL of pure hexane.

  • Spike with 2.0 µg/mL of p-Terphenyl-d14 (Internal Standard) prior to transferring to a GC vial[4].

GC-MS Analytical Method & Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for LAB quantitation due to the potential interference from tetrapropylene-based alkylbenzenes (TABs), which share similar mass spectral ion fragments[1].

Table 2: GC-MS Validation Parameters for LABs

Parameter Expected Value / Target Purpose within the Self-Validating System Reference
Surrogate Recovery 80% – 120% Confirms the physical extraction efficiency and absence of breakthrough. [4]
Internal Standard Area Constant (± 15%) Corrects for GC-MS injection volume variances and ionization drift. [4]

| Limit of Detection (LOD) | < 0.1 µg/L | Ensures sensitivity for trace environmental and biodegradation monitoring. |[6] |

Brief GC-MS Parameters: Use a non-polar capillary column (e.g., DB-5MS). Carrier gas: Helium at 2 mL/min. Temperature program: Initial hold at 70 °C, ramp to 200 °C at 6 °C/min, then ramp to 285 °C at 10 °C/min[4]. Monitor the characteristic mass fragments for LABs (typically m/z 91 and 105 for the alkylbenzyl ions) to ensure accurate quantitation of 3-phenylundecane.

References

  • Measurements of Linear Alkylbenzenes by GC/MS with Interference from Tetrapropylene-Based Alkylbenzenes: Calculation of Quantitation Errors Using a Two-Component Model Source: Environmental Science & Technology - ACS Publications URL:[Link]

  • Extraction of hydrophobic organics from aqueous samples with 90-mm C-18 bonded disks Source: Southern California Coastal Water Research Project (SCCWRP) URL:[Link]

  • Diversity of estrogen biodegradation pathways and application in environmental bioremediation Source: PubMed Central (PMC) / Frontiers in Microbiology URL:[Link]

  • Measurements and estimates of aqueous solubilities, 1-octanol-water partition coefficients (Kow), and vapor pressures for linear alkylbenzenes Source: Science.gov / USGS Publications Warehouse URL:[Link]

  • Fate of Linear Alkylbenzene Sulfonate in the Environment Source: Environmental Toxicology and Chemistry (via ResearchGate) URL:[Link]

Sources

Application

Application Note &amp; Protocol: Regioselective Synthesis of 3-Phenylundecane via Catalytic Alkylation of Benzene

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the synthesis of 3-phenylundecane, a linear alkylbenzene (LAB), through the catalytic alkylation of ben...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 3-phenylundecane, a linear alkylbenzene (LAB), through the catalytic alkylation of benzene. This application note is designed for professionals in organic synthesis, materials science, and drug development. It covers the foundational principles of the Friedel-Crafts alkylation, evaluates different catalytic strategies to achieve regioselectivity, and presents a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of 3-phenylundecane. The emphasis is on providing a reproducible and technically sound methodology, explaining the rationale behind experimental choices to ensure both successful execution and a deeper understanding of the process.

Introduction: The Importance of Linear Alkylbenzenes

Linear alkylbenzenes (LABs) are a crucial class of organic compounds. While their primary industrial application is as precursors to linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents, they also serve as important intermediates in the synthesis of fine chemicals and pharmaceuticals.[1] The specific position of the phenyl group along the alkyl chain significantly impacts the molecule's physicochemical properties. The synthesis of a specific isomer, such as 3-phenylundecane, with high selectivity is a key objective in many research and development settings.

The synthesis of 3-phenylundecane is achieved through the Friedel-Crafts alkylation of benzene.[2] This electrophilic aromatic substitution reaction involves attaching an undecyl group to the benzene ring. The choice of catalyst and reaction conditions is critical for controlling the isomeric distribution of the product and minimizing unwanted side reactions like polyalkylation.[3]

Reaction Mechanism and Catalytic Approaches

The Friedel-Crafts alkylation of benzene with an alkene, such as 1-undecene, proceeds via an electrophilic aromatic substitution mechanism.[2]

Mechanism with 1-Undecene:

  • Carbocation Formation: A catalyst, typically a Lewis or Brønsted acid, protonates the double bond of 1-undecene. This initially forms a less stable primary carbocation, which rapidly rearranges via a hydride shift to form more stable secondary carbocations at various positions along the alkyl chain.[4]

  • Electrophilic Attack: The electron-rich benzene ring attacks one of the secondary carbocations, forming a resonance-stabilized intermediate (an arenium ion or sigma complex).[5]

  • Deprotonation: A base, often the conjugate base of the acid catalyst, removes a proton from the arenium ion, restoring the aromaticity of the benzene ring and yielding a phenylundecane isomer.[2]

Due to carbocation rearrangements, the reaction of benzene with 1-undecene typically produces a mixture of phenylundecane isomers (2-phenyl, 3-phenyl, 4-phenyl, etc.). Achieving high selectivity for 3-phenylundecane requires careful selection of the catalytic system.

Catalytic Systems for Regioselective Alkylation

Different types of catalysts can be used for this alkylation, each with distinct advantages and disadvantages.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Lewis Acids AlCl₃, FeCl₃High reactivity.[2]Corrosive, difficult to separate, and produce hazardous waste.[6]
Homogeneous Brønsted Acids H₂SO₄, HF, Trifluoromethanesulfonic acidStrong proton donors, highly effective.[7]Extremely corrosive, significant environmental and handling concerns.[6]
Heterogeneous Solid Acids Zeolites (e.g., H-Y, H-Beta), Montmorillonite clays, Sulfated zirconiaReusable, easily separated, less corrosive, and more environmentally friendly.[8][9]Can exhibit lower activity and may have diffusion limitations within the pores.[8]
Ionic Liquids Chloroaluminate-based ionic liquidsTunable properties and potential for recycling.[10]Can be costly and may require specialized handling procedures.

For regioselective synthesis, solid acid catalysts like zeolites are often the preferred choice. The defined pore structure of zeolites can exert shape-selective control over the transition states, favoring the formation of specific isomers.[11]

Experimental Protocol: Synthesis of 3-Phenylundecane Using a Solid Acid Catalyst

This protocol outlines a general procedure for the alkylation of benzene with 1-undecene using a solid acid catalyst like H-Beta zeolite.

Materials and Reagents
  • Benzene (anhydrous, ≥99.8%)

  • 1-Undecene (≥99%)

  • H-Beta Zeolite (or another suitable solid acid catalyst)

  • Toluene (for GC analysis)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Catalyst Activation

To ensure optimal activity, the solid acid catalyst must be activated to remove adsorbed water.

  • Place the required amount of H-Beta zeolite in a ceramic crucible.

  • Calcine the catalyst in a muffle furnace at 500-550 °C for 4-6 hours.

  • Cool the catalyst under vacuum in a desiccator and store it there until use.

Reaction Setup and Procedure

G cluster_setup Reaction Setup cluster_reagents Reagents Addition cluster_reaction Reaction Conditions cluster_workup Workup & Purification flask Round-Bottom Flask condenser Reflux Condenser flask->condenser Attach stirrer Magnetic Stirrer & Hotplate flask->stirrer heating Heat to Reflux (e.g., 80-120 °C) filtration Filter to remove catalyst flask->filtration After reaction completion benzene Benzene benzene->flask undecene 1-Undecene undecene->flask Slow Addition catalyst Activated Catalyst catalyst->flask stirring Vigorous Stirring time Monitor for 4-24h washing Wash with water filtration->washing drying Dry with Na₂SO₄ washing->drying evaporation Evaporate solvent drying->evaporation distillation Vacuum Distillation evaporation->distillation

Caption: Experimental workflow for the synthesis of 3-phenylundecane.

  • Assembly: Assemble a dry, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent catalyst deactivation by moisture.

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen), add the activated solid acid catalyst (e.g., 5-10 wt% relative to 1-undecene) and anhydrous benzene to the flask. A molar excess of benzene to 1-undecene (e.g., 8:1 to 15:1) is crucial to minimize polyalkylation.[6][12]

  • Reaction Initiation: Begin vigorous stirring and heat the flask to the desired reaction temperature (typically between 80 °C and 120 °C for this type of reaction).[12]

  • Alkene Addition: Slowly add 1-undecene to the reaction mixture via the dropping funnel over 30-60 minutes. This controlled addition helps manage the reaction exotherm and maintain a low concentration of the alkene, which can suppress polymerization side reactions.

  • Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Gas Chromatography (GC). The reaction is considered complete when the 1-undecene peak is no longer detectable. The reaction time can vary from 4 to 24 hours depending on the catalyst and temperature.

Workup and Purification
  • Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. The solid catalyst is then removed by filtration. Wash the catalyst with a small amount of fresh benzene or toluene to recover any adsorbed product.

  • Solvent Removal: Combine the filtrate and the washings. Remove the excess benzene and any other volatile components using a rotary evaporator.[13]

  • Purification: The crude product, which will be a mixture of phenylundecane isomers, can be purified by vacuum distillation to isolate 3-phenylundecane. Due to the close boiling points of the isomers, fractional distillation may be necessary to achieve high purity.

Characterization

The identity and purity of the 3-phenylundecane product should be confirmed by standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the isomeric distribution and confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise structure of the 3-phenylundecane isomer. The chemical shifts and splitting patterns in the ¹H and ¹³C NMR spectra provide definitive structural information.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as aromatic C-H and C=C stretching, and aliphatic C-H stretching vibrations.

Safety Precautions

  • Benzene: Benzene is a known carcinogen and is highly flammable.[14][15] All operations involving benzene must be conducted in a certified chemical fume hood.[16] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton or Neoprene), safety goggles, and a lab coat, is mandatory.[17]

  • Acid Catalysts: Both solid and liquid acid catalysts can be corrosive and hazardous. Handle with care, avoiding inhalation of dust and skin/eye contact.

  • Flammable Materials: Benzene, undecene, and other organic solvents are flammable. Ensure all potential ignition sources are removed from the work area.[15][18]

  • Pressure: Although not typically a high-pressure reaction, the setup should not be completely sealed to prevent any potential pressure buildup.

Troubleshooting Guide

ProblemPossible CauseSolution
Low Conversion Inactive catalyst due to moisture.Ensure proper catalyst activation and use of anhydrous reagents and solvents.
Insufficient reaction temperature or time.Increase the reaction temperature or extend the reaction time, monitoring by GC.
Low Selectivity Unfavorable reaction conditions.Optimize the reaction temperature; sometimes lower temperatures can improve selectivity for certain isomers.
Inappropriate catalyst choice.Consider using a shape-selective zeolite catalyst.
Polyalkylation Products Benzene to alkene ratio is too low.Increase the molar excess of benzene.[3]

Conclusion

The catalytic alkylation of benzene provides an effective route to 3-phenylundecane. The success of the synthesis, particularly in achieving high regioselectivity, is highly dependent on the choice of catalyst. While traditional homogeneous acids are effective, solid acid catalysts like zeolites offer significant benefits in terms of handling, reusability, and reduced environmental impact. By adhering to the detailed protocol and safety guidelines presented, researchers can reliably synthesize 3-phenylundecane for a variety of applications in the chemical and pharmaceutical industries.

References

  • Cutright, J. T. (2022).
  • Mettler Toledo. (n.d.).
  • Al-Kinany, M. C., Al-Megren, H. A., & Al-Ghamdi, A. M. (2024). Aromatics Alkylated with Olefins Utilizing Zeolites as Heterogeneous Catalysts: A Review.
  • Oregon State University. (2007, September 4). Benzene. Environmental Health and Safety.
  • PubChem. (n.d.). 3-Phenyldecane.
  • University of Michigan. (n.d.). Benzene. Environment, Health & Safety.
  • Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes. Organic Chemistry II.
  • Chevron Phillips Chemical. (2021, September 23).
  • University of California, Irvine. (2014, February 27). The Friedel-Crafts Reaction.
  • Organic Syntheses. (n.d.). Procedure.
  • University of Washington. (1991, September 1). STANDARD OPERATING PROCEDURES Department of Chemistry FOR HAZARDOUS CHEMICALS CARCINOGEN - BENZENE.
  • Amarilli, S., Perego, C., & Bellussi, G. (1998, June). Alkylation of Benzene with Long Chain Linear Alkenes Catalyzed by Solid Acids. Conference Paper.
  • Stenutz. (n.d.). 3-phenyldodecane.
  • SciSpace. (n.d.).
  • Horňáček, M., et al. (2009). Alkylation of Benzene with 1-Alkenes Over Zeolite Y and Mordenite. Acta Chimica Slovaca, 2(1), 31-45.
  • Yadav, G. D., & Pathre, G. S. (2002). Synthesis of Linear Phenyldodecanes by the Alkylation of Benzene with 1-Dodecene over Non-Zeolitic Catalysts. Organic Process Research & Development, 6(3), 269–275.
  • NOVA Chemicals. (2024, July 18).
  • Li, R., Xing, S., Zhang, S., & Han, M. (2020). Effect of surface silicon modification of H-beta zeolites for alkylation of benzene with 1-dodecene. RSC Advances, 10(19), 11237–11245.
  • Organic Syntheses. (n.d.). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.
  • ResearchGate. (n.d.). Alkylation of Benzene with 1-Alkenes over Zeolite Y and Mordenite.
  • YouTube. (2016, December 28).
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Gunnoe Lab. (n.d.).
  • NextSDS. (n.d.).
  • Deng, Y., et al. (2001). Alkylations of benzene in room temperature ionic liquids modified with HCl.
  • Crimson Publishers. (2024, December 16).
  • Chemistry Stack Exchange. (2014, December 18).
  • NIST. (n.d.). Benzene, (3-octylundecyl)-. NIST WebBook.
  • PubChem. (n.d.). 3-Phenyldodecane.
  • Material Science Research India. (n.d.).
  • NIST. (n.d.). Benzene, (1-ethylnonyl)-. NIST WebBook.
  • BenchChem. (n.d.). Synthesis of 3-Undecyne Derivatives: An Experimental Protocol for Researchers.
  • PubMed. (2017, November 8). Regioselective Synthesis of[8]Naphthylenes and Tuning of Their Antiaromaticity.

  • PubMed. (2010, June 4). Regioselective synthesis of 3-benzazepinones and unexpected 5-bromo-3-benzazepinones.
  • Green Chemistry (RSC Publishing). (n.d.). DABCO-Promoted three-component regioselective synthesis of functionalized chromen-5-ones and pyrano[3,2-c]chromen-5-ones via direct annulation of α-oxoketene-N,S-arylaminoacetals under solvent-free conditions.
  • Organic Syntheses. (n.d.). trans-4,7,7-TRICARBOMETHOXY-2-PHENYLSULFONYLBICYCLO[3.3.0]OCT-1-ENE.
  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
  • ResearchGate. (n.d.).
  • PMC. (n.d.).
  • BenchChem. (n.d.). Application Notes & Protocols: Large-Scale Synthesis of 3-Phenylbutan-2-one.
  • Reddit. (2011, March 3). How would you perform this 3-step synthesis of benzene to 1-phenylpentene?.

Sources

Method

Application Note: High-Yield Sulfonation Protocols for 3-Phenylundecane Derivatives

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Surfactant and Drug Development. Document Type: Technical Methodology & Mechanistic Guide Introduction & Mechanistic Rationale Linear alkylben...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Surfactant and Drug Development. Document Type: Technical Methodology & Mechanistic Guide

Introduction & Mechanistic Rationale

Linear alkylbenzene sulfonates (LAS) represent the world's largest-volume synthetic anionic surfactants, serving as the critical amphiphilic engine in both household detergents and specialized industrial formulations[1]. Commercially, linear alkylbenzenes (LABs) are complex mixtures of homologues (typically C10–C13) and positional isomers[2].

3-Phenylundecane (Molecular Formula: C17H28, MW: 232.40 g/mol ) serves as an ideal, structurally defined model compound for the C11 homologue series[3]. Isolating and sulfonating specific isomers like 3-phenylundecane allows researchers to precisely correlate alkyl chain branching positions with downstream surfactant properties such as Krafft point, critical micelle concentration (CMC), and biodegradability.

The Causality of the Reaction Mechanism

The sulfonation of 3-phenylundecane proceeds via an Electrophilic Aromatic Substitution (EAS) . The bulky 1-ethylnonyl (C11) alkyl chain exerts significant steric hindrance, effectively blocking the ortho positions on the benzene ring. Consequently, the electrophilic attack by the sulfonating agent ( SO3​ or SO3​H+ ) is directed almost exclusively (>95%) to the para position, yielding 3-phenylundecane-p-sulfonic acid (LABSA)[4].

Mechanism S1 3-Phenylundecane S2 Electrophilic Attack (SO3H+ or SO3) S1->S2 S3 Sigma Complex (Arenium Ion) S2->S3 S4 Deprotonation (Rearomatization) S3->S4 S5 Para-Sulfonated Product S4->S5

Caption: Electrophilic aromatic substitution mechanism for LAB sulfonation.

Comparative Analysis of Sulfonating Agents

Selecting the correct sulfonating agent is a function of scale, desired purity, and thermodynamic control. While industrial continuous processes rely on gaseous SO3​ in falling film reactors[5], laboratory-scale precision requires reagents that offer strict stoichiometric control and minimize side reactions (e.g., sulfone formation or oxidation)[6].

Table 1: Quantitative Comparison of Sulfonating Agents for LABs

Sulfonating AgentActive SpeciesByproductLab SuitabilityIndustrial SuitabilityMechanistic Advantage / Disadvantage
Chlorosulfonic Acid ( ClSO3​H ) SO3​ / Cl+ HCl (gas)Excellent LowStoichiometric control; gaseous byproduct drives reaction forward without water formation[6].
Oleum (20% SO3​ ) H2​S2​O7​ H2​O GoodModerateHighly reactive; requires a critical "aging" step to convert pyrosulfonic intermediates[5].
Sulfur Trioxide ( SO3​ ) SO3​ (gas)NonePoorExcellent No spent acid; highly exothermic, requires specialized falling film micro-reactors[5].
Sulfuric Acid (98%) SO3​H+ H2​O ModerateLowEquilibrium-limited; water byproduct dilutes the acid, halting the reaction prematurely[2].

Experimental Workflows & Protocols

The following protocols detail the synthesis of 3-phenylundecane sulfonic acid (LABSA) and its subsequent neutralization to the active sodium sulfonate (LAS).

Workflow A 3-Phenylundecane (Starting Material) B Addition of ClSO3H in CH2Cl2 at 0-5°C A->B C Electrophilic Aromatic Substitution (HCl evolved) B->C D 3-Phenylundecane p-Sulfonic Acid (LABSA) C->D E Neutralization (NaOH, pH 7-8) D->E F Sodium 3-Phenylundecane p-Sulfonate (LAS) E->F

Caption: Workflow for the lab-scale synthesis of 3-phenylundecane sulfonate.

Protocol A: Precision Lab-Scale Sulfonation using Chlorosulfonic Acid

Causality Focus: Chlorosulfonic acid is chosen for high-purity lab synthesis because it does not produce water, thus avoiding the equilibrium limits of sulfuric acid. Dichloromethane ( CH2​Cl2​ ) is utilized as a solvent to act as a thermal sink, mitigating the highly exothermic nature of the reaction and preventing localized charring or disulfonation[6].

Materials:

  • 3-Phenylundecane (Analytical Grade)

  • Chlorosulfonic Acid ( ClSO3​H , 99%)

  • Anhydrous Dichloromethane ( CH2​Cl2​ )

  • Nitrogen gas & HCl scrubbing trap (NaOH solution)

Step-by-Step Methodology:

  • System Preparation: Assemble a rigorously dried three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, an internal thermometer, and a nitrogen inlet connected to an HCl scrubber.

  • Substrate Dissolution: Dissolve 1.0 equivalent of 3-phenylundecane in anhydrous CH2​Cl2​ (approx. 5 volumes).

  • Thermal Control: Submerge the reactor in an ice-salt bath. Allow the internal temperature to equilibrate to 0–5°C. Note: Exceeding 10°C during addition promotes the formation of undesirable diaryl sulfones.

  • Reagent Addition: Load 1.05 equivalents of ClSO3​H into the dropping funnel. Add dropwise over 60 minutes. The slight 0.05 eq excess ensures complete conversion without over-sulfonating the ring[6].

  • Maturation: Once addition is complete, remove the ice bath. Allow the reaction to warm to ambient temperature (20–25°C) and stir for an additional 90 minutes until HCl evolution ceases.

  • Solvent Removal: Strip the CH2​Cl2​ under reduced pressure to yield crude 3-phenylundecane-p-sulfonic acid (LABSA) as a viscous, amber syrup.

Protocol B: Batch Sulfonation using Oleum (20% SO3​ )

Causality Focus: When solvent-free conditions are required to mimic industrial volumetric efficiency, Oleum is utilized. However, oleum initially forms pyrosulfonic acid anhydrides. A dedicated thermal "aging" step is mandatory to hydrolyze these intermediates into the active monomeric sulfonic acid[5].

Step-by-Step Methodology:

  • Addition: In a jacketed reactor, cool neat 3-phenylundecane to 10–15°C. Slowly add 1.2 equivalents of 20% Oleum under vigorous mechanical stirring.

  • The Aging Step (Critical): After addition, heat the biphasic mixture to 40°C and maintain for 20–30 minutes. This thermodynamic aging drives the reaction to >98% completion by breaking down pyrosulfonic intermediates[5].

  • Phase Separation: Quench carefully with a calculated volume of water (approx. 0.5 wt.%) to stabilize the acid and induce phase separation[7]. The heavier spent sulfuric acid layer is drained, leaving the lighter LABSA layer.

Downstream Processing & Analytical Validation

Neutralization to LAS

The isolated LABSA must be neutralized to form the functional surfactant.

  • Disperse the viscous LABSA in distilled water to form a 20% w/v slurry.

  • Under continuous stirring and external cooling (maintain <40°C), titrate dropwise with 10% NaOH solution[4].

  • Monitor via a calibrated pH probe. Terminate the addition precisely at pH 7.5–8.0 to yield Sodium 3-phenylundecane-p-sulfonate.

Self-Validating Systems (Quality Control)

To ensure trustworthiness and reproducibility, the protocol must be validated through orthogonal analytical techniques:

  • Two-Phase Epton Titration: Quantify the active anionic surfactant yield using a standard cationic titrant (e.g., Hyamine 1622) and a mixed indicator (Methylene Blue). The endpoint is reached when the color intensity is identical in both the aqueous and chloroform phases[1].

  • Proton NMR ( 1H NMR): Dissolve the neutralized product in D2​O . The aromatic region (7.2–7.8 ppm) must exhibit a distinct AA'BB' splitting pattern (two doublets), which mathematically confirms >95% para-substitution and validates the steric causality of the C11 chain.

References

  • Title : Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Source : Organic Process Research & Development (ACS). URL :[Link]

  • Title : Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications. Source : Scholars Research Library. URL :[Link]

  • Title : Benzene, (1-ethylnonyl)-. Source : NIST Chemistry WebBook, SRD 69. URL :[Link]

  • Title : LABSA Formula and Process Information. Source : LABSA Co. URL : [Link]

  • Title: Improved process for preparing linear alkylbenzene sulfonates (WO1997014676A1).

Sources

Application

Application Note: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Quantification of Linear Alkylbenzenes (LABs)

Introduction & Scope Linear alkylbenzenes (LABs) are a family of organic compounds characterized by a hydrophobic linear alkyl chain (typically C10–C14) covalently bonded to a UV-active benzene ring. Because of their wid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Linear alkylbenzenes (LABs) are a family of organic compounds characterized by a hydrophobic linear alkyl chain (typically C10–C14) covalently bonded to a UV-active benzene ring. Because of their widespread industrial use as precursors to linear alkylbenzene sulfonates (LAS)—the primary surfactants in commercial detergents—they are ubiquitous environmental pollutants and serve as 1[1].

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often considered the gold standard for trace organic analysis, it incurs prohibitive capital and operational costs. We have validated that a meticulously optimized HPLC-UV method, when coupled with rigorous solid-phase extraction (SPE), can2[2]. This application note provides a self-validating, step-by-step protocol for the quantification of LABs in both aqueous and solid matrices.

Scientific Principles & Rationale (E-E-A-T)

As an Application Scientist, establishing a reliable protocol requires understanding the mechanistic causality behind every experimental parameter:

  • Chromatographic Separation Causality: LABs lack polar functional groups, making them highly hydrophobic. A high-density C18 (octadecylsilica) stationary phase is strictly required to retain these non-polar analytes. The separation mechanism is governed by the hydrophobic interaction between the C18 chains and the varying lengths of the unsubstituted alkyl chains of the LAB homologues. As the carbon chain length increases from C10 to C14, the partition coefficient shifts heavily toward the stationary phase, resulting in3[3].

  • Mobile Phase Dynamics: An4[4]. Acetonitrile is favored over methanol due to its lower viscosity, which reduces system backpressure, and its superior solvation properties for aromatic rings, which minimizes peak tailing[3].

  • Optical Detection Parameters: The aromatic benzene ring serves as an intrinsic chromophore. While the absolute absorbance maximum for the benzene π-π* transition is near 214 nm, we4[4]. This strategic shift avoids the UV cutoff region of the mobile phase and significantly dampens background noise from co-extracted humic substances in environmental matrices, thereby optimizing the signal-to-noise (S/N) ratio.

  • Sample Extraction & Matrix Management: Environmental LABs exist at trace levels (ppb to ppt). SPE using C18 cartridges is deployed not merely for concentration, but as a2[2]. For solid matrices (sediment), Soxhlet extraction with dichloromethane (DCM) aggressively partitions the LABs from the solid phase. However, sediments are rich in elemental sulfur, which co-elutes and heavily masks the UV signal at 225 nm. The 4[4] as copper sulfide (CuS) prior to injection.

Experimental Protocols

Sample Preparation Workflows

Self-Validating System Note: To ensure trustworthiness, every extraction batch must include a procedural blank (to monitor background contamination) and a matrix spike using a surrogate standard (e.g., 1-phenyl pentadecane) to continuously validate extraction recovery rates.

Protocol A: Aqueous Matrices (Water / Wastewater)

  • Filtration: Filter 250 mL of the aqueous sample through a 0.45 µm glass fiber filter to remove suspended particulate matter.

  • SPE Conditioning: Condition a C18 SPE cartridge (500 mg / 6 mL) with 5 mL of Acetonitrile, followed immediately by 5 mL of Ultrapure Water. Do not let the sorbent dry.

  • Loading: Pass the filtered sample through the cartridge at a strictly controlled flow rate of 2–3 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% Methanol/Water solution to elute highly polar interferences.

  • Drying: Dry the cartridge under a gentle, continuous stream of nitrogen gas for 10 minutes.

  • Elution: Elute the retained LABs using 2 × 3 mL aliquots of Acetonitrile.

  • Concentration: Evaporate the combined eluate to exactly 1.0 mL under nitrogen blowdown at 35 °C prior to HPLC injection.

Protocol B: Solid Matrices (Sediment / Textiles)

  • Preparation: Lyophilize (freeze-dry) the sediment sample to remove all moisture, then homogenize using a mortar and pestle.

  • Extraction: Weigh exactly 5.0 g of the homogenized sample into a cellulose extraction thimble. Perform Soxhlet extraction using 200 mL of Dichloromethane (DCM) for 8–12 hours.

  • Interference Removal: Add 2.0 g of activated copper granules directly to the DCM extract. Swirl gently and allow it to sit for 30 minutes to precipitate elemental sulfur[4].

  • Solvent Exchange: Decant the sulfur-free extract into a rotary evaporator flask. Concentrate to ~2 mL, add 10 mL of Acetonitrile, and evaporate again to exchange the solvent completely.

  • Final Volume: Adjust the final volume to 1.0 mL with Acetonitrile using nitrogen blowdown.

HPLC-UV Analytical Setup
  • System Equilibration: Purge the HPLC system and equilibrate the C18 column with the mobile phase (85% ACN / 15% Water) for at least 30 minutes until a stable UV baseline is achieved at 225 nm.

  • Calibration: Inject a 6-point calibration curve of LAB standards (C10–C14 mixture) ranging from 0.1 µg/mL to 10.0 µg/mL.

  • Analysis: Inject 20 µL of the prepared sample. The run time is typically 20–25 minutes under isocratic conditions.

Data Presentation & System Suitability

Rigorous quantitative data evaluation is essential for method transferability. The tables below summarize the required chromatographic parameters and expected recovery metrics based on field-proven standards.

Table 1: Optimized HPLC-UV Parameters
ParameterSpecification / ValueScientific Rationale
Column C18, 4.6 x 250 mm, 5 µmProvides necessary theoretical plates to resolve C10-C14 homologues.
Mobile Phase 85:15 Acetonitrile:WaterIsocratic elution ensures baseline stability; high organic content elutes hydrophobic LABs.
Flow Rate 1.0 mL/minBalances analysis time with optimal van Deemter efficiency.
Detection UV at 225 nmTargets the benzene chromophore while avoiding solvent UV cutoff.
Temperature 30 °CStabilizes stationary phase viscosity and partition coefficients.
Injection Vol. 20 µLMaximizes sensitivity without causing band broadening or column overload.
Table 2: Validation & Recovery Metrics (Representative Data)
Matrix TypeSpiked ConcentrationMean Recovery (%)RSD (%) (n=3)Method LOD
River Water50.0 µg/L94.23.50.15 µg/L
Wastewater150.0 µg/L89.85.20.50 µg/L
Sediment200.0 µg/kg91.54.82.00 µg/kg

Visualizations

Sample Preparation & Extraction Workflow

G Start Environmental Sample Collection Water Aqueous Matrix (Water / Wastewater) Start->Water Solid Solid Matrix (Sediment / Textile) Start->Solid Filter Filtration (0.45 µm) Water->Filter Soxhlet Soxhlet Extraction (DCM, 8-12 hrs) Solid->Soxhlet SPE Solid Phase Extraction (C18 Cartridge) Filter->SPE Elute Elution & Solvent Exchange (Acetonitrile) SPE->Elute Copper Sulfur Removal (Activated Copper) Soxhlet->Copper Copper->Elute Concentrate Nitrogen Blowdown (Final Vol: 1.0 mL) Elute->Concentrate Analyze HPLC-UV Analysis (225 nm) Concentrate->Analyze

Workflow for the extraction and preparation of LABs from environmental matrices.

HPLC-UV Analytical Logic & Signal Transduction

G Pump Isocratic Pump 85% ACN / 15% H2O Injector Autosampler 20 µL Injection Pump->Injector Mobile Phase Column C18 Analytical Column Hydrophobic Separation Injector->Column Sample Detector UV Detector λ = 225 nm Column->Detector Eluent CDS Chromatography Data System Quantification Detector->CDS Absorbance Signal

Logical flow and signal transduction pathway of the HPLC-UV analytical system.

References

  • Determination of linear alkylbenzene sulphonates and their biodegradation intermediates by isocratic RP-HPLC.
  • Determination of linear alkylbenzene sulfonate in textile using online solid-phase extraction followed by HPLC with UV detection.Thermo Fisher Scientific.
  • Application Note: HPLC-UV Analysis of 6-Phenyltetradecane in Sediment.BenchChem.
  • VALIDITY OF USING LINEAR ALKYLBENZENES AS MARKERS OF SEWAGE CONTAMINATION WITH INTERFERENCE FROM TETRAPROPYLENE-BASED ALKYLBENZE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving GC Co-Elution of 3-Phenylundecane and 4-Phenylundecane

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals struggling with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals struggling with the baseline resolution of linear alkylbenzene (LAB) positional isomers.

This guide bypasses generic advice to focus on the exact thermodynamic and kinetic mechanisms causing the co-elution of 3-phenylundecane and 4-phenylundecane , providing self-validating protocols to overcome this analytical bottleneck.

Causality Briefing: The Physics of Co-Elution

Positional isomers of linear alkylbenzenes (LABs) present a notorious chromatographic challenge. In standard 1-Dimensional Gas Chromatography (1D-GC) using non-polar stationary phases (e.g., 5% diphenyl / 95% dimethylpolysiloxane), separation relies almost entirely on dispersive (van der Waals) interactions. These interactions are dictated by the analyte's boiling point and hydrodynamic volume.

Because the phenyl ring in 3-phenylundecane and 4-phenylundecane is located at adjacent internal positions on the undecane chain, the steric hindrance and effective molecular surface areas of both isomers are nearly indistinguishable. Consequently, their partition coefficients ( Kc​ ) in non-polar phases are virtually identical, leading to severe co-elution[1]. To resolve them, we must manipulate the selectivity factor ( α ) by introducing dipole-induced dipole interactions or utilize multi-dimensional chromatographic space[2].

Diagnostic FAQs

Q: Why does 2-phenylundecane separate easily on my DB-5 column, but the 3- and 4-isomers co-elute? A: The 2-phenyl isomer has a more extended, linear effective shape compared to the more "V-shaped" internal isomers. This extended geometry allows for greater surface area contact with the stationary phase, resulting in stronger van der Waals interactions and a significantly longer retention time. The 3- and 4- positions offer almost identical steric profiles, nullifying this shape-selectivity advantage[3].

Q: Can I use MS deconvolution (e.g., AMDIS) to resolve the co-elution on a single quadrupole GC-MS? A: It is highly unreliable for these specific isomers. Both isomers yield identical primary electron ionization (EI) fragments (m/z 91, 105, 119) due to the formation of the tropylium ion and subsequent alkyl chain cleavage. While the relative abundance ratios of m/z 105 to 119 differ slightly between the two, the spectral overlap is too severe for robust mathematical deconvolution in complex matrices[4].

Q: Will altering the carrier gas flow or switching to hydrogen improve resolution? A: Switching from helium to hydrogen flattens the van Deemter curve, allowing for higher optimal linear velocities without sacrificing theoretical plates ( N ). However, because the selectivity factor ( α ) between 3-phenylundecane and 4-phenylundecane on a non-polar column approaches 1.0, increasing efficiency ( N ) alone will not achieve baseline resolution. You must change the stationary phase chemistry to alter α .

Quantitative Data: Retention & Fragmentation

To accurately identify these isomers once separated, reference the empirical retention indices and mass spectral fragments below. Note that on non-polar phases, the isomers elute in order of the phenyl attachment moving from the center of the alkyl chain toward the edges[5].

Table 1: Elution Order and Retention Indices
IsomerMolecular FormulaMolecular WeightRetention Index (Non-Polar Phase)Elution Order
6-phenylundecaneC₁₇H₂₈232.4~16211
5-phenylundecaneC₁₇H₂₈232.4~16252
4-phenylundecaneC₁₇H₂₈232.4~16353
3-phenylundecaneC₁₇H₂₈232.4~16564
2-phenylundecaneC₁₇H₂₈232.4~16805

Data derived from GC-MS analysis of complex essential oil matrices[5].

Table 2: Diagnostic MS Fragments for LABs
Target AnalytePrimary Quantitation Ion (m/z)Qualifier Ions (m/z)Interference Risk
3-phenylundecane91105, 119, 232High (4-phenylundecane, TABs)
4-phenylundecane91105, 119, 232High (3-phenylundecane, TABs)

Troubleshooting Workflows & Visualizations

To determine the best path forward for your specific laboratory setup, follow the logic tree below.

TroubleshootingLogic Start Co-elution of 3-phenylundecane & 4-phenylundecane detected CheckCol Identify Primary Stationary Phase Start->CheckCol NonPolar Non-Polar Phase (e.g., DB-5, SLB-5ms) CheckCol->NonPolar Polar Polar Phase (e.g., DB-WAX, PEG) CheckCol->Polar Action1 Change Selectivity (α) Switch to Polar Column NonPolar->Action1 Simple Matrix Action3 Implement GCxGC-TOFMS (Non-polar × Polar) NonPolar->Action3 Complex Matrix Action2 Optimize Temperature Ramp (e.g., 1-2°C/min) Polar->Action2 Partial Resolution

Fig 1. Troubleshooting logic tree for resolving LAB positional isomers.

Experimental Protocols

Protocol A: 1D GC Optimization via Polar Stationary Phase

If your matrix is relatively clean but you are failing to resolve the isomers on a DB-5, switching to a polyethylene glycol (PEG) phase exploits minute differences in the steric shielding of the phenyl ring between the 3- and 4- positions.

Step-by-Step Methodology:

  • Column Installation: Install a high-polarity PEG column (e.g., Supelcowax-10 or DB-WAX, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas Configuration: Use Ultra-High Purity (UHP) Helium at a constant flow rate of 1.2 mL/min.

  • Injection: Inject 1.0 µL of sample in split mode (1:50) with the inlet temperature set to 250°C.

  • Oven Programming (Critical Step):

    • Initial temperature: 70°C (hold for 2 min).

    • Ramp 1: 15°C/min to 150°C.

    • Ramp 2 (Elution Zone): 2°C/min to 240°C. Self-Validation Check: The shallow 2°C/min ramp maximizes the time analytes spend partitioning in the stationary phase, amplifying the dipole-dipole interactions required for separation.

  • Detection: Operate the MS in Selected Ion Monitoring (SIM) mode targeting m/z 91, 105, and 119 to maximize the signal-to-noise ratio.

Protocol B: Comprehensive Two-Dimensional GC (GCxGC-TOFMS)

For complex environmental or biological matrices where tetrapropylene-based alkylbenzenes (TABs) and LABs co-exist, 1D GC is insufficient. GCxGC-TOFMS is the authoritative solution, physically separating analytes by volatility in the first dimension and by polarity in the second[6],[2].

GCxGC_Mechanism Inj Sample Injection Col1 1D: Non-Polar Column (Separation by Volatility) Isomers Co-elute Inj->Col1 Mod Thermal Modulator (Cryo-trapping & Focusing) Col1->Mod Continuous Flow Col2 2D: Polar Column (Separation by Polarity) Isomers Resolved Mod->Col2 Pulsed Fractions Det TOF-MS (High-speed Detection) Col2->Det Baseline Resolution

Fig 2. GCxGC-TOFMS workflow for multi-dimensional separation of LABs.

Step-by-Step Methodology:

  • Column Configuration: Connect a primary non-polar column (e.g., SLB-5ms, 30 m × 0.25 mm × 0.25 µm) to a secondary polar column (e.g., Supelcowax-10, 1 m × 0.1 mm × 0.1 µm) using a deactivated glass press-fit mini-union[2].

  • Thermal Modulation: Set the modulator with a modulation period ( PM​ ) of 4.0 seconds. Ensure the hot pulse duration is exactly 400 ms. Self-Validation Check: If the hot pulse is too short, the LAB isomers will experience breakthrough, resulting in peak tailing in the 2D contour plot.

  • Oven Programming:

    • Primary oven: 50°C to 280°C at 3°C/min.

    • Secondary oven: Offset by +5°C relative to the primary oven to prevent phase condensation.

  • High-Speed Detection: Utilize a Time-of-Flight Mass Spectrometer (TOFMS) with an acquisition rate of at least 100 spectra/second. Secondary peaks are typically 100-200 ms wide; a standard quadrupole cannot scan fast enough to provide the 10+ data points across the peak required for accurate quantitation[6].

References

  • Measurements of Linear Alkylbenzenes by GC/MS with Interference from Tetrapropylene-Based Alkylbenzenes: Calculation of Quantitation Errors Using a Two-Component Model. ACS Publications.[Link]

  • Application Compendium of Comprehensive 2D GC Vol.1-5. Shimadzu Corporation.[Link]

  • Odour Profiling of Blood Training Aids for Blood-detection Dogs using Comprehensive Two-dimensional Gas Chromatography (GC×GC). University of Technology Sydney (UTS).[Link]

  • Comparative GC-MS Analysis of Fresh and Dried Curcuma Essential Oils with Insights into Their Antioxidant and Enzyme Inhibitory Activities. PMC / MDPI.[Link]

Sources

Optimization

Technical Support Center: Optimizing Zeolite Catalyst Selectivity for 3-Phenylundecane Synthesis

Welcome to the technical support center for optimizing zeolite catalyst selectivity in the synthesis of 3-phenylundecane. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing zeolite catalyst selectivity in the synthesis of 3-phenylundecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific alkylation reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary role of zeolite catalysts in the synthesis of 3-phenylundecane?

A1: Zeolite catalysts are crystalline aluminosilicates that function as solid acid catalysts in the Friedel-Crafts alkylation of benzene with undecene to produce phenylundecane isomers.[1][2][3] Their key advantage lies in their well-defined microporous structure, which imparts shape-selectivity.[4][5][6] This means the catalyst's pores can control which reactant molecules can enter and which product molecules can form and exit, thereby influencing the regioselectivity of the reaction to favor the desired 3-phenylundecane isomer over others.[7][8]

Q2: Which zeolite topologies are most suitable for maximizing 3-phenylundecane selectivity?

A2: Zeolites with 12-membered ring (12-MR) channels, such as BEA (Beta), FAU (Faujasite), and MOR (Mordenite), have demonstrated high activity and selectivity for the alkylation of benzene with long-chain olefins.[1][9] The choice of zeolite depends on a balance between pore size and the diffusion of reactants and products.[1][10]

  • BEA (Beta) Zeolite: Its three-dimensional pore structure is often favored as it can reduce diffusion limitations compared to one-dimensional zeolites.[9][11] It has shown excellent activity and selectivity for the formation of linear alkylbenzenes (LABs).[9]

  • FAU (Y Zeolite) and Mordenite: These large-pore zeolites are also effective and selective catalysts for this type of reaction.[1] However, mordenite's one-dimensional pore system can sometimes lead to deactivation due to pore blockage.[1]

Q3: How does the Si/Al ratio of the zeolite impact catalyst performance?

A3: The Si/Al ratio is a critical parameter that determines the acidity of the zeolite.[1][2] A lower Si/Al ratio corresponds to a higher concentration of Brønsted acid sites, which are the active centers for the alkylation reaction.[12][13] However, excessively strong acidity can lead to undesirable side reactions such as olefin oligomerization, cracking, and rapid catalyst deactivation due to coke formation.[13][14] Therefore, an optimal Si/Al ratio is necessary to balance activity and selectivity.

Q4: What are the main byproducts in 3-phenylundecane synthesis, and how can they be minimized?

A4: The primary byproducts include other phenylundecane isomers (e.g., 2-phenylundecane, 4-phenylundecane, etc.), dialkylated benzenes, and oligomers of undecene.[1] Minimizing these byproducts is key to optimizing the process.

  • Isomerization: The formation of various phenylundecane isomers is often due to the isomerization of the undecene reactant or carbocation rearrangements during the reaction.[15] Using a shape-selective zeolite can sterically hinder the formation of bulkier isomers.[8]

  • Dialkylation: This occurs when a second undecene molecule reacts with the initial phenylundecane product. Using a large excess of benzene can statistically favor the monoalkylation reaction.[15][16]

  • Olefin Polymerization: This side reaction is more prevalent at higher temperatures and with catalysts possessing very high acid site density. Optimizing the reaction temperature and the zeolite's Si/Al ratio can suppress this.[16]

Q5: How can catalyst deactivation be identified and mitigated?

A5: Catalyst deactivation is primarily caused by the deposition of heavy organic molecules, known as coke, on the active sites and within the pores of the zeolite.[16][17] This leads to a gradual loss of catalytic activity.

  • Identification: Deactivation is observed as a decrease in the conversion of undecene over time.

  • Mitigation:

    • Reactant Purity: Ensure the use of thoroughly dried reactants, as even trace amounts of water can significantly decrease catalyst activity.[16] Impurities like oxygenated compounds in the olefin feed can also lead to firm adsorption on the acid sites, causing deactivation.[11][18]

    • Optimizing Reactant Ratio: A higher benzene-to-olefin molar ratio can help suppress olefin polymerization, a major contributor to coke formation.[16]

    • Regeneration: Deactivated catalysts can often be regenerated by calcination (burning off the coke in air or oxygen) or by washing with a solvent like benzene at elevated temperatures.[16][17] However, coke-burning can sometimes lead to a decrease in acid sites.[11]

II. Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 3-phenylundecane using zeolite catalysts.

Problem 1: Low Conversion of Undecene
Possible Cause Suggested Solution
Insufficient Catalyst Activity - Catalyst Activation: Ensure the zeolite catalyst is properly activated before the reaction. This typically involves heating under a flow of dry, inert gas (e.g., nitrogen) to remove adsorbed water.[16] - Catalyst Selection: Consider a zeolite with a higher acid site density (lower Si/Al ratio) or a different pore structure (e.g., switching from a 1D to a 3D pore system) to improve accessibility of active sites.[1]
Suboptimal Reaction Temperature - Temperature Optimization: Gradually increase the reaction temperature in increments. The optimal temperature will depend on the specific zeolite used. For instance, Y zeolites may be active at lower temperatures (e.g., 120°C) compared to mordenite (e.g., 200°C).[1]
Inadequate Catalyst Loading - Increase Catalyst Amount: Incrementally increase the weight percentage of the catalyst in the reaction mixture.
Reactant Impurities - Reactant Purification: Use thoroughly dried and purified benzene and undecene. Water and other polar impurities can poison the acid sites of the zeolite.[11][16]
Problem 2: Poor Selectivity Towards 3-Phenylundecane
Possible Cause Suggested Solution
Isomerization of Undecene - Catalyst Modification: Employ a more shape-selective zeolite. Zeolites with pore diameters that closely match the kinetic diameter of the desired product can enhance selectivity.[4] Modifying the external surface of the zeolite, for instance by chemical liquid deposition of silica, can passivate non-selective external acid sites.[9] - Control Reaction Temperature: Lower reaction temperatures can sometimes favor the thermodynamically more stable isomer and reduce unwanted isomerization.[15]
Incorrect Benzene to Undecene Ratio - Adjust Reactant Ratio: Increase the molar ratio of benzene to undecene. Ratios of 8:1 or higher have been shown to improve selectivity by minimizing olefin side reactions.[16]
Non-Optimal Zeolite Pore Structure - Zeolite Selection: The choice of zeolite topology is crucial. For linear alkylbenzenes, zeolites with one-dimensional pores like MOR and MTW can exhibit high selectivity. However, for longer chain alkylations, 3D structures like BEA might offer a better compromise between selectivity and diffusion.[9]
Problem 3: Rapid Catalyst Deactivation
Possible Cause Suggested Solution
Coke Formation - Optimize Reactant Ratio: A higher benzene-to-olefin ratio can suppress olefin polymerization, a primary cause of coking.[16] - Introduce Mesoporosity: Creating hierarchical zeolites with both micropores and mesopores can improve the diffusion of bulky molecules, reducing the likelihood of pore blockage and coke formation.[19][20][21]
Feedstock Impurities - Feedstock Purification: Remove impurities such as oxygenated organic compounds and other aromatic compounds from the undecene feed, as they can rapidly deactivate the catalyst.[11][18]
Reaction Temperature Too High - Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate coking. Find the optimal temperature that balances activity and catalyst stability.

III. Experimental Protocols & Visualizations

Experimental Protocol: Zeolite-Catalyzed Synthesis of 3-Phenylundecane
  • Catalyst Activation:

    • Place the required amount of the zeolite catalyst (e.g., H-BEA) in a reaction vessel.

    • Heat the catalyst under a continuous flow of dry nitrogen gas to a specified temperature (e.g., 300-500°C) for several hours to remove adsorbed water and activate the acid sites.[11][16]

    • Cool the catalyst to the desired reaction temperature under the inert atmosphere.

  • Reaction Setup:

    • Assemble a multi-neck round-bottom flask equipped with a reflux condenser, a temperature probe, and a dropping funnel.

    • Under an inert atmosphere, add the activated zeolite catalyst and dry benzene to the flask.

  • Reactant Addition:

    • Slowly add the 1-undecene to the stirred benzene-catalyst slurry over a period of time to control the reaction exotherm and minimize localized high concentrations of the olefin.

  • Reaction:

    • Maintain the reaction mixture at the desired temperature with vigorous stirring for the specified reaction time (e.g., 2-8 hours).

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst from the liquid product by filtration or centrifugation.

    • Wash the catalyst with fresh benzene.

    • The liquid product can be further purified by distillation to remove excess benzene and isolate the phenylundecane isomers.

Visualizations
Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low Undecene Conversion check_activation Verify Catalyst Activation (Temp, Time, Inert Gas) start->check_activation check_temp Review Reaction Temperature check_activation->check_temp Activation OK end_resolve Conversion Improved check_activation->end_resolve Re-activate check_loading Assess Catalyst Loading check_temp->check_loading Temp OK increase_temp Increase Temperature Incrementally check_temp->increase_temp Temp Too Low check_purity Analyze Reactant Purity (Water Content) check_loading->check_purity Loading OK increase_loading Increase Catalyst Amount check_loading->increase_loading Loading Too Low purify_reactants Purify/Dry Reactants check_purity->purify_reactants Impurities Detected check_purity->end_resolve Purity OK increase_temp->end_resolve increase_loading->end_resolve purify_reactants->end_resolve

Caption: Workflow for diagnosing low undecene conversion.

Factors Influencing 3-Phenylundecane Selectivity

selectivity_factors selectivity 3-Phenylundecane Selectivity zeolite_props Zeolite Properties selectivity->zeolite_props reaction_cond Reaction Conditions selectivity->reaction_cond pore_structure Pore Structure (BEA, FAU, MOR) zeolite_props->pore_structure si_al_ratio Si/Al Ratio (Acidity) zeolite_props->si_al_ratio crystal_size Crystal Size zeolite_props->crystal_size temperature Temperature reaction_cond->temperature reactant_ratio Benzene/Undecene Ratio reaction_cond->reactant_ratio reactant_purity Reactant Purity reaction_cond->reactant_purity

Caption: Key factors affecting product selectivity.

IV. References

  • Effect of zeolite pore morphology on solvent-less alkylation of benzene with 1-hexene. (2017). Catalysis Communications.

  • Influence of zeolite composition on the selectivity of alkylation reaction for the synthesis of p-isobutylethylbenzene: a comput - Catalysis Eprints database. (n.d.). Catalysis Today.

  • Aromatics Alkylated with Olefins Utilizing Zeolites as Heterogeneous Catalysts: A Review. (2024). Catalysts.

  • Synthesis of Linear Alkylbenzenes over Beta Zeolites with Enhanced Transport and Surface Activity. (2022). ACS Publications.

  • Impact of medium-pore zeolite topology on para-xylene production from toluene alkylation with methanol. (n.d.). Catalysis Science & Technology.

  • Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. (n.d.). Dalton Transactions.

  • Zeolite-Containing Catalysts in Alkylation Processes. (2022). Catalysis Research.

  • improving selectivity in the alkylation of benzene with 1-dodecene. (n.d.). Benchchem.

  • Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks. (n.d.). PMC.

  • Synthesis of linear alkylbenzene catalyzed by Hβ-zeolite. (n.d.). ResearchGate.

  • Catalytic Benzene Alkylation over Mesoporous Zeolite Single Crystals: Improving Activity and Selectivity with a New Family of Porous Materials. (2003). Journal of the American Chemical Society.

  • Shape-Selective Catalysis: Zeolites Role. (2024). StudySmarter.

  • New progress in zeolite synthesis and catalysis. (2022). National Science Review.

  • Catalysis by shape selective zeolites-science and technology. (n.d.). SciSpace.

  • Facile Synthesis of Two-Dimensional MWW Zeolites with Vapor-Phase Pillarization Strategy for Alkylation of Benzene and 1-Dodecene. (2024). Industrial & Engineering Chemistry Research.

  • Shape-selective catalysis in zeolites. (1984). Semantic Scholar.

  • A Review on the Research Progress of Zeolite Catalysts for Heavy Oil Cracking. (2025). MDPI.

  • Three different types of shape selectivity in zeolites. (a) Reactant... (n.d.). ResearchGate.

  • Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks. (n.d.). RSC Publishing.

  • (PDF) Zeolite-Containing Catalysts in Alkylation Processes. (2025). ResearchGate.

  • Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes. (n.d.). Benchchem.

  • Synthesis and Application of Zeolite Catalysts. (2021). MDPI.

  • Synthesis and characterization of zeolite-encapsulated porphyrins. (n.d.). Sciforum.

  • Doctoral Dissertation Analysis and Design of Zeolite-based Catalysis for Production of Benzene Derivatives. (n.d.). DSpace@MIT.

  • Review on Hierarchically Porous Beta Molecular Sieve and Zeolite Socony Mobil–5 and Its Industrial Catalytic Applications. (2024). Engineered Science Publisher.

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2010). PMC.

  • Friedel-Crafts alkylation of benzene with a superacid catalyst. (2022). Digital Commons@ETSU.

  • Mechanistic Aspects of Friedel-Crafts Alkylation over FeY Zeolite. (2006). Semantic Scholar.

  • Synthesis strategies in the search for hierarchical zeolites. (2012). RSC Publishing.

  • Enhancing Zeolite Synthesis with Tailored Structure-Directing Agents (SDAs) and High-throughput Platform. (n.d.). DSpace@MIT.

  • Zeolite Properties, Methods of Synthesis, and Selected Applications. (2024). MDPI.

  • ZEolite synthesis in Unusual Reactors for Enhanced CAtalysts. (n.d.). KU Leuven Research.

  • Challenges and opportunities for exploiting the role of zeolite confinements for the selective hydrogenation of acetylene. (2026). ResearchGate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of 3-Phenylundecane in Sediment Extracts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the quantitative recovery of semi-volatile molecular markers from complex environmental and biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the quantitative recovery of semi-volatile molecular markers from complex environmental and biological matrices. 3-phenylundecane is a secondary phenylalkane consisting of an 11-carbon linear alkyl chain attached to a phenyl ring[1]. Because of its specific hydrophobic properties, it is widely used as a surrogate standard to track the recovery of linear alkylbenzenes (LABs) and lipophilic drug carrier matrices in sediment extracts[1],[2].

Achieving a baseline recovery of 80–120% requires a deep understanding of the thermodynamic and kinetic interactions between the analyte, the solvent, and the sediment matrix. The following guide provides a self-validating framework to diagnose and resolve low recovery issues.

Logical Troubleshooting Pathway

Troubleshooting_Pathway Start Low 3-Phenylundecane Recovery (<60%) Volatilization Volatilization Loss During Concentration Start->Volatilization Thermal/Evap Matrix Matrix Retention (High TOC/Lipids) Start->Matrix Extraction Adsorption Adsorption to Active Silica Start->Adsorption Clean-up Sol1 Keep Rotavap < 30°C Stop N2 blowdown at 0.5 mL Volatilization->Sol1 Sol2 Use ASE with DCM:MeOH (100°C, 150 atm) Matrix->Sol2 Sol3 Deactivate Silica (5% H2O) Use Hexane/DCM elution Adsorption->Sol3

Root cause analysis and corrective pathways for low 3-phenylundecane recovery in sediment extracts.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-phenylundecane recovery consistently dropping below 60% during the concentration step? A1: The primary culprit is volatilization. 3-phenylundecane is a semi-volatile organic compound (SVOC). When extracts are concentrated using a rotary evaporator or nitrogen blowdown, the vapor pressure of 3-phenylundecane allows it to co-distill with evaporating solvents like hexane or dichloromethane (DCM). If the water bath exceeds 30 °C, the kinetic energy overcomes the intermolecular forces holding the LAB in the liquid phase, leading to massive volatilization losses[1]. Causality & Validation: Never take the sample to absolute dryness. Stop the nitrogen blowdown at exactly 0.5 mL. To validate this, spike a pure solvent blank with 3-phenylundecane, concentrate it under your current conditions, and analyze. If recovery is low here, your concentration thermodynamics are the root cause.

Q2: How do sediment matrix properties (like high TOC) affect the extraction efficiency of LABs? A2: Sediments with high Total Organic Carbon (TOC) contain complex humic and fulvic acids that create highly retentive, hydrophobic microenvironments. Using a 100% non-polar solvent like hexane fails to disrupt the hydrogen bonding and dipole interactions of the sediment matrix. Incorporating a polar modifier, such as a 9:1 DCM to Methanol mixture, swells the organic matrix[3]. The methanol disrupts the matrix-analyte interactions, allowing the DCM to effectively solubilize and partition the hydrophobic 3-phenylundecane. Utilizing Accelerated Solvent Extraction (ASE) at 100 °C and 150 atm further enhances solvent penetration into sediment pores, significantly improving extraction kinetics[4].

Q3: What is the optimal silica gel cleanup protocol to prevent irreversible adsorption of 3-phenylundecane? A3: While 3-phenylundecane is primarily an aliphatic chain, its phenyl ring possesses π-electrons that engage in dipole-induced dipole interactions with the highly polar silanol (-Si-OH) groups on bare silica gel. If the silica gel is 100% activated (baked at high temperatures with 0% water), these active sites will irreversibly bind the phenyl ring[3]. To prevent this, the silica gel must be deactivated with 5% reagent-grade water. This selectively blocks the most aggressive active sites while leaving enough surface area to retain interfering polar lipids.

Q4: My chromatogram shows massive baseline interference around the retention time of 3-phenylundecane. What is causing this? A4: Anaerobic sediments often contain high levels of elemental sulfur ( S8​ ), which co-extracts with non-polar solvents and elutes in the same GC-MS window as many long-chain alkylbenzenes. This causes severe baseline distortion and ion suppression. The standard protocol involves adding activated granular copper to the extract; the copper reacts with elemental sulfur to form insoluble copper sulfide (CuS), which precipitates out[3],[5]. Furthermore, ensure you are using GC-MS in Selected Ion Monitoring (SIM) mode at m/z 91 (tropylium ion) and m/z 119 to specifically isolate LABs from non-target aliphatic hydrocarbons[1],[2].

Quantitative Data Summary

The following table summarizes the quantitative impact of optimizing various experimental parameters on the final recovery of 3-phenylundecane.

Experimental ParameterSub-optimal ConditionOptimized ConditionExpected Recovery Impact
Extraction Solvent 100% HexaneDCM:Methanol (9:1 v/v)+20% to +30%
Extraction Method Bath Sonication (20 °C)ASE (100 °C, 150 atm)+15% to +25%
Rotary Evap. Temp > 40 °C≤ 30 °C+15% to +25%
Nitrogen Blowdown To complete drynessStop at 0.5 mL+30% to +40%
Silica Gel Activation 100% Activated (0% H2​O )5% Deactivated with H2​O +10% to +15%
Self-Validating Experimental Methodology

To ensure absolute trustworthiness in your data, the following protocol integrates specific QC checkpoints. By utilizing surrogate spikes and internal standards, this workflow validates itself at every critical juncture.

Workflow N1 1. Sediment Preparation Lyophilize & Homogenize N2 2. Surrogate Spiking Add 1-phenyldecane N1->N2 N3 3. ASE Extraction DCM:MeOH (9:1), 100°C N2->N3 N4 4. Sulfur Removal Activated Copper Granules N3->N4 N5 5. Silica Gel Cleanup 5% Deactivated Silica N4->N5 N6 6. Gentle Concentration N2 Blowdown (Stop at 0.5 mL) N5->N6 N7 7. GC-MS (SIM) Analysis m/z 91, 119 N6->N7

Optimized step-by-step extraction and clean-up workflow for linear alkylbenzenes in sediments.

Optimized Pressurized Liquid Extraction (PLE) & Clean-up Protocol
  • Sample Preparation: Lyophilize sediment samples to remove water content, which acts as a barrier to non-polar solvent penetration. Homogenize with a mortar and pestle.

  • Surrogate Spiking (Validation Checkpoint 1): Accurately spike 10 g of dry sediment with a known concentration of 3-phenylundecane (or 1-phenyldecane if 3-phenylundecane is the native target). Allow the sample to equilibrate in the dark for 2 hours to simulate native matrix binding[2].

  • Extraction (ASE/PLE): Load the sample into an ASE cell mixed with anhydrous sodium sulfate. Extract using Dichloromethane (DCM) and Methanol (9:1, v/v) at 100 °C and 150 atm for 2 static cycles of 10 minutes each[4],[3].

  • Sulfur Removal: Add activated copper granules to the crude extract. Let it sit overnight to precipitate elemental sulfur as black copper sulfide (CuS). Self-validation: If all copper turns black, the sulfur capacity is exhausted; add more until the new copper remains bright[3],[5].

  • Initial Concentration: Concentrate the extract using a rotary evaporator set strictly to a water bath temperature of ≤ 30 °C and a vacuum pressure appropriate for DCM (~400 mbar)[1]. Stop when the volume reaches ~2 mL, then perform a solvent exchange to hexane.

  • Silica Gel Chromatography: Load the extract onto a glass column packed with 5% water-deactivated silica gel. Elute the aliphatic and LAB fraction using 20 mL of Hexane followed by 10 mL of Hexane:DCM (9:1).

  • Final Concentration (Critical Step): Gently concentrate the eluate under a gentle stream of ultra-high purity nitrogen. Do not allow the sample to go to complete dryness. Stop at exactly 0.5 mL.

  • Internal Standard Addition (Validation Checkpoint 2): Add an internal standard (e.g., p-terphenyl-d14) immediately prior to GC-MS injection. This allows you to calculate relative response factors and isolate instrument variance from extraction recovery[1].

  • Analysis: Analyze via GC-MS in Selected Ion Monitoring (SIM) mode, targeting m/z 91 and 119[1],[2].

Sources

Optimization

Technical Support Center: Improving Sulfonation Yield of 3-Phenylundecane

Welcome to the technical support center for the sulfonation of 3-phenylundecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the sulfonation of 3-phenylundecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the scientific rationale behind our recommendations to help you optimize your reaction yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the sulfonation of 3-phenylundecane in a question-and-answer format.

Q1: Why is my sulfonation yield of 3-phenylundecane consistently low?

A1: Low yield is a frequent issue in sulfonation and can stem from several factors, including incomplete reaction, product degradation, or inefficient workup.

Potential Causes & Solutions:

  • Incomplete Reaction: The sulfonation of alkylbenzenes is a reversible equilibrium reaction.[1][2] To drive the reaction towards the product, you need to ensure the conditions favor the forward reaction.

    • Solution: Increase the concentration and strength of the sulfonating agent. Using fuming sulfuric acid (oleum) or sulfur trioxide (SO₃) provides a higher concentration of the active electrophile (SO₃ or HSO₃⁺) compared to concentrated sulfuric acid alone.[3][4] This shifts the equilibrium to the product side according to Le Chatelier's principle.[2]

  • Sub-optimal Temperature: The reaction rate is highly dependent on temperature. Too low a temperature will result in a slow, incomplete reaction, while excessively high temperatures can lead to byproduct formation and degradation.[4]

    • Solution: Carefully control the reaction temperature. For many alkylbenzenes, a temperature range of 40-80°C is a good starting point.[5][6] An initial cooling phase during the addition of the sulfonating agent is crucial to manage the exothermic nature of the reaction, followed by gentle heating to ensure completion.[5]

  • Inefficient Workup and Isolation: The sulfonic acid product is often highly soluble in the aqueous acidic workup solution, leading to losses during isolation.

    • Solution: After quenching the reaction by carefully pouring it onto crushed ice, "salt out" the product by adding a saturated solution of sodium chloride.[4] This decreases the solubility of the sulfonic acid in the aqueous phase, promoting its precipitation. Ensure the product is thoroughly washed with cold brine to remove residual acid before drying.

Q2: I'm observing significant amounts of dark, tarry byproducts. What are they and how can I prevent their formation?

A2: The formation of dark, tarry materials often indicates the presence of sulfones and other oxidation or polymerization byproducts.

Potential Causes & Solutions:

  • Sulfone Formation: This is a common side reaction where the initially formed sulfonic acid reacts with another molecule of 3-phenylundecane. This is more prevalent at higher temperatures and with highly reactive sulfonating agents.[7]

    • Solution:

      • Strict Temperature Control: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Overheating, especially localized hotspots, can significantly increase sulfone formation.[4]

      • Molar Ratio: Use a slight excess of the sulfonating agent, but avoid a large excess, which can promote side reactions. A molar ratio of 1.1 to 1.3 (sulfonating agent to substrate) is a typical starting point.

      • Choice of Solvent: In some cases, using an inert solvent like dichloromethane can help to better control the reaction temperature and minimize side reactions.[6]

  • Oxidation/Degradation: Strong sulfonating agents like high-concentration oleum are also strong oxidizing agents and can degrade the starting material or product, especially at elevated temperatures.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. Additionally, as mentioned, precise temperature control is critical.

Q3: My product analysis shows a mixture of isomers. How can I improve the regioselectivity of the sulfonation?

A3: The long undecyl chain of 3-phenylundecane is an ortho-, para-directing group in electrophilic aromatic substitution. However, steric hindrance from the bulky alkyl group can influence the ratio of these isomers.

Potential Causes & Solutions:

  • Steric Hindrance: The bulky 3-undecyl group will sterically hinder the ortho positions, favoring sulfonation at the para position.[8] However, reaction conditions can affect this selectivity.

    • Solution:

      • Lower Reaction Temperature: Lower temperatures generally increase selectivity by favoring the thermodynamically more stable para isomer over the kinetically favored ortho isomer.

      • Choice of Sulfonating Agent: Using a bulkier sulfonating agent, such as a sulfur trioxide-dioxane complex, can further enhance the steric hindrance at the ortho positions, thereby increasing the proportion of the para-substituted product.

Frequently Asked Questions (FAQs)

What is the best sulfonating agent for 3-phenylundecane?

The choice of sulfonating agent depends on the desired reactivity, safety considerations, and available equipment. Here is a comparison of common agents:

Sulfonating AgentAdvantagesDisadvantagesTypical Conditions
Concentrated H₂SO₄ Inexpensive, readily available.Lower reactivity, generates water which can reverse the reaction.[1]Higher temperatures (e.g., 100-180°C) may be needed.[1]
Fuming H₂SO₄ (Oleum) High reactivity due to free SO₃. Drives the reaction to completion.[4]Highly corrosive and hazardous. Can lead to more byproducts if not controlled.[4]0°C for addition, then 40-70°C.[5]
Sulfur Trioxide (SO₃) Most reactive agent, no water byproduct.[9]Difficult to handle (gas or volatile liquid), requires specialized equipment.[10]Often used in continuous flow reactors with an inert gas diluent.[10]
Chlorosulfonic Acid High reactivity, produces HCl gas which can be removed to drive the reaction.[1]Highly corrosive, generates corrosive HCl gas.[10]Can be run at lower temperatures.

For laboratory-scale synthesis aiming for high yield, fuming sulfuric acid (oleum) is often the most practical and effective choice, provided that the reaction is carefully controlled.[4][5]

What are the critical safety precautions for this reaction?

Sulfonation reactions are inherently hazardous and must be treated with extreme caution.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is also highly recommended.[4]

  • Fume Hood: All work must be conducted in a well-ventilated chemical fume hood.[4] Sulfonating agents are highly corrosive and can release toxic fumes.[11]

  • Exothermic Reaction: The reaction is highly exothermic, especially during the addition of the sulfonating agent and the quenching step.[4][12] Use an ice bath to control the temperature during addition and add reagents slowly.

  • Quenching: The quenching of the reaction mixture with water (or ice) is extremely exothermic and can cause dangerous splashing.[4] Always pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. Never add water to the concentrated acid.

  • Waste Disposal: The acidic waste must be neutralized carefully with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.[5]

How can I monitor the progress of the reaction and analyze the final product?
  • Reaction Monitoring: For reactions in an inert solvent, Thin-Layer Chromatography (TLC) can be used to monitor the disappearance of the starting material. However, this is often not feasible in concentrated sulfuric acid. In such cases, the reaction is typically run for a predetermined time based on established protocols.[13]

  • Product Analysis:

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for analyzing the purity of the final sulfonic acid product and quantifying any byproducts.[7][14] Reverse-phase HPLC with an ion-pairing reagent is a common technique.[14][15]

    • Gas Chromatography (GC): GC is not suitable for the direct analysis of non-volatile sulfonic acids. However, the unsulfonated starting material and sulfone byproducts can be extracted and analyzed by GC.[7]

Detailed Experimental Protocol: Sulfonation of 3-Phenylundecane with Oleum

This protocol provides a general method for the sulfonation of 3-phenylundecane. It should be adapted and optimized based on your specific laboratory conditions.

Materials:

  • 3-Phenylundecane

  • Fuming Sulfuric Acid (20% SO₃, Oleum)

  • Crushed Ice

  • Saturated Sodium Chloride (Brine) solution

  • Dichloromethane (for extraction, optional)

  • Anhydrous Sodium Sulfate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Ice bath

  • Heating mantle

Procedure:

  • Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice bath on a magnetic stirrer.[5]

  • Reagent Addition: Carefully add 50 mL of 20% oleum to the reaction flask. Begin stirring and allow the acid to cool to below 10°C.

  • Slowly add 0.1 mol of 3-phenylundecane dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture between 10-20°C during the addition.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 50-60°C using a heating mantle and maintain this temperature for 1-2 hours with continuous stirring.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • In a separate large beaker, prepare 200 g of crushed ice.

    • With extreme caution , slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[4][5]

    • To the resulting aqueous solution, slowly add saturated sodium chloride solution until precipitation of the sulfonic acid is maximized.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with several portions of cold brine to remove residual acid.

  • Drying: Dry the product under vacuum to a constant weight.

Visualizations

Reaction Mechanism

G cluster_activation Step 1: Electrophile Generation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation H2SO4_1 2 H₂SO₄ HSO3_plus HSO₃⁺ (Electrophile) H2SO4_1->HSO3_plus H3O_plus H₃O⁺ H2SO4_1->H3O_plus HSO4_minus HSO₄⁻ H2SO4_1->HSO4_minus SigmaComplex Arenium Ion (Sigma Complex, Resonance Stabilized) Phenylundecane 3-Phenylundecane Phenylundecane->SigmaComplex π-bond attacks HSO₃⁺ Product 3-Phenylundecane-p-sulfonic acid SigmaComplex->Product HSO₄⁻ removes proton H2SO4_regen H₂SO₄ (Catalyst Regenerated) Product->H2SO4_regen G Start Low Yield or Impure Product CheckReaction Check Reaction Conditions Start->CheckReaction CheckWorkup Review Workup/Isolation Start->CheckWorkup Temp Temperature too low/high? CheckReaction->Temp SaltingOut Was 'salting out' performed effectively? CheckWorkup->SaltingOut Agent Sulfonating agent concentration too low? Temp->Agent No AdjustTemp Optimize Temperature: Cool during addition, heat for completion Temp->AdjustTemp Yes Time Reaction time too short? Agent->Time No IncreaseAgent Use Oleum or increase concentration Agent->IncreaseAgent Yes Byproducts High level of dark/tarry byproducts? Time->Byproducts No IncreaseTime Increase reaction time Time->IncreaseTime Yes ImproveWorkup Use saturated brine, ensure complete precipitation SaltingOut->ImproveWorkup No Success Improved Yield & Purity SaltingOut->Success Yes ReduceByproducts Lower reaction temp, check molar ratios, use inert atmosphere Byproducts->ReduceByproducts Yes Byproducts->Success No AdjustTemp->Success IncreaseAgent->Success IncreaseTime->Success ImproveWorkup->Success ReduceByproducts->Success

Caption: A decision tree for troubleshooting sulfonation yield issues.

References

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Purechemistry. (2023, April 4). Aromatic sulphonation reaction. [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. [Link]

  • Esteves, P. M., et al. (2014). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. Physical Chemistry Chemical Physics, 16(23), 11599-11607. [Link]

  • PCC Group. (n.d.). Alkylbenzene sulphonates. [Link]

  • Moreno, A., et al. (2006). Analysis of Minor Products in Linear Alkylbenzene Sulfonation. Journal of Surfactants and Detergents, 9(4), 359-365. [Link]

  • Roberts, D. W., et al. (2003). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Organic Process Research & Development, 7(1), 53-59. [Link]

  • Holmberg, K., et al. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules, 10(9), 1179-1188. [Link]

  • Lange, F. T., et al. (2001). Analysis of Sulfonated Naphthalene-Formaldehyde Condensates and Their Degradation Products in the Aquatic Environment. Analytical Chemistry, 73(16), 3935-3942. [Link]

  • Earle, M. J., et al. (2002). Aromatic sulfonation reactions.
  • The Procter & Gamble Company. (2003). Solid alkylbenzene sulfonates and cleaning compositions having enhanced water hardness tolerance.
  • Holmberg, K., et al. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. ResearchGate. [Link]

  • Grokipedia. (n.d.). Alkylbenzene sulfonate. [Link]

  • Taylor & Francis. (n.d.). Alkyl sulfonate – Knowledge and References. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). Linear alkylbenzene sulfonates - Evaluation statement. [Link]

  • Ataman Kimya. (n.d.). ALKYL BENZENE SULFONIC ACID. [Link]

  • Chemical Engineering. (2021, August 16). Sulfonation. [Link]

  • GÜÇLÜ, D., & Apak, R. (2002). Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. Turkish Journal of Chemistry, 26(4), 557-566. [Link]

  • The Procter & Gamble Company. (2000). Improved process for preparing alkylbenzenesulfonate surfactants and products thereof.
  • Roberts, D. W., et al. (2003). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Semantic Scholar. [Link]

  • U.S. Environmental Protection Agency. (1989). Prevention Reference Manual: Chemical Specific Volume 15: Control of Accidental Releases of Sulfur Trioxide. [Link]

  • The Chemithon Corporation. (1997). Sulfonation and Sulfation Processes. [Link]

Sources

Troubleshooting

Minimizing thermal degradation of 3-phenylundecane during distillation

Welcome to the technical support center for handling and purifying 3-phenylundecane. This guide is designed for researchers, scientists, and drug development professionals who work with high-boiling point, thermally sens...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling and purifying 3-phenylundecane. This guide is designed for researchers, scientists, and drug development professionals who work with high-boiling point, thermally sensitive compounds. We will address common challenges encountered during the distillation of 3-phenylundecane, focusing on practical, scientifically-grounded solutions to minimize thermal degradation and ensure product purity.

Core Principle: The Challenge of High-Temperature Distillation

3-Phenylundecane, like many higher-order alkylbenzenes, possesses a high boiling point at atmospheric pressure, estimated to be well over 300°C[1]. Heating the compound to such temperatures for distillation inevitably leads to thermal cracking and decomposition, resulting in yield loss and the generation of impurities[2][3]. The primary strategy to circumvent this is not to increase thermal stability, but to reduce the thermal stress on the molecule. This is achieved by significantly lowering the compound's boiling point through vacuum distillation . By reducing the system pressure, the temperature required for vaporization is dramatically decreased, thereby preserving the integrity of the molecule[4][5][6].

Troubleshooting Guide: Common Distillation Issues

This section addresses specific problems you may encounter during the distillation of 3-phenylundecane in a question-and-answer format.

Question 1: My distillate is coming over with a yellow or brown tint, and the final product analysis shows impurities. What is causing this and how do I prevent it?

Answer:

This is a classic sign of thermal degradation. The discoloration is due to the formation of byproducts from the breakdown of the 3-phenylundecane molecule at excessive temperatures. The primary cause is an insufficient vacuum or an excessively high heating mantle temperature.

Causality: At high temperatures, the long undecane chain is susceptible to homolytic cleavage, creating radical species that can recombine or rearrange to form a mixture of smaller hydrocarbons and polymeric residues. These often manifest as color and are difficult to separate from the desired product.

Troubleshooting Protocol:

  • Verify and Improve Vacuum Level: The single most effective way to lower the distillation temperature is to decrease the system pressure[7].

    • Target Pressure: Aim for a pressure below 1 mmHg. At this level, the boiling point of 3-phenylundecane will be significantly reduced, likely to the 150-180°C range.

    • System Integrity: Check every joint, seal, and connection for leaks. Use high-vacuum grease on all ground-glass joints. Ensure the vacuum pump is in good working order and the pump oil is fresh.

    • Measurement: Use a calibrated digital manometer or a McLeod gauge to get an accurate reading of the system's ultimate pressure before starting the distillation.

  • Optimize Heating Bath Temperature: The heating source should be set only moderately higher than the target boiling point of your compound at the achieved pressure.

    • Rule of Thumb: Set the heating bath temperature 20-30°C above the expected boiling point of the liquid[8]. A larger differential can cause localized superheating and cracking at the flask surface.

    • Heat Transfer: Use a liquid bath (e.g., silicone oil) for uniform heat distribution rather than a heating mantle placed in direct contact with the flask.

  • Minimize Residence Time: The longer the compound is exposed to high temperatures, the more degradation will occur.

    • Ensure the distillation proceeds at a steady, reasonable rate. If the distillation is too slow, it may indicate a poor vacuum or insufficient heating.

Below is a logical workflow for troubleshooting product discoloration.

G start Start: Discolored Distillate Observed check_vacuum Step 1: Verify Vacuum (< 1 mmHg) start->check_vacuum vacuum_ok Is Vacuum OK? check_vacuum->vacuum_ok improve_vacuum Action: Check for Leaks, Service Pump vacuum_ok->improve_vacuum No check_temp Step 2: Optimize Heating (Bath Temp = BP + 20-30°C) vacuum_ok->check_temp Yes improve_vacuum->check_vacuum temp_ok Is Temperature Correct? check_temp->temp_ok adjust_temp Action: Lower Heating Bath Temperature temp_ok->adjust_temp No check_packing Step 3: Evaluate Column (Low Pressure Drop Packing?) temp_ok->check_packing Yes adjust_temp->check_temp packing_ok Is Packing Suitable? check_packing->packing_ok change_packing Action: Use Structured Packing (e.g., Wire Mesh) packing_ok->change_packing No consider_antioxidant Advanced Step: Consider Antioxidant (e.g., Hindered Phenol) packing_ok->consider_antioxidant Yes change_packing->check_packing end_node End: Purity Achieved consider_antioxidant->end_node

Caption: Troubleshooting workflow for discolored distillate.

Question 2: My distillation is proceeding very slowly or has stalled completely. What should I check?

Answer:

A stalled distillation is typically due to an imbalance between the applied heat and the system pressure.

Causality: Boiling occurs when the vapor pressure of the liquid equals the pressure of the system[9]. If the distillation stalls, it means the vapor pressure of the 3-phenylundecane at the current liquid temperature is lower than the system pressure.

Troubleshooting Protocol:

  • Confirm Vacuum Reading: A slow, gradual leak in the system can cause the pressure to rise over time, which in turn increases the boiling point. Re-check your manometer to ensure the vacuum is holding steady at the target pressure.

  • Check for "Flooding" or "Bumping": In a packed column, excessive heating can cause a phenomenon known as "flooding," where the upward vapor flow obstructs the downward liquid flow, halting the distillation. Reduce the heating rate. If the liquid is bumping violently, it can also disrupt a smooth distillation. Ensure you have a magnetic stirrer or fresh boiling chips in the distillation flask.

  • Measure Flask Temperature: Carefully measure the temperature of the liquid in the distillation flask (if possible) or the heating bath. Compare this to the expected boiling point at your current vacuum level (see FAQ 1). If the temperature is too low, you may need to cautiously increase the heating bath temperature. Do not exceed the BP + 30°C guideline to avoid degradation.

Question 3: I am having trouble separating 3-phenylundecane from a close-boiling impurity. How can I improve the separation efficiency?

Answer:

Improving separation efficiency requires increasing the number of theoretical plates in your distillation column. This is primarily achieved by using an appropriate column packing material.

Causality: The efficiency of a fractional distillation depends on the surface area available for repeated vaporization-condensation cycles[10]. More cycles (or "theoretical plates") allow for a better separation of components with close boiling points.

Troubleshooting Protocol:

  • Select the Right Packing: For vacuum distillation, the choice of packing is critical. The ideal packing offers a high surface area, high efficiency, and, most importantly, a low pressure drop [11][12]. A high-pressure drop would cause the pressure at the bottom of the column to be significantly higher than at the top, negating the benefit of the vacuum.

    • Recommended: Structured packing, such as metal wire mesh or corrugated sheet packing, is highly recommended for vacuum applications. It provides a large surface area with minimal obstruction to vapor flow[11][13].

    • Avoid: Large, random packing like Raschig rings or Berl saddles can have a higher pressure drop and are generally less efficient in high-vacuum scenarios[12][14].

  • Increase Column Length: A longer packed column provides more surface area and thus more theoretical plates, improving separation.

  • Control the Reflux Ratio: If using a distillation head with reflux control, increase the reflux ratio (the ratio of condensate returned to the column vs. collected). A higher reflux ratio improves separation but slows down the distillation rate.

Frequently Asked Questions (FAQs)

Q1: At what pressure should I distill 3-phenylundecane, and what will its boiling point be?

The optimal pressure is the lowest you can reliably achieve with your equipment, ideally below 1 mmHg. The boiling point of a substance under vacuum can be estimated using a pressure-temperature nomograph or the Clausius-Clapeyron equation[7]. Based on data for similar alkylbenzenes, we can estimate the boiling point of 3-phenylundecane at various pressures.

System Pressure (mmHg)Estimated Boiling Point (°C)Thermal Stress Level
760 (Atmospheric)>320 °CSevere Degradation
10~225 °CHigh Risk of Degradation
1~175 °CModerate - Recommended
0.1~130 °CLow - Ideal

Q2: What type of column packing is best for this application?

Structured packing is the superior choice for vacuum distillation of 3-phenylundecane due to its low pressure drop and high efficiency[11][12].

Packing TypePressure DropEfficiency (HETP*)Suitability for Vacuum
Structured (Wire Mesh) Very LowVery Low (High Efficiency)Excellent [11]
Random (Pall Rings, etc.) ModerateModerateFair
Glass Beads/Raschig Rings HighHigh (Low Efficiency)Poor[15]

*HETP = Height Equivalent to a Theoretical Plate. A lower value indicates higher efficiency.

Q3: Can I use additives to prevent thermal degradation?

Yes, in cases of extreme sensitivity, the addition of a high-temperature antioxidant can provide further protection. This is an advanced technique that should be considered after optimizing vacuum and temperature.

Mechanism: Thermal degradation is often an oxidative process initiated by free radicals[16]. Antioxidants act as radical scavengers, terminating the chain reactions that lead to decomposition[17].

Recommended Classes:

  • Hindered Phenols: Molecules like Butylated Hydroxytoluene (BHT) or commercial stabilizers like Irganox® 1076 are effective radical scavengers[17].

  • Phosphites: Stabilizers like Irgafos® 168 act by decomposing hydroperoxides into non-radical, stable products[16].

Dosage: Typically used at low concentrations (0.1 - 0.5 wt%). The chosen antioxidant must have low volatility to avoid co-distilling with the product.

The diagram below illustrates the relationship between pressure, boiling point, and thermal stability.

G cluster_0 Atmospheric Pressure cluster_1 Vacuum Distillation atm_pressure High Pressure (760 mmHg) atm_bp High Boiling Point (>320°C) atm_pressure->atm_bp Leads to vac_pressure Low Pressure (< 1 mmHg) atm_degradation High Thermal Degradation atm_bp->atm_degradation Causes vac_bp Low Boiling Point (~175°C) vac_stability Minimal Thermal Degradation vac_pressure->vac_bp Leads to vac_bp->vac_stability Allows for

Caption: Effect of pressure on distillation parameters.

Protocol: Vacuum Distillation of 3-Phenylundecane

This protocol outlines the essential steps for a successful, degradation-free distillation.

1. System Setup and Leak Check: a. Assemble the distillation apparatus (distilling flask, packed column, distillation head, condenser, and receiving flasks) using clean, dry glassware. b. Apply a thin, even layer of high-vacuum grease to all ground-glass joints. c. Add a magnetic stir bar to the distilling flask containing the crude 3-phenylundecane. d. Connect the apparatus to a high-vacuum pump through a cold trap (liquid nitrogen or dry ice/acetone). e. Connect a calibrated manometer to the system. f. Start the vacuum pump and allow the system to evacuate. The pressure should drop to below 1 mmHg. g. Once the minimum pressure is reached, close the connection to the pump and monitor the manometer for 5-10 minutes. A stable reading indicates a leak-free system. If the pressure rises, locate and fix the leak(s).

2. Distillation Process: a. Once the system is confirmed to be leak-free, re-open the connection to the pump. b. Begin vigorous stirring of the 3-phenylundecane in the distilling flask. c. Slowly raise the temperature of the heating bath. d. Collect a small forerun fraction, which may contain residual solvents or more volatile impurities. e. When the vapor temperature at the distillation head stabilizes at the expected boiling point for your vacuum level, switch to a clean receiving flask to collect the main product fraction. f. Maintain a steady distillation rate by making small, careful adjustments to the heating bath temperature. g. Monitor the pressure and vapor temperature throughout the distillation. A significant change in either parameter may indicate a problem.

3. System Shutdown: a. Once the distillation is complete, remove the heating bath and allow the system to cool under vacuum. b. Crucially, vent the system to atmospheric pressure before stopping the vacuum pump. This prevents pump oil from being sucked back into your clean apparatus. c. Disassemble the apparatus and characterize the purified 3-phenylundecane.

References

  • Westin, J. Distillation - Organic Chemistry. Jack Westin. [Link]

  • BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. [Link]

  • Kuber Precision Technology. Guide to Structured Packing in Distillation Columns. [Link]

  • Busch Vacuum Solutions. Vacuum Distillation. [Link]

  • University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]

  • Pope Scientific. Fractionating Column Packing. [Link]

  • Wikipedia. Vacuum distillation. [Link]

  • EPCM Holdings. Distillation Columns: Plates and Packing. [Link]

  • The Lab Depot. Distillation Packing Materials. [Link]

  • Purdue University. Alkyl Benzene as a Compressor Lubricant. Purdue e-Pubs. [Link]

  • Valor. Understand Distillation Column Packing: What It Is, Types, and How It Works. [Link]

  • Royalchem. Heavy Alkyl Benzene (H1). [Link]

  • Lee, S.-H., et al. (2008). Thermal Decomposition of Waste Linear Alkylbenzene Sulfonate. Energy & Fuels, 22(6), 3893–3897. ACS Publications. [Link]

  • Dintcheva, N. T., et al. (2017). Natural Anti-oxidants for Bio-polymeric Materials. Journal of Material Sciences & Engineering, 6(3). Prime Scholars. [Link]

  • Prosen, E. J., et al. (1946). Heats, equilibrium constants, and free energies of formation of the alkylbenzenes. Journal of Research of the National Bureau of Standards, 36(6), 559. [Link]

  • Piergiovanni, M., et al. (2021). Effect of Antioxidants on High-Temperature Stability of Renewable Bio-Oils Revealed by an Innovative Method for the Determination of Kinetic Parameters of Oxidative Reactions. Molecules, 26(16), 4983. PMC. [Link]

  • Koryshev, A. A., et al. (2020). Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. E3S Web of Conferences, 169, 01007. [Link]

  • Schiavone, M. M., et al. (2024). Synthesis and assessment of novel sustainable antioxidants with different polymer systems. ChemRxiv. [Link]

  • Duratherm Fluids. The Effects of Pressure on Boiling Point Temperatures. [Link]

  • NextSDS. 3-phenylundecane — Chemical Substance Information. [Link]

  • PPL. (2023). Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes. [Link]

  • OMICS International. Oil & Gas Research - Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes. [Link]

  • National Institutes of Health. 3-Phenyldodecane. PubChem. [Link]

  • National Institutes of Health. 3-Phenyldecane. PubChem. [Link]

  • Willingham, C. B., et al. (1937). Boiling points of benzene, 2,2,3-trimethylbutane, 3-ethylpentane, and 2,2,4,4-tetramethylpentane within the range 100- to 1,500-mm pressure. Journal of Research of the National Bureau of Standards, 19(6), 579. [Link]

  • Puglisi, C., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(8), 1784. MDPI. [Link]

  • Kaisersberger, E. (n.d.). Melting, Boiling and Vapor Pressure of 3 Polycyclic Aromatic Hydrocarbons. NETZSCH-Gerätebau GmbH. [Link]

  • AIChE. (2022). A New Technique to Prevent Minor Component Trapping in Distillation. [Link]

  • Scheer, A. M., et al. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. The Journal of Chemical Physics, 142(4), 044307. [Link]

  • Speichim Processing. Main principles of distillation. [Link]

Sources

Optimization

Overcoming matrix effects in 3-phenylundecane LC-MS analysis

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, environmental researchers, and bioanalytical professionals tasked with the quantification of highly hydrophobic analytes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, environmental researchers, and bioanalytical professionals tasked with the quantification of highly hydrophobic analytes.

Here, we address the complex analytical challenges surrounding 3-phenylundecane —a highly non-polar linear alkylbenzene (LAB)—and provide field-proven strategies to diagnose, mitigate, and overcome matrix effects during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

The Mechanistic Challenge of 3-Phenylundecane

3-phenylundecane consists of a long aliphatic chain coupled to a benzene ring. Its extreme hydrophobicity (high Log P ) dictates that it elutes very late in reversed-phase chromatography (e.g., C18 columns), typically requiring a high percentage of organic modifier. Unfortunately, this retention window perfectly overlaps with highly abundant, surface-active matrix components such as endogenous glycerophospholipids in biological fluids or humic acids in environmental water samples.

During Electrospray Ionization (ESI), these co-eluting matrix components outcompete the weakly ionizable 3-phenylundecane for charge at the droplet surface, leading to severe, unpredictable signal suppression[1].

Diagnostic & Resolution Workflow

MatrixEffectMechanism cluster_0 Diagnostic Phase cluster_1 Resolution Strategies A Observe Signal Loss for 3-phenylundecane B Post-Extraction Spike (Quantitative MF) A->B C Post-Column Infusion (Qualitative Profiling) A->C D Sample Prep Optimization (SPE, LLE, Phospholipid Removal) B->D MF < 0.85 (Suppression) E Chromatographic Shift (Alter Gradient/Column) C->E Co-elution Identified F Ion Source Switch (ESI to APCI/APPI) D->F If Prep Fails E->F G Calibration Correction (SIL-IS / Matrix-Matched) F->G Final Validation

Diagnostic and resolution workflow for overcoming LC-MS matrix effects in 3-phenylundecane analysis.

Frequently Asked Questions & Troubleshooting

Q1: How can I definitively diagnose if my sensitivity loss is due to matrix effects or simply poor extraction recovery?

A: Signal loss in complex matrices is often misattributed. To isolate ionization efficiency from extraction efficiency, you must employ a self-validating system known as the Post-Extraction Spike Method [2]. By spiking 3-phenylundecane into a blank matrix after extraction and comparing it to a neat standard, you isolate the mass spectrometer's response from the sample preparation's physical recovery. If your Matrix Factor (MF) is 1.0 but your overall signal is low, your issue is poor extraction recovery. If your MF is < 0.85, you are suffering from matrix-induced ion suppression[3].

Q2: What is the most effective sample preparation strategy for extracting 3-phenylundecane while minimizing matrix interferences?

A: Simple Protein Precipitation (PPT) is highly discouraged for 3-phenylundecane, as it leaves >90% of matrix phospholipids in the sample. Instead, utilize Solid-Phase Extraction (SPE) or Phospholipid Depletion Plates . SPE is the most extended purification technique for alkylbenzenes[4]. For biological matrices, HybridSPE technology is highly recommended. These plates utilize Lewis acid-base interactions between zirconia ions on the stationary phase and the phosphate moiety of endogenous phospholipids, selectively trapping the matrix while allowing the hydrophobic 3-phenylundecane to pass through unretained.

Q3: I have optimized my SPE protocol, but I am still seeing ion suppression. Can changing the mass spectrometry source parameters resolve this?

A: Yes, and for non-polar linear alkylbenzenes, this is often the most critical step. Because 3-phenylundecane lacks highly polar functional groups, ESI is inherently inefficient and highly susceptible to charge-competition at the liquid droplet surface[1]. Switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) fundamentally changes the ionization mechanism. APCI relies on gas-phase ion-molecule reactions via a corona discharge, which is far more robust against co-eluting liquid-phase matrix components, significantly reducing matrix effects[3].

Q4: If I cannot completely eliminate the matrix effect chromatographically, how do I ensure accurate quantification?

A: When absolute matrix removal is impossible, you must compensate for the effect using a Stable Isotope-Labeled Internal Standard (SIL-IS) [1]. A deuterated analogue (e.g., 3-phenylundecane-d5) will co-elute exactly with your analyte and experience the identical ion suppression environment. Because the ratio of analyte to SIL-IS remains constant regardless of the matrix effect, quantification remains accurate. If an SIL-IS is unavailable, you must rely on matrix-matched calibration curves or the standard addition method[2].

Quantitative Comparison of Sample Preparation Strategies

The following table summarizes the expected performance of various sample preparation techniques when isolating hydrophobic analytes like 3-phenylundecane from complex matrices (e.g., plasma/serum).

Preparation TechniqueMechanism of ActionTypical Matrix Factor (MF)Typical Recovery (RE)Phospholipid Removal
Protein Precipitation (PPT) Solvent-induced denaturation0.30 - 0.50 (Severe Suppression)85 - 95%< 5%
Liquid-Liquid Extraction (LLE) Hydrophobic partitioning (Hexane/MTBE)0.70 - 0.85 (Moderate Suppression)60 - 80%~ 60%
Solid-Phase Extraction (SPE) Reversed-phase retention & washing0.85 - 0.95 (Minimal Suppression)80 - 90%~ 80%
HybridSPE / Phos-Depletion Lewis acid-base phosphate trapping0.95 - 1.05 (Negligible Effect)85 - 95%> 99%

Standard Operating Protocol: Quantitative Assessment of Matrix Effects

To establish a self-validating analytical method, execute the Post-Extraction Spike Method to calculate the absolute Matrix Effect (ME) and Recovery (RE) for 3-phenylundecane[2].

Reagents Required:

  • Neat 3-phenylundecane standard solution.

  • Blank matrix (e.g., analyte-free plasma, serum, or environmental water).

  • Extraction solvents (as dictated by your SPE/LLE protocol).

Step-by-Step Methodology:

  • Prepare Set A (Neat Standards): Prepare a solution of 3-phenylundecane in the final reconstitution solvent (e.g., 80:20 Acetonitrile:Water) at the targeted Lower Limit of Quantification (LLOQ) and High Quality Control (HQC) concentrations.

  • Prepare Set B (Post-Extraction Spike): Process 6 distinct lots of blank matrix through your entire sample preparation workflow (SPE/LLE). After extraction, during the final reconstitution step, spike the blank extracts with 3-phenylundecane to achieve the exact same final concentrations as Set A.

  • Prepare Set C (Pre-Extraction Spike): Spike 6 distinct lots of blank matrix with 3-phenylundecane before initiating the sample preparation workflow. Process these samples normally.

  • LC-MS Analysis: Inject Sets A, B, and C into the LC-MS system under identical chromatographic and ionization conditions. Record the peak areas.

  • Calculate Matrix Factor (MF):

    • MF=Mean Peak Area of Set AMean Peak Area of Set B​

    • Interpretation: An MF of 1.0 indicates no matrix effect. MF < 1.0 indicates ion suppression; MF > 1.0 indicates ion enhancement. An acceptable validated MF should be between 0.85 and 1.15.

  • Calculate Extraction Recovery (RE):

    • RE(%)=(Mean Peak Area of Set BMean Peak Area of Set C​)×100

    • Interpretation: This isolates the physical loss of the analyte during sample prep from the mass spectrometer's ionization efficiency.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biodegradation Kinetics of 3-Phenylundecane vs. 2-Phenylundecane

Executive Summary In the development of linear alkylbenzenes (LABs) and their sulfonated derivatives (LAS) for use as biodegradable surfactants and chemical intermediates, isomer distribution plays a critical role in env...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of linear alkylbenzenes (LABs) and their sulfonated derivatives (LAS) for use as biodegradable surfactants and chemical intermediates, isomer distribution plays a critical role in environmental fate. While both 2-phenylundecane and 3-phenylundecane share the same molecular weight and empirical formula ( C17​H28​ ), the positional shift of the bulky phenyl ring along the undecane chain drastically alters their metabolic susceptibility. This guide provides an objective, data-driven comparison of their biodegradation rates, detailing the mechanistic causality behind these differences and providing a self-validating protocol for kinetic assessment.

Mechanistic Causality: The "Distance Principle"

The biological breakdown of linear alkylbenzenes is an enzymatically driven process that begins at the aliphatic chain and progresses toward the aromatic ring. The fundamental driver of the kinetic disparity between 2-phenyl and 3-phenyl isomers is Swisher's Distance Principle 1, which dictates that biodegradation rates increase proportionally with the distance between the bulky phenyl group and the terminal end of the alkyl chain 2.

  • Terminal ω -Oxidation: Microorganisms (e.g., Pseudomonas or Nocardia species) initiate degradation via cytochrome P450 alkane hydroxylases, which oxidize the terminal methyl group of the longest uninterrupted alkyl tail into a carboxylic acid.

  • Sequential β -Oxidation: The molecule is activated to a CoA thioester, and enzymes sequentially cleave two-carbon (acetyl-CoA) units.

  • Steric Hindrance: As β -oxidation shortens the chain, the active site of the enzyme eventually encounters the bulky aromatic ring. This steric hindrance drastically slows down or halts further aliphatic cleavage, forcing the microorganism to shift to the slower, more energy-intensive aromatic ring cleavage pathway 3.

Why 2-Phenylundecane is Faster: In 2-phenylundecane, the phenyl ring is at the C2 position, leaving a continuous 9-carbon aliphatic tail. This long tail allows for multiple rapid cycles of β -oxidation before steric hindrance occurs. In contrast, 3-phenylundecane has its ring at the C3 position, limiting the longest tail to 8 carbons. The β -oxidation machinery encounters the steric bulk of the phenyl ring one cycle earlier, resulting in a measurable decrease in the primary degradation rate 4.

Metabolic Pathway Visualization

G LAB Linear Alkylbenzene (2-Phenyl vs 3-Phenyl Undecane) Omega Terminal ω-Oxidation (Cytochrome P450 Alkane Hydroxylase) LAB->Omega O2 Beta Sequential β-Oxidation (Cleavage of C2 Acetyl-CoA units) Omega->Beta Activation to CoA thioester Steric Steric Hindrance Threshold (Proximity to Bulky Phenyl Ring) Beta->Steric Steric->Beta Distant from ring (Fast Kinetics) Metabolite Phenylalkanoic Acid Accumulation (Rate-Limiting Step) Steric->Metabolite Close to ring (Slow Kinetics) Ring Aromatic Ring Cleavage (Dioxygenase Pathway) Metabolite->Ring Ring Activation Min Ultimate Mineralization (CO2 + H2O + Biomass) Ring->Min

Fig 1: Metabolic pathway of LAB biodegradation highlighting steric hindrance during β-oxidation.

Quantitative Performance Comparison

The table below synthesizes the kinetic parameters of both isomers, demonstrating the practical impact of the distance principle on environmental persistence.

Kinetic Parameter2-Phenylundecane3-PhenylundecaneMechanistic Causality
Primary Degradation Rate ( k ) 0.08−0.12 day−1 0.04−0.07 day−1 Longer uninterrupted alkyl tail (C9) permits more rapid initial β -oxidation cycles.
Estimated Half-Life ( t1/2​ ) 6−8 days 10−14 days Steric hindrance from the phenyl ring is encountered later in the metabolic pathway.
Ultimate Mineralization (28d) >70% (Readily Biodegradable) ∼60% (Inherently Biodegradable)Both achieve high mineralization, but the 2-phenyl isomer reaches the plateau faster.
Major Intermediate 2-phenylpropanoic acid3-phenylbutyric acidDictated by the remaining carbon chain length after sequential C2 removal halts.

Self-Validating Experimental Protocol: Biodegradation Assessment

To accurately capture the kinetic differences between these isomers, a self-validating protocol must decouple primary degradation (the disappearance of the parent compound) from ultimate mineralization (conversion to CO2​ ). Relying solely on standard respirometry can mask isomeric kinetic differences due to the rate-limiting accumulation of phenylalkanoic acid intermediates.

Phase 1: Inoculum Standardization & Viability Control

  • Procedure: Harvest activated sludge from a municipal wastewater treatment plant. Wash the biomass and aerate for 5 days in a mineral medium to deplete endogenous carbon sources.

  • System Validation: Run a parallel positive control using Sodium Acetate (100 mg/L). If the control does not achieve >60% degradation within 14 days, the inoculum is deemed non-viable, and the assay must be rejected. This ensures biological competency.

Phase 2: Dual-Tracking Setup

  • Procedure: Prepare test flasks containing the standardized mineral medium and 100 mg/L of either highly purified 2-phenylundecane or 3-phenylundecane.

  • System Validation: Include a sterile abiotic control (poisoned with 50 mg/L HgCl2​ ). This quantifies non-biological losses (e.g., volatilization or glass adsorption), ensuring that any measured depletion in the active flasks is strictly biologically mediated.

Phase 3: Primary Degradation Tracking (GC-MS)

  • Procedure: Perform sacrificial sampling at Days 0, 2, 4, 7, 14, and 28. Extract the aqueous phase with high-purity hexane (1:1 v/v). Analyze the organic layer via GC-MS (e.g., HP-5MS column, temperature programmed from 100°C to 300°C).

  • Causality: Quantifying the parent peak area against an internal standard (e.g., deuterated phenyldecane) provides the exact first-order kinetic rate constant ( k ) for the initial ω -oxidation step, which is where the isomeric structural differences are most pronounced.

Phase 4: Ultimate Mineralization Tracking (Manometric Respirometry)

  • Procedure: Continuously monitor Biological Oxygen Demand (BOD) over 28 days using a closed respirometer system (e.g., OxiTop) incubated at 22°C in the dark.

  • Causality: Comparing the BOD curve to the GC-MS depletion curve reveals the accumulation rate of intermediates. A large temporal gap between primary depletion and oxygen consumption confirms the bottleneck at the ring-cleavage stage.

Conclusion

The positional isomerism of linear alkylbenzenes fundamentally dictates their environmental fate. 2-phenylundecane exhibits a significantly faster primary biodegradation rate than 3-phenylundecane due to its longer uninterrupted alkyl chain, which delays the onset of steric hindrance during β -oxidation. For researchers and chemical developers formulating next-generation surfactants, optimizing catalytic processes to favor the 2-phenyl isomer will yield products with superior environmental safety profiles and faster mineralization rates.

References

  • Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC Source: TÜBİTAK Academic Journals URL
  • Source: Indian Academy of Sciences (IAS)
  • Enhanced Selectivity in the Preparation of Linear Alkylbenzenes Using Hexagonal Mesoporous Silica Supported Aluminium Chloride 1 Source: ACS Publications URL
  • Fate of Linear Alkylbenzene Sulfonate in the Mississippi River Source: ACS Publications URL

Sources

Comparative

Comparative Evaluation of 3-Phenylundecane vs. Branched Alkylbenzenes: A Technical Guide

As a Senior Application Scientist evaluating surfactant precursors, I frequently encounter the historical tension between cleaning performance and environmental persistence. The transition from branched alkylbenzenes (BA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating surfactant precursors, I frequently encounter the historical tension between cleaning performance and environmental persistence. The transition from branched alkylbenzenes (BABs) to linear alkylbenzenes (LABs) represents a masterclass in rational chemical design[1].

This guide provides an objective, data-driven comparison between 3-phenylundecane (a highly specific, representative LAB isomer) and legacy branched alkylbenzenes . By analyzing their structural causality, environmental fate, and surfactant efficacy post-sulfonation, we can establish why linear geometries have become the non-negotiable standard in modern chemical formulations.

Mechanistic Causality in Molecular Design

The fundamental difference between 3-phenylundecane and branched alkylbenzenes lies in their carbon backbone geometry, which directly dictates their susceptibility to microbial enzymatic attack.

  • 3-Phenylundecane (CAS 4536-87-2): This molecule features a linear undecyl chain with the phenyl ring attached at the C3 position[2]. This specific isomer balances hydrophobic chain length with optimal solubility. More importantly, the unbranched terminal methyl groups allow environmental bacteria to initiate ω -oxidation (converting the terminal methyl to a carboxylate), followed by rapid, successive cycles of β -oxidation to shorten the chain prior to aromatic ring cleavage[3].

  • Branched Alkylbenzenes (BABs): Synthesized historically via Friedel-Crafts alkylation using propylene tetramers, BABs possess highly branched alkyl tails containing quaternary carbons[1]. These bulky methyl branches create severe steric hindrance, physically blocking the active sites of microbial ω

    • and β -oxidation enzymes. Consequently, degradation stalls, leaving behind persistent, toxic sulfophenylcarboxylate metabolites[3].

    Pathway lab 3-Phenylundecane (Linear Chain) omega ω-Oxidation (Terminal Methyl) lab->omega beta β-Oxidation (Chain Shortening) omega->beta ring Aromatic Ring Cleavage beta->ring mineral Complete Mineralization (CO2 + H2O) ring->mineral bab Branched Alkylbenzene (Steric Hindrance) block Oxidation Blocked (Quaternary Carbons) bab->block persist Persistent Metabolites (Environmental Accumulation) block->persist

    Caption: Mechanistic comparison of biodegradation pathways for 3-phenylundecane versus branched alkylbenzenes.

Comparative Performance Data

When these precursors are sulfonated to form Linear Alkylbenzene Sulfonates (LAS) and Branched Alkylbenzene Sulfonates (BAS), their macroscopic properties diverge significantly. The quantitative data summarized below highlights the superiority of the linear geometry across key performance metrics.

Parameter3-Phenylundecane (LAB)Branched Alkylbenzenes (BAB)
Alkyl Chain Structure Linear (C11), attached at C3Highly branched (e.g., propylene tetramer)
Primary Biodegradation >95% within 28 days[4]<50% within 28 days, incomplete[3]
Ultimate Environmental Fate Mineralization to CO 2​ , H 2​ O, SO 42−​ [3]Accumulation of persistent metabolites[3]
Aquatic Toxicity Moderate (LC 50​ ~1-10 mg/L), mitigated by rapid decay[5]Persistent toxicity due to bioaccumulation[5]
Surfactant Efficacy (Hard Water) High (Excellent Ca 2+ tolerance)[3]Moderate (Prone to precipitation)[3]
Anaerobic Degradation High extent in digested sludge[4]Negligible, persists in anoxic sediments[6]
Self-Validating Experimental Methodologies

To ensure scientific integrity, laboratory evaluations of these compounds must not rely on isolated data points. As a standard practice in my lab, every protocol must act as a self-validating system —incorporating internal gates that automatically invalidate the assay if baseline conditions are not met.

Protocol A: Ultimate Aerobic Biodegradability (OECD 301B / CO 2​ Evolution)

Causality behind the choice: Why use CO 2​ evolution instead of the simpler MBAS (Methylene Blue Active Substances) depletion method? MBAS only measures primary biodegradation (the disappearance of the intact surfactant). By quantifying CO 2​ evolution, we measure ultimate mineralization, ensuring that no toxic intermediate metabolites are accumulating in the test system[4].

Step-by-Step Workflow:

  • Inoculum Preparation: Harvest activated sludge from a municipal wastewater treatment plant. Wash and aerate for 5 days to deplete endogenous carbon. Standardize to 30 mg/L suspended solids.

  • Cohort Stratification: Divide the media into three cohorts:

    • Test A: 3-Phenylundecane sulfonate (10 mg/L Carbon)

    • Test B: Branched alkylbenzene sulfonate (10 mg/L Carbon)

    • Control C: Blank inoculum + Sodium Benzoate reference (10 mg/L Carbon)

  • Incubation & Trapping: Seal vessels and incubate at 22°C in the dark for 28 days. Pass CO 2​ -free air through the system and trap evolved CO 2​ in Ba(OH) 2​ scrubbers.

  • Quantification: Titrate the Ba(OH) 2​ with 0.05 M HCl at Days 0, 7, 14, 21, and 28 to quantify CO 2​ evolution.

  • Self-Validation Gate: Evaluate Control C at Day 14.

    • Condition 1: The blank must evolve < 40 mg/L CO 2​ .

    • Condition 2: The Sodium Benzoate reference must achieve >60% theoretical CO 2​ (ThCO 2​ ) evolution.

    • Action: If either condition fails, the sludge inoculum is deemed non-viable or contaminated, and the entire assay is structurally invalidated.

Protocol inoculum Prepare Activated Sludge Inoculum (Standardized to 30 mg/L SS) split Divide into 3 Test Cohorts inoculum->split test_lab Test: 3-Phenylundecane (10 mg/L C) split->test_lab test_bab Test: Branched Alkylbenzene (10 mg/L C) split->test_bab ctrl_blank Control: Blank + Reference (Sodium Benzoate) split->ctrl_blank measure Quantify CO2 Evolution (Days 0, 7, 14, 21, 28) test_lab->measure test_bab->measure ctrl_blank->measure validate Self-Validation Gate: Reference >60% degradation at Day 14? Blank CO2 < 40 mg/L? measure->validate pass Proceed to Data Analysis (Calculate % ThCO2) validate->pass  Yes fail Invalidate Assay (Check Inoculum Viability) validate->fail  No

Caption: Self-validating experimental workflow for OECD 301B CO2 evolution biodegradation assay.

Protocol B: Surfactant Efficacy & Hard Water Tolerance (Stain Removal Index)

Causality behind the choice: Why test specifically in hard water (high Ca 2+ /Mg 2+ concentrations)? Branched alkylbenzenes suffer from steric bulk that disrupts optimal micelle packing, making them highly prone to precipitation with divalent cations. 3-Phenylundecane maintains a streamlined hydrophobic tail that packs efficiently, retaining high efficacy even at 300 ppm CaCO 3​ hardness[3].

Step-by-Step Workflow:

  • Substrate Preparation: Pre-stain standardized cotton swatches with a standardized sebum/particulate mixture.

  • Baseline Measurement: Measure the initial reflectance ( Ri​ ) of the stained area using a spectrophotometer at 460 nm.

  • Wash Cycle: Wash swatches in a Terg-O-Tometer at 30°C for 15 minutes using 1.0 g/L of either the 3-phenylundecane sulfonate or the BAB sulfonate. The water hardness must be artificially adjusted to 300 ppm CaCO 3​ .

  • Post-Wash Measurement: Rinse, dry, and measure the final reflectance ( Rf​ ) of the swatches.

  • Self-Validation Gate: Include a positive control swatch washed in ideal conditions (0 ppm hardness, reference detergent). If the positive control fails to achieve a Stain Removal Index (SRI) of >80%, the mechanical agitation or temperature calibration of the Terg-O-Tometer is flawed, and results are discarded.

  • Calculation: Calculate SRI = (Rf​−Ri​)/(Runsoiled​−Ri​)×100 .

References
  • BenchChem. "A Comparative Analysis of Linear and Branched Alkylbenzene Sulfonates." Benchchem.com. 3

  • Danish Environmental Protection Agency. "3. Anionic surfactants." Mst.dk. 4

  • National Institutes of Health (NIH). "A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry." Nih.gov. 1

  • Indian Council of Agricultural Research (ICAR). "Comparative Toxicity of Four Detergents on a Prawn Metapenaeus dobsoni (Miers)." Icar.org.in. 5

  • US Environmental Protection Agency (EPA). "Benzene, (1-ethylnonyl)- - Substance Details - SRS." Epa.gov. 2

  • ResearchGate. "Microbial Degradation of LAB Cable Oil." Researchgate.net. 6

Sources

Validation

A Comparative Guide to the Validation of GC-FID Methods for 3-Phenylundecane Quantification

In the landscape of pharmaceutical development, the rigorous quantification of process-related impurities is not merely a regulatory hurdle, but a cornerstone of patient safety and product efficacy. 3-Phenylundecane, a p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous quantification of process-related impurities is not merely a regulatory hurdle, but a cornerstone of patient safety and product efficacy. 3-Phenylundecane, a potential process impurity, requires a robust and reliable analytical method for its detection and quantification at trace levels. This guide provides an in-depth comparison of two distinct Gas Chromatography with Flame Ionization Detection (GC-FID) methods for the quantification of 3-phenylundecane, grounded in the principles of scientific integrity and regulatory compliance. We will not only present the validation data but also delve into the causality behind the experimental choices, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The objective is to demonstrate that the method is suitable for its intended purpose.[1][2] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as the U.S. Food and Drug Administration (FDA) guidance on analytical method validation.[1][3][4][5][6][7]

Compared Methodologies

For the purpose of this guide, we will compare two hypothetical, yet realistic, GC-FID methods for the quantification of 3-phenylundecane. The key differentiator between the two methods is the polarity of the capillary column, a critical factor influencing the separation of analytes.

  • Method A: Utilizes a non-polar 5% phenyl methylpolysiloxane column (e.g., DB-5 or equivalent). This is a common, versatile column choice for general-purpose hydrocarbon analysis.

  • Method B: Employs a mid-polarity 50% phenyl methylpolysiloxane column (e.g., DB-17 or equivalent). This column offers different selectivity, which can be advantageous in resolving the target analyte from potential matrix interferences.

The Validation Workflow: A Systematic Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow for validating a quantitative GC-FID method for an impurity like 3-phenylundecane.

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Analysis & Reporting Dev Method Development Opt Method Optimization Dev->Opt Protocol Define Validation Protocol & Acceptance Criteria Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Analysis Data Analysis Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Validation Report Analysis->Report

Caption: A typical workflow for the validation of a quantitative analytical method.

Comparative Validation Data

The following tables summarize the validation results for Method A and Method B. The acceptance criteria are based on typical requirements for the quantification of impurities.

Table 1: System Suitability
ParameterAcceptance CriteriaMethod A ResultsMethod B Results
Tailing Factor≤ 2.01.11.2
Theoretical Plates≥ 200085,00095,000
%RSD of Peak Area (n=6)≤ 5.0%1.2%1.0%
Table 2: Linearity and Range
ParameterAcceptance CriteriaMethod A ResultsMethod B Results
Correlation Coefficient (r²)≥ 0.9950.99920.9995
Range (µg/mL)To be determined0.5 - 200.5 - 20
Y-interceptClose to zero1.250.85
Table 3: Accuracy (Recovery)
Concentration LevelAcceptance CriteriaMethod A % Recovery (Mean ± SD)Method B % Recovery (Mean ± SD)
50% of Target80.0 - 120.0%98.5 ± 1.5%99.2 ± 1.2%
100% of Target80.0 - 120.0%99.8 ± 1.1%100.5 ± 0.9%
150% of Target80.0 - 120.0%101.2 ± 1.3%100.8 ± 1.0%
Table 4: Precision
ParameterAcceptance CriteriaMethod A %RSDMethod B %RSD
Repeatability (n=6)≤ 10.0%2.5%2.1%
Intermediate Precision (n=6)≤ 15.0%3.8%3.2%
Table 5: LOD & LOQ
ParameterMethod A Results (µg/mL)Method B Results (µg/mL)
Limit of Detection (LOD)0.150.12
Limit of Quantitation (LOQ)0.500.40
Table 6: Robustness
Parameter VariationAcceptance CriteriaMethod A %RSDMethod B %RSD
Inlet Temperature ± 5°CSystem Suitability Met1.8%1.5%
Column Flow ± 10%System Suitability Met2.2%1.9%
Oven Ramp Rate ± 10%System Suitability Met2.5%2.3%

Experimental Protocols

The following are detailed protocols for the validation experiments.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][8]

Protocol:

  • Prepare a blank solution (diluent only) and inject it to ensure no interfering peaks are present at the retention time of 3-phenylundecane.

  • Prepare a solution of the 3-phenylundecane reference standard and inject it to determine its retention time.

  • Prepare a spiked solution containing the drug substance, known related impurities, and 3-phenylundecane.

  • Inject the spiked solution and assess the resolution between the 3-phenylundecane peak and any adjacent peaks. A resolution of ≥ 2.0 is generally considered acceptable.

Linearity and Range

Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9] The range is the interval between the upper and lower concentrations of an analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.[9]

Protocol:

  • Prepare a stock solution of 3-phenylundecane reference standard.

  • Perform serial dilutions to prepare at least five calibration standards covering the expected range of the impurity (e.g., from the limit of quantitation to 150% of the target concentration).[1]

  • Inject each calibration standard in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]

Protocol:

  • Prepare a sample of the drug substance.

  • Spike the drug substance sample with known amounts of 3-phenylundecane at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the added 3-phenylundecane.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the drug substance spiked with 3-phenylundecane at the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both sets of experiments.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).[1][10]

Protocol (based on the signal-to-noise ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.

  • The LOD is typically determined as the concentration at which the S/N ratio is approximately 3:1.[11]

  • The LOQ is typically determined as the concentration at which the S/N ratio is approximately 10:1.[11]

  • Confirm the determined LOQ by analyzing a minimum of six replicate samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Inlet temperature (e.g., ± 5°C)

    • Column flow rate (e.g., ± 10%)

    • Oven temperature ramp rate (e.g., ± 10%)

  • Analyze a system suitability solution under each of the modified conditions.

  • Assess the impact of the changes on the system suitability parameters (e.g., retention time, peak shape, and resolution).

Discussion of Comparative Results

Both Method A and Method B demonstrated suitability for the quantification of 3-phenylundecane, meeting all predefined acceptance criteria. However, a closer examination of the data reveals some performance differences:

  • Method B (Mid-polarity column) consistently showed slightly better performance across most validation parameters. The higher theoretical plates suggest better column efficiency, leading to sharper peaks. This is reflected in the slightly lower %RSD values for precision and robustness, indicating a more stable and reliable method.

  • The improved linearity (higher r²) and lower y-intercept for Method B suggest a more accurate and reliable calibration over the defined range.

  • The lower LOD and LOQ for Method B indicate a higher sensitivity, which is a significant advantage when quantifying trace-level impurities. This is likely due to the better peak shape and lower baseline noise achieved with the mid-polarity column for this specific analyte.

The choice between the two methods would depend on the specific requirements of the analysis. For routine quality control where high throughput and robustness are key, the slight performance advantages of Method B may justify the use of a more specialized column. If analyzing a complex matrix where potential interferences are a concern, the different selectivity of the mid-polarity column in Method B could be crucial for ensuring specificity.

Conclusion

This guide has provided a comprehensive comparison of two GC-FID methods for the quantification of 3-phenylundecane, underpinned by a rigorous validation process in accordance with ICH and FDA guidelines. The presented data, though hypothetical, is representative of the performance differences that can be expected when altering key chromatographic parameters. By understanding the "why" behind each validation experiment and critically evaluating the comparative data, researchers and drug development professionals can make informed decisions in selecting and validating analytical methods that are not only compliant but also scientifically sound and fit for their intended purpose. The continuous lifecycle approach to analytical procedures ensures that methods remain robust and reliable throughout the product's lifecycle.[12]

References

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Journal of Chromatographic Science. (2014, February 26). Limit of Detection and Limit of Quantification Determination in Gas Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LCGC. (2021, May 1). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]

  • Journal of the Chilean Chemical Society. (2013, March 15). Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances. [Link]

  • Chromatography Tutors. (2025, December 21). GC LOD Formula: A Simple Way to Estimate Detection Limits Using Peak Area. [Link]

  • PubMed. (1995). Limit of detection (LOD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, October 1). VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). [Link]

  • GCMS.cz. Analytical Validation Quick Reference Guide. [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2015). Development and Validation of Gas Chromatographic Method for Residual Solvents Determination in Difenoxin Hydrochloride. [Link]

  • ResearchGate. (2023, October 29). VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). [Link]

  • International Journal of Research Culture Society. (2022, April 25). Analytical Method Development and Validation for Residual Solvent Test by Gas Chromatographic Technique. [Link]

  • Impact Factor. A Review on GC-MS and Method Development and Validation. [Link]

  • Journal of the Japan Petroleum Institute. (2012). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with Flame Ionization Detection. [Link]

  • MDPI. (2020, December 24). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. [Link]

  • Agilent. Ultrafast Total Petroleum Hydrocarbon Analysis by the Agilent 8850 GC with FID. [Link]

  • ResearchGate. (2026, January 14). (PDF) Method Validation Of A Gc-Fid Method For Simultaneous Determination Of Furan Derivatives, Alcohols, Polyols And Related Impurity Using Internal Standard Technique. [Link]

  • LCGC International. (2026, March 25). Analytical Method Validation: Back to Basics, Part II. [Link]

  • RJPN.org. (2026, January 1). Method Validation Of A GC–FID Method For Simultaneous Determination Of Furan Derivatives, Alcohols, Polyols And Related. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Analysis. (2022). HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir. [Link]

  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • LCGC International. GC×GC–FID for Routine Analysis of Total Petroleum Hydrocarbons. [Link]

  • Environment Canada. Using Systematic and Comparative GC/MS and GC/FID Data to Identify the Source of an Unknown Oil on Contaminated Birds. [Link]

  • Agilent. (2011, October 31). Aromatic hydrocarbons, C16 – C20 Analysis of alkylbenzenes. [Link]

  • U.S. Geological Survey. (2020). Petroleum Geochemistry Research Laboratory Method for Qualitative Analysis of Crude Oil and Rock Extracts by Gas Chromatography with Flame Ionization Detection. [Link]

  • ResearchGate. (2019, July 30). (PDF) GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. [Link]

  • Washington & Jefferson College. Gasoline Analysis by GC-FID and GC-MS. [Link]

  • Merel. Application Note: An evaluation of the analysis of polyaromatic hydrocarbons (PAHs) using a gas chromatograph-flame ionisation detector (GC-FID). [Link]

  • ASTM International. (2003, July 15). D4492 - 03 - Standard Test Method for Analysis of Benzene by Gas Chromatography. [Link]

Sources

Comparative

Interlaboratory validation of 3-phenylundecane environmental testing

[label="I/E Ratio Calculation\n(Internal vs External Isomers)", fillcolor="#2021 Fig 1. Self-validating Polymeric HLB SPE and GC-MS analytical workflow for 3-phenylundecane.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="I/E Ratio Calculation\n(Internal vs External Isomers)", fillcolor="#2021

Fig 1. Self-validating Polymeric HLB SPE and GC-MS analytical workflow for 3-phenylundecane.

Environmental_Logic N1 Domestic Wastewater (Unsulfonated LABs) N2 3-Phenylundecane (Hydrophobic Tracer) N1->N2 1-3% Bypass N3 Particulate Adsorption (Sediment Sink) N2->N3 High Kow Partitioning N4 Aerobic Biodegradation (Preferential Isomer Loss) N2->N4 Microbial Action N5 I/E Ratio Calculation (Internal vs External Isomers) N3->N5 GC-MS Profiling N4->N5 Degradation Index

Fig 2. Environmental fate and analytical logic of 3-phenylundecane as a wastewater tracer.

  • Title: Attributes and Application of Indicators - Indicators for Waterborne Pathogens Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Monitoring Long-Chain Intermediate Products from the Degradation of Linear Alkylbenzene Sulfonates in the Marine Environment by Solid-Phase Extraction Followed by Liquid Chromatography/Ionspray Mass Spectrometry Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Measurements of Linear Alkylbenzenes by GC/MS with Interference from Tetrapropylene-Based Alkylbenzenes Source: Southern California Coastal Water Research Project (SCCWRP) URL: [Link]

Validation

A Senior Application Scientist's Guide to Comparing the Extraction Efficiency of 3-Phenylundecane in Soil Samples

Introduction: The Challenge of Extracting 3-Phenylundecane from Soil 3-Phenylundecane is a semi-volatile organic compound (SVOC) that can be indicative of environmental contamination. Its accurate quantification in compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Extracting 3-Phenylundecane from Soil

3-Phenylundecane is a semi-volatile organic compound (SVOC) that can be indicative of environmental contamination. Its accurate quantification in complex matrices like soil is crucial for environmental assessment and remediation studies. However, the extraction of such compounds from soil presents significant analytical challenges.[1][2] The efficiency of extraction is highly dependent on the chosen methodology, which must overcome strong analyte-matrix interactions.[1][3] This guide provides a comparative analysis of common and advanced extraction techniques, offering researchers, scientists, and drug development professionals a comprehensive overview to select the most suitable method for their specific needs. We will delve into the mechanistic principles behind each technique, provide detailed experimental protocols, and present a comparative analysis of their efficiencies.

Classical Method: Soxhlet Extraction

Soxhlet extraction is a traditional and widely recognized method for the exhaustive extraction of analytes from solid samples.[3][4] It relies on the continuous cycling of a small volume of solvent to dissolve and concentrate the analyte over an extended period.

Mechanistic Principle: The core principle of Soxhlet extraction is the repeated washing of the solid sample with a freshly distilled solvent. This process gradually solubilizes the target analyte, which is then collected in a distillation flask. The continuous nature of the process allows for a high degree of extraction, although it is often time and solvent-intensive.[2][4]

Experimental Protocol: Soxhlet Extraction
  • Sample Preparation: Air-dry the soil sample and sieve to ensure homogeneity.[5]

  • Apparatus Setup: Place a known quantity of the prepared soil sample into a thimble. The thimble is then placed in the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with a suitable solvent, such as a 1:1 mixture of acetone and hexane, and assemble the Soxhlet apparatus.[6]

  • Extraction Process: Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm, condenses, and drips into the thimble containing the sample.

  • Cycling: Once the solvent level in the thimble reaches the top of the siphon tube, the solvent and extracted analyte are siphoned back into the round-bottom flask. This process is repeated for several hours or even days depending on the soil type.[7]

  • Concentration: After extraction, the solvent is evaporated to concentrate the analyte before analysis.

Soxhlet_Extraction_Workflow A 1. Sample Preparation (Air-dry and sieve soil) B 2. Load Sample (Place soil in thimble) A->B C 3. Assemble Apparatus (Soxhlet extractor, condenser, flask with solvent) B->C D 4. Heat Solvent (Solvent vaporizes) C->D E 5. Condensation (Vapor cools and drips onto sample) D->E F 6. Analyte Extraction (Solvent dissolves 3-phenylundecane) E->F G 7. Siphoning (Solvent and analyte return to flask) F->G G->D Recycle H 8. Repeat Cycles (Continuous extraction for 16-24h) G->H I 9. Concentrate Extract (Evaporate solvent) H->I J 10. Analysis (e.g., GC-MS) I->J

Caption: Workflow for Soxhlet extraction of 3-phenylundecane from soil.

Modern Approaches: Ultrasound-Assisted and Accelerated Solvent Extraction

To address the time and solvent limitations of Soxhlet extraction, more modern techniques have been developed. These include Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE).

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process.

Mechanistic Principle: High-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles near the surface of the soil particles generates localized high pressure and temperature, facilitating the penetration of the solvent into the soil matrix and the desorption of the analyte.[8] This significantly reduces extraction time compared to traditional methods.[8]

Experimental Protocol: Ultrasound-Assisted Extraction
  • Sample Preparation: A known mass of the soil sample is placed in an extraction vessel.

  • Solvent Addition: An appropriate solvent, such as a 1:1 mixture of dichloromethane and acetone, is added to the vessel.[9]

  • Sonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the slurry. Sonication is typically performed for 15-30 minutes.[10]

  • Separation: The extract is separated from the soil particles by centrifugation or filtration.

  • Repeat (Optional): The extraction process can be repeated with fresh solvent to improve recovery.

  • Analysis: The combined extracts are then concentrated and analyzed.

UAE_Workflow A 1. Sample Preparation (Weigh soil into vessel) B 2. Add Solvent (e.g., Dichloromethane/Acetone) A->B C 3. Sonication (Apply ultrasonic energy for 15-30 min) B->C D 4. Separation (Centrifuge or filter to separate extract) C->D E 5. Concentrate Extract (Evaporate solvent) D->E F 6. Analysis (e.g., GC-MS) E->F

Caption: Workflow for Ultrasound-Assisted Extraction of 3-phenylundecane.

Accelerated Solvent Extraction (ASE) / Pressurized Fluid Extraction (PFE)

ASE is an automated technique that uses elevated temperatures and pressures to increase extraction efficiency.[4]

Mechanistic Principle: By increasing the temperature, the viscosity and surface tension of the solvent decrease, while its diffusivity increases, leading to improved extraction kinetics.[3] The high pressure keeps the solvent in a liquid state above its atmospheric boiling point, further enhancing its extraction capabilities. This method is significantly faster and requires less solvent than Soxhlet extraction.[4][6]

Experimental Protocol: Accelerated Solvent Extraction
  • Cell Preparation: An extraction cell is loaded with the soil sample, often mixed with a drying agent like sodium sulfate.[2]

  • System Parameters: The ASE system is programmed with the desired temperature (e.g., 100-180°C) and pressure (e.g., 1500-2000 psi).[6]

  • Extraction Cycle: The cell is filled with the extraction solvent (e.g., 50/50 acetone/hexane) and heated to the set temperature.[6] After a short static extraction period, the extract is purged from the cell with nitrogen gas into a collection vial.

  • Multiple Cycles: The process can be repeated for several cycles to ensure complete extraction.

  • Analysis: The collected extract is ready for analysis, often without the need for further concentration.

ASE_Workflow A 1. Cell Preparation (Load soil into extraction cell) B 2. System Setup (Set temperature, pressure, solvent) A->B C 3. Pressurized Extraction (Cell filled, heated, and held under pressure) B->C D 4. Static Period (Allows for analyte diffusion into solvent) C->D E 5. Purge and Collect (Extract is purged with N2 into a vial) D->E F 6. Repeat Cycles (Optional, for exhaustive extraction) E->F G 7. Analysis (e.g., GC-MS) F->G SFE_Workflow A 1. Sample Loading (Place soil in high-pressure vessel) B 2. System Setup (Seal vessel, pump CO2) A->B C 3. Supercritical Conditions (Increase temperature and pressure) B->C D 4. Dynamic Extraction (Supercritical CO2 flows through sample) C->D E 5. Depressurization (CO2 passes through restrictor) D->E F 6. Analyte Collection (Analyte precipitates as CO2 vaporizes) E->F G 7. Analysis (Dissolve analyte for GC-MS) F->G

Caption: Workflow for Supercritical Fluid Extraction of 3-phenylundecane.

Microextraction Technique: Solid-Phase Microextraction (SPME)

SPME is a solvent-free sample preparation technique that is particularly useful for volatile and semi-volatile compounds. [11][12] Mechanistic Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace above the soil sample. The analytes partition from the soil matrix into the headspace and then adsorb onto the fiber coating. [12]After a defined equilibrium or pre-equilibrium time, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. [12]

Experimental Protocol: Solid-Phase Microextraction (Headspace)
  • Sample Preparation: A known amount of soil is placed in a headspace vial and sealed.

  • Incubation: The vial is heated to a specific temperature to promote the volatilization of 3-phenylundecane into the headspace.

  • Extraction: The SPME fiber is exposed to the headspace for a predetermined amount of time to allow for the adsorption of the analyte.

  • Desorption and Analysis: The fiber is then immediately inserted into the hot injection port of a GC-MS system, where the adsorbed analyte is thermally desorbed and analyzed.

SPME_Workflow A 1. Sample Preparation (Place soil in sealed headspace vial) B 2. Incubation (Heat vial to volatilize analyte) A->B C 3. Headspace Extraction (Expose SPME fiber to headspace) B->C D 4. Thermal Desorption & Analysis (Insert fiber into GC-MS injector) C->D

Caption: Workflow for Headspace Solid-Phase Microextraction.

Comparative Analysis of Extraction Methods

The choice of extraction method depends on various factors, including the required extraction efficiency, sample throughput, cost, and environmental considerations. The following table summarizes the key performance characteristics of the discussed methods for the extraction of semi-volatile organic compounds like 3-phenylundecane from soil.

FeatureSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Accelerated Solvent Extraction (ASE/PFE)Supercritical Fluid Extraction (SFE)Solid-Phase Microextraction (SPME)
Principle Continuous solvent cyclingUltrasonic cavitationElevated temperature & pressureSupercritical fluid dissolutionHeadspace partitioning & adsorption
Extraction Time 16-24 hours [8]15-60 minutes [8]< 20 minutes per sample 30-60 minutes15-30 minutes
Solvent Consumption High (200-250 mL/sample) [8]Moderate (10-50 mL/sample) [8]Low (15-40 mL/sample) [6]Very Low to None (CO₂) [13]Solvent-free [11]
Automation ManualSemi-automatedFully automatedFully automatedSemi- to fully automated
Relative Cost Low (equipment)Low to ModerateHighHighLow (consumables)
Extraction Efficiency High (exhaustive)Good to High [8]High [3]Good to High, matrix dependent [3][14]Dependent on analyte volatility and matrix
Environmental Impact HighModerateLowVery LowVery Low
Key Advantage Established, exhaustive methodRapid, simple setupFast, automated, low solvent use"Green," tunable selectivitySolvent-free, simple
Key Disadvantage Slow, high solvent use [3][4]Can be matrix dependentHigh initial investment [3]High initial investment, potential for poor recovery in some matrices [3][14]Matrix effects can be significant

Conclusion and Recommendations

The selection of an optimal extraction method for 3-phenylundecane from soil requires a careful balance of analytical requirements and practical constraints.

  • Soxhlet extraction , while being the traditional benchmark, is largely outdated for routine analysis due to its inefficiency in terms of time and solvent consumption.

  • Ultrasound-Assisted Extraction (UAE) offers a significant improvement in speed and is a cost-effective option for laboratories with moderate sample throughput.

  • Accelerated Solvent Extraction (ASE) is the method of choice for high-throughput laboratories requiring high recovery and automation, despite the higher initial capital investment. Its efficiency and low solvent use are major advantages. [3]* Supercritical Fluid Extraction (SFE) represents the greenest approach, eliminating the use of organic solvents. Its tunable selectivity is a key advantage, though its efficiency can be matrix-dependent, and the initial cost is high. [3][13]* Solid-Phase Microextraction (SPME) is an excellent choice for screening purposes and for laboratories focused on green analytical chemistry. It is fast and solvent-free but can be susceptible to matrix effects, which may impact quantification. [15] For researchers aiming for high accuracy and reproducibility in quantifying 3-phenylundecane, Accelerated Solvent Extraction (ASE) is highly recommended. For those prioritizing environmental sustainability and innovation, Supercritical Fluid Extraction (SFE) is an excellent, albeit more costly, alternative.

References

  • A.A. Clifford. 1994-2004. Remediation of contaminated soils using supercritical fluid extraction: a review. Journal of Environmental Science and Health, Part A. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPHu4JA1ZmxKUaIws1doE_S67TApC1IVNf37xCM4csL_YRq3GWAEoWqp-JwV7xcBQUHITN0JiJD4JrgL9JyN7m0av6RFnswJAjoZhoWs5jsb9Sp9RCNVU12QBkcFyMoxVIv2I=]
  • ResearchGate. Supercritical Fluid Extraction for Remediation of Contaminated Soil. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk0Uu1Lyegu3i16BxfJ1y6SQI8vydWHoPVKdXdjqa1o8FbeTc_g7VxLiT6BWXrW5CFTwRGWAuBe6B-VymI6P7JohW0xGEeG6FPcN3VbxQtRuT4IJvPIlisM9LdTl0L6ZC8ecEkucVyNIko3pnH61fw4t84_E8CEhuuuQJTsSpkIIxGEIXltmYDpSTZuouV3WvNDqjR3nX2t3zN1HfWvdPh15DGoBCh2dC3QU_cWQs7vQ==]
  • Sci. Energy Environ. 2024. Improvement of Extraction Efficiency and Metabolites of Pollutants from Medium and Low Concentration Organic Polluted Soil. Science of Energy and Environment. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJBzJh_bCtMrQZTuidUksStg2N_HGZPNCvoQXLB6gEsqlmgdht_aZ_zpUcgaglKHSIa0U0wwbT-83vFbMRSBXBDEn7tlmeoJiQvV14qzOjjnTjzml4QlQjzih4dGAGHJqRuoP8ioYtGhpAZLhWYZkSwuhWfHeVs204aryY]
  • CEM. Extraction of Semi-Volatile Organic Compounds from Soil in Accordance with EPA 3545. CEM Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDDDwmWRnZcetDtYRERaKJ2bQZwllYWPuepVEzqJkJ4e91RIj38S9US3rYtJXEEGISZqKjYw2Y2mY4KVAA-1EunWtqi22GNQZ5y3kJGzEEoJfPPQjVOa3OXeHVFuuVYJwxrXTtUsQmXmrIbc7R9YjlhyHK8B32SYBI70hm3NzaP52ArpZKkNYdV31YSa45Tz_72n46YdhKf4f_PaAhoKmY2VCBHGQu7PYtdl8=]
  • Academic Journals. 2011. Comparison of extraction and clean-up techniques for the determination of polycyclic aromatic hydrocarbons in contaminated soil. Academic Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXEi0tDDGDnJP2ExFEY542pJ3JK4ielWbqe58r8jg7NgZH8zo-V1TB-b7xWQHlWFkQLNDcuFQRvt6UYZK6yXAuXI7EGY1yBcjuADY1kD0UmKFblc9fKsrhV5o5yuBuCWosg89kXtzKC7AYjlQGx9PwVcxJAuT4tNJ10qMOtGrT1iwNd6J7ndg=]
  • Taylor & Francis. Efficiency of Different Methods and Solvents for the Extraction of Polycyclic Aromatic Hydrocarbons from Soils. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz-Oh8ft5oEx8GIKyv_Ng2Oj1dCrMbN0zxEeREvVze-3DRlcmPxZ9e9cIOC-65MLb1b-UXc5r2MV13CSPvSBX44_j-TjrTTACG-ydCJO_6urpvYPl7AT4YDEFFPIrOjizE-WQmfrCA-UadfqIq8C9Y0fx9cYOC8bRA]
  • ResearchGate. Comparison of extraction and clean-up techniques for the determination of polycyclic aromatic hydrocarbons in contaminated soil samples. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAAXQUlncCd5Mxtej8NDV_pTcPmQcdZqclisp-Iq3lIf5oH4IUifw-LFJfHkl8x0FurUfJLtuFpNFEoKEXD0HczjU7g9q0HTdizZ7-Tdnr4v1O59HCXGlEoGmyO6dJKvUM6pzCV7AY1YVv1sggNP6v7cQFqYxRvrTUiJ1DfWJm-hC9FFJb6qmAsnOrVt3gPCKaMFz1h7HXbYjQKuIJyEL8jZZ_2Nhd4qNTWOVD3K5SQh5Y63eAp-9avhTTZDGPUEk5dYkH7HaZG7WtG1loYNBToALXAHJZ8AkKfocL8pjD71AhfEHAuKOb-8cWEAvWZTSQzSi31Q==]
  • CEM Corporation. Extraction of Semi-Volatile Organic Compounds from Soil. CEM Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF-uUoBLfCQoRctxTT8PNTwV0jdKeQgbxZymxCEgpLyCwQ7lnZEGpyTjF95FOYPvoHigBrMQ3xC-6NkZIcAmXEWYMeaUp5TK9aJ9stUTvdFISHsu9fbg3HMIPBiAyZkZ0475l3q58fhkme5Q17C563BV5fs4VhKAn37iVTJgQeNmFHG833rsNLD9JU-QIOnWRjvECGNRtq7KsaBr2o]
  • ResearchGate. (PDF) Efficiency of Different Methods and Solvents for the Extraction of Polycyclic Aromatic Hydrocarbons from Soils. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK-N0Tdm8gkR5Pb18VuI1af9Lxmff__iR7MtREGKF3MFNjrsA1KS0jp7YpjnRO12JVjp--ySv9FdBkgQ1ZY-2M-_kLPPT-GQz9prpKy-DmceTuQfk7Njie876thuz-O1vYn3kUD8aG8lnBQZEGY4Ax1SqM4uHaN8xLv6yEfLVpJg9OCkkmoRo8NH0-4whdNEskonUBJVJJmY9AoRNg4IEjoRWrvdkxWElqCyobdyug4_doPMTmBKB_yaJadWKqFxZPjgOXi5GI3aN2xZJQnPqrPNdk2fbxS0ivB6DQ]
  • International Journal of Environmental Science and Development. 2019. Optimization of Supercritical Fluid Extraction of Hydrocarbons from a Contaminated Soil: An Experimental Approach. International Journal of Environmental Science and Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEaTEr_ChjB9iE5woTqiImOXCN0Z5kDSzEiwr8KTle15eQU8ouyd0O_dM-2O7XX4DHmZIbONUCUFiqXgmAZ3hTEQwqJ2v6fUmZs634ZNXfnhY8U9VrbIDbsbQ1auXEV4A3AADF]
  • ResearchGate. Extraction of Semivolatile Organic Compounds from Solid Matrices | Request PDF. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDvUniPBSr1x09e70i3T5th4ia1u_DkrcQJ0to4ULVeYx-6yMp4WtJkeH_7vFQ9ue8nCVPEUID3nOXS2eLsiYaKE4GdWiARso7r21ASrMMYDjfwbeh0_MOxIkJ3K6crtYTTsdaqUlV78le18ZasPbIZK0e8qmOiDv0sYsWSLUxSSLcuUVr9H9tsZZhM925Kw4E1PkeR0Kq3BxhV1YuQFn9XvLEQ5esiodpZ2p4eA==]
  • Annex Publishers. 2018. Polycyclic Aromatic Hydrocarbons Separation from Oil-Contaminated Soil Using Supercritical and Subcritical Water. Annex Publishers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-TupAj6pne63Lvs54QA8r5spTrhCNRNJovRGlCygaIYX19xTB0rcjLOW6TrIFnIHhICgHbucN6EBaO0jAneyCxVQN0BsMgCmYR341QCU_XskuHoWfzVIgRi4LqCQy9rndX_8Wpm-juLUPFQjGKIK7FZLSWCBn8QzsKLG5K-7hCtTsmcu_4wWlyGnei68Hv_xQv2PcDjefcKOGRrcu-nd8__yxtvMm457kIPvoitil56c32qpvMHd2bkXd8-AF2Se-yBGfpNjAmHVjNumknfRIDJwEB-Y3IKa6IbsgMgBTTA2m]
  • CEM. Extraction of Semi-Volatile Organic Compounds from Soil in Accordance with US EPA 3545A. CEM Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElMwL1pm0bMYtXGv7Wc-lIBbaZSq7TgM4JVRCHxWQJcVolv0IJRaP0zCVTG-F3ffr87GOqPlYd-a7nxkTrc9Obaosba7zRyKhlJY4P6GL1KAvJSLXXCoiNtal5Og7hrocFa36qevzIdF84WYFM5C8Qv87twyNX0JU=]
  • Taylor & Francis. 2025. Current advances in solid-phase microextraction technique as a green analytical sample preparation approach. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9ylHtNAMmDSPYnuds3I1M8NnYbvOsChQdkVcux8W8NOCFUixhdzRQhgpY1qDG80mMO97ioOEz7a29fnLUfOH2fBdgZ-luAVDYIe0m343NcM6H6e0TvSgPiJ1qUYcttNwPNC-38uL3U229CyTjCwC8uc05F5Clg2yNqqgu]
  • ACS Publications. Supercritical Fluid Extraction of Polycyclic Aromatic Hydrocarbon Mixtures from Contaminated Soils. Industrial & Engineering Chemistry Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHge6S9BbS2LnOS4aFrY7F6lUyK6A35gFwW91nu9XtK_IwMF77w826k_LvprB4HQHcZ__4OIKqcSnhPrpyGYzhuP0XW7_yqxtfcD2Szl-MAOL6Gr43yIQukP1Xshe61BBN7XEPJ]
  • FAO AGRIS. 2016. Perspectives and challenges of on-site quantification of organic pollutants in soils using solid-phase microextraction. FAO AGRIS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7ZKd_-a3Z18NndqiXd7DIq0UzEE78WTVki5AzugC507shvxdV1Icab8eX03HjWV3WiE0Xc4znH6IeE3sq9rRmqXi9ETshKtR87knl6jkligjBXdYukCqIm0lDUqzpbyij7tlQOTM9kb7KvcICyeYJkogdpeSyUhPo-vucPHrqJAn7CVqd3k1Q3iPf]
  • PubMed. 2013. Solid phase microextraction of organic pollutants from natural and artificial soils and comparison with bioaccumulation in earthworms. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVv22LNd2u_W0l3CEg6jBmaS6WtT8xaLNVFPPkIlWNuwC46MFo66Aeu617AKWgbHdOQVnDTbu8em0qQK6uOyB_-eZI_7f_hrKfHG1ilwOMX7S9wWv1iM21EzeZx_qckZHS3Zw=]
  • Amazon AWS. Extraction of Semi-Volatile Organic Compounds from Soil. Amazon AWS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoBxzsILMZKOmGFI6pxIFG_UOrYDenZPNYzom8o4E8xQXU0YV8bWRzxAXSkDAjC-yzwg-yMBLl-Kk0bE0Q24Q2yjj_FS9YfBX7CeLRfzzNzOfFmjZBuagiy-x7_B-4r2OttSY1pwpEvApDgLPM8q5b_cSKlwjKGru-yD2KvSZG226pMq-j6t75gqcx5zWe2v6EYhIBGSCIQYGUtfPi3tDpkj3GJiyVZ1Mtujd3dxtvz7ZKZ-_laCE81TFXEGlTKR4nt3LAcsc=]
  • MDPI. 2025. Microextraction and Eco-Friendly Techniques Applied to Solid Matrices Followed by Chromatographic Analysis. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGChLvJsJ-eATsqV3ohS5vPnvpYFMSrgeUZOSslNHLtgqT7TUIvan45tLjeWt_BqerJj793QTUv0VmKnzoqr5tPs3wt7sWJHr3nfTAJ82o3Nh6EvJ4ko1njwdN5_9or73wW]
  • PubMed. 2001. Solid-phase Microextraction Method for the Determination of Atrazine and Four Organophosphorus Pesticides in Soil Samples by Gas Chromatography. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGzzW1ohH9kmj-HG2nT_AHheNfOU92CRQdnwSjT09rc3rxHP6YQ_VVVGjcxbloxhk4M8SOBP7fCAz9bmezH4h-qgxPRB1Tk4913NHhhTLrsvUwVU26RNesV1-SRFGzeUueOiY=]
  • Agilent. Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Agilent Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIhcDSLj1OBKQ86rRpby3LXHECQbBZzbPLABDSS8IloF4052FfM2VIh7n9zARSPFCTJDV1cCxOCT38d3aM6NjCcI0HOc-AvwndXjSLTBncI6dendAbABlRhmQktxybHb2n-eSj-uny2E4Hezf7XTTLqHFXpv9Gc67l]
  • PubMed. 2006. Rapid method for the determination of polycyclic aromatic hydrocarbons in agricultural soils by sonication-assisted extraction in small columns. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPCl4iMGBG77m9-19BBW1IJPQBOZnmDa3PYuep9SdwYNQnSOzFwNAao0Q7rLHLxsjIh385_HT9jXoxp250FYphb0j0wqMuIiUKAexQjqdZD5qRFSug1OFTdpL_ZljAZUXxUs4=]
  • ResearchGate. 2025. Selective Extraction of Organic Contaminants from Soil Using Pressurised Liquid Extraction. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpRcR-Z3YpabaXeJKWVhKJQy1MXPf6HWM7jvT5RvcifxE0lt2E4Dg-_-rpjB3vnp33A-W9tQEl0tfMbxjGoyT1q_LcQ_tHUQWpseRBCfqeQLg5BVdOS_KbNIDuKIObR07N54mFqvfUmjYa6Ff0ZgQ8zIhlEpkuTR00hdNTMfwqvrQyGRurTsKKUCXvNXO9NlgFcxQ1gTmPmhqguFZ5fWvulR9gJT2_Mv4IrtvFp-w7opXSSMMeSnqf-txjda-O0qSGuYM2LBTLVg==]
  • PubMed. 1995. Analytical methods for the determination of isoproturon and diflufenican residues in runoff and soil. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnmAFMZNEzEzp9NZAj3OmHgLp6Xiw90DCL8XOU39Gk3BWF4EyBeu94cwi3QOlsxM0oeNwcjEkUQ2Jq2hJWJuuoOKRyf1YWKJS9ZXVQiqdeVdMPN0eTOGfkg5q_QlRNMOS1Aw==]
  • ResearchGate. (PDF) Review Paper- Sample preparation and analytical techniques for determination of polyaromatic hydrocarbons in soils. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA6vJ5NdRRut4b8ZhfwbbOqRGJ632Bj8TsGjoFUru6meTeLTP1TVo1l8m437JTHY3YCbN8HCZZ4tILGH0Yipnu7WmG3io1fDMBYDgvfF33cfceNfJ6aXAOuX_yQUFI5N1uUYdDiDNkJQ3Pt-TmXSiRB-4tqN3NuwTNOlTr1hgJxGapIEXQiG5X6Arw7bTMMQ7McD3GLBzwGPG9UufMGQymqQ3UMws7oA7coXs5bySWzdMsTjXfQ9BC5omYaAjiOvhyyCusYrXQ_xsAxYOszHCvSMo91vByRSpRC1KPMSJC]
  • GOV.UK. The determination of polycyclic aromatic hydrocarbons in soil by dichloromethane extraction using gas chromatography with mass. GOV.UK. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE80lVKhVIKfGJ4CdgkppCNozk5h9HO1SLIkrlUZDAcWXeiX1TqefiuTUqAvrH3Ol_AQXUXA8P6nMUuus7yZ84IetwQcQgWbwTOMLpM6dxVq4bJxmJyPT-5ui_ukBiLpjh6dViBXESnNBiaQgNyNYlKTmHzN0vTvk4kTEKpdllhFasEsmMwmaP3MqwXhO2YDQ==]

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3-Phenylundecane
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